molecular formula C51H86NO8P B15576501 23:2 Diyne PE [DC(8,9)PE]

23:2 Diyne PE [DC(8,9)PE]

Cat. No.: B15576501
M. Wt: 872.2 g/mol
InChI Key: ZBLCBXGAYXHPIY-ANFMRNGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23:2 Diyne PE [DC(8,9)PE] is a useful research compound. Its molecular formula is C51H86NO8P and its molecular weight is 872.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 23:2 Diyne PE [DC(8,9)PE] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23:2 Diyne PE [DC(8,9)PE] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H86NO8P

Molecular Weight

872.2 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

InChI

InChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1

InChI Key

ZBLCBXGAYXHPIY-ANFMRNGASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, commonly known as 23:2 Diyne PE [DC(8,9)PE], is a synthetic, photo-polymerizable phospholipid. Its unique structure, featuring diyne moieties within its acyl chains, allows for cross-linking upon exposure to UV light, forming stabilized liposomes and other nanostructures.[1][2] This property makes it a valuable tool in drug delivery research, enabling the creation of robust vesicles with controlled release characteristics. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of 23:2 Diyne PE.

Core Properties and Specifications

23:2 Diyne PE is a highly pure lipid suitable for forming liposomes and other lipid-based nanoparticles. Its key characteristics are summarized below.

PropertyValueReference
Synonyms DC(8,9)PE, DC8,9PE, DTPE[1][3]
Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine[1][3]
Molecular Formula C₅₁H₈₆NO₈P[1][3]
Molecular Weight 872.204 g/mol [1][3]
CAS Number 144750-73-2[1][3][4]
Purity >99% (TLC)[1][5]
Physical Form Powder[1]
Storage Temperature -20°C[1][3]
Stability 3 Months (unopened)[3][5]
Solubility Soluble in chloroform (B151607)N/A
Hygroscopic Yes[3]
Light Sensitive Yes[3]

Key Applications

The primary application of 23:2 Diyne PE is in the formation of photo-polymerized liposomes for drug delivery and controlled release studies.[4] The diyne groups in the lipid's acyl chains can be cross-linked by UV irradiation, typically at 254 nm, to form a more stable, less permeable lipid bilayer.[6] This polymerization is most efficient when the lipid is in a gel-like, crystalline state, i.e., below its phase transition temperature.[6] The resulting polymer is often red in color.[6][7]

These stabilized liposomes have been investigated for their potential in:

  • Enhanced Drug Encapsulation and Retention: The polymerized membrane reduces the leakage of encapsulated drugs.

  • Triggered Release Mechanisms: While the polymerization itself stabilizes the liposome (B1194612), the process of polymerization can induce defects in the lipid packing, leading to the release of contents. This has been explored for light-triggered drug release.

  • Biomembrane Models: The ability to form stable, polymerized membranes makes them useful as models for studying membrane properties and protein-lipid interactions.[7]

  • Functionalization of Nanomaterials: 23:2 Diyne PE has been used to modify single-walled carbon nanotubes.[1]

Experimental Protocols

The following protocols are based on established methods for the preparation and polymerization of liposomes containing diacetylene phospholipids. While these methods have been primarily described for the phosphatidylcholine (PC) analog, DC(8,9)PC, they are directly applicable to 23:2 Diyne PE [DC(8,9)PE] due to their structural similarity.

Preparation of 23:2 Diyne PE Containing Liposomes

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 23:2 Diyne PE [DC(8,9)PE] powder

  • Co-lipid(s) of choice (e.g., DPPC, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve 23:2 Diyne PE and any co-lipids in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles (optional but recommended for improved lamellarity).

    • Extrude the suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) using a lipid extruder. This should also be performed at a temperature above the lipid mixture's Tm.

Photopolymerization of 23:2 Diyne PE Liposomes

This protocol outlines the process of cross-linking the diyne groups within the liposomal bilayer using UV irradiation.

Materials:

  • Prepared 23:2 Diyne PE liposome suspension

  • Quartz cuvette or other UV-transparent container

  • Low-pressure mercury arc lamp (emitting at 254 nm)

  • Argon or nitrogen gas

Procedure:

  • Sample Preparation:

    • Place the liposome suspension in a quartz cuvette.

    • Purge the suspension with an inert gas (argon or nitrogen) for several minutes to remove dissolved oxygen, which can quench the polymerization reaction.

  • UV Irradiation:

    • Irradiate the sample with a low-pressure mercury arc lamp at 254 nm. The irradiation should be performed at a temperature below the lipid's phase transition temperature to ensure the diacetylene groups are in a crystalline-like state, which is optimal for polymerization.[6]

    • The duration of irradiation will depend on the lipid concentration and the intensity of the UV source. The progress of polymerization can be monitored by observing the appearance of a red color.

  • Post-Polymerization:

    • After irradiation, the polymerized liposomes are ready for use in downstream applications.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the preparation and polymerization of 23:2 Diyne PE liposomes.

Liposome_Preparation Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration and Sizing dissolve Dissolve 23:2 Diyne PE and co-lipids in chloroform evaporate Evaporate solvent to form a thin lipid film dissolve->evaporate dry Dry film under vacuum evaporate->dry hydrate Hydrate lipid film with buffer (above Tm) dry->hydrate extrude Extrude through polycarbonate membrane (e.g., 100 nm) hydrate->extrude final_liposomes final_liposomes extrude->final_liposomes Unilamellar Liposomes

Caption: Workflow for the preparation of unilamellar liposomes containing 23:2 Diyne PE.

Photopolymerization_Workflow Photopolymerization Workflow cluster_0 Sample Preparation cluster_1 UV Irradiation start Unilamellar Liposome Suspension transfer Transfer to quartz cuvette start->transfer purge Purge with inert gas (Ar or N2) transfer->purge irradiate Irradiate with 254 nm UV light (below Tm) purge->irradiate final_polymerized final_polymerized irradiate->final_polymerized Polymerized Liposomes

Caption: Workflow for the photopolymerization of 23:2 Diyne PE liposomes.

References

An In-depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photo-polymerizable phospholipid, 23:2 Diyne PE [DC(8,9)PE], tailored for researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and data presentation.

Core Concepts: Chemical Structure and Properties

Chemical Identity:

  • Systematic Name: 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine

  • Common Synonyms: 23:2 Diyne PE, DC(8,9)PE, DTPE

  • CAS Number: 144750-73-2

  • Molecular Formula: C₅₁H₈₆NO₈P

  • Molecular Weight: 872.20 g/mol

Structural Features:

23:2 Diyne PE [DC(8,9)PE] is a synthetic phospholipid characterized by two tricosadiynoyl acyl chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The headgroup is a phosphoethanolamine moiety. The defining feature of this lipid is the presence of two diyne functionalities (two conjugated triple bonds) within each acyl chain, specifically at the 10th and 12th carbon positions. This diyne group is responsible for the lipid's most significant property: the ability to undergo photo-polymerization upon exposure to UV light.

Physicochemical Properties:

The key property of DC(8,9)PE is its ability to be polymerized by UV radiation, typically at a wavelength of 254 nm. This process is topotactic, meaning it is highly dependent on the spatial arrangement of the monomer units. Efficient polymerization occurs when the diacetylene groups of adjacent lipid molecules are in a crystal-like lattice, a state achieved when the lipid is in the gel phase, i.e., at a temperature below its phase transition temperature. The photopolymerization results in a color change, initially to blue and then relaxing to a red polymer. The polymerized structures exhibit enhanced stability and have characteristics of both biological membranes and synthetic polymers.

Quantitative Data

The following tables summarize key quantitative data related to 23:2 Diyne PE [DC(8,9)PE] and its applications.

Table 1: Physicochemical Properties of 23:2 Diyne PE [DC(8,9)PE]

PropertyValueReference
Molecular FormulaC₅₁H₈₆NO₈P[1]
Molecular Weight872.20 g/mol [1]
CAS Number144750-73-2[1]
Purity≥95%[1]
AppearancePowderAvanti Polar Lipids
Storage Temperature-20°CAvanti Polar Lipids

Table 2: Conditions for Photopolymerization of Diacetylene-Containing Lipids

ParameterConditionReference
UV Wavelength254 nm[2]
Lipid Phase for Efficient PolymerizationGel Phase (below transition temperature)[2]
Light SourceLow-pressure mercury arc lamp[2]
Temperature for Irradiation (of sonicated vesicles)20°C[2]
Atmosphere for IrradiationInert (e.g., Argon)[2]

Experimental Protocols & Workflows

This section details common experimental procedures involving 23:2 Diyne PE [DC(8,9)PE] and provides visual workflows using the DOT language.

Preparation of Polymerizable Liposomes

A common application of DC(8,9)PE is the formation of liposomes that can be subsequently polymerized to enhance their stability.

Detailed Methodology:

  • Lipid Film Formation: A desired amount of 23:2 Diyne PE [DC(8,9)PE], often in combination with other lipids like DPPC, is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5) by vigorous vortexing. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication): To obtain small unilamellar vesicles (SUVs), the MLV suspension is sonicated. This is typically done using a probe sonicator at a controlled temperature (e.g., 4°C) with cycles of sonication and rest to prevent overheating. After sonication, the sample is often centrifuged to remove any titanium particles from the probe tip and larger lipid aggregates.

  • Photopolymerization: The prepared liposome (B1194612) suspension is placed in a quartz cuvette. The suspension is purged with an inert gas like argon to remove oxygen, which can quench the polymerization reaction. The liposomes are then irradiated with UV light at 254 nm using a low-pressure mercury arc lamp. The irradiation time can vary depending on the desired degree of polymerization.

Experimental Workflow: Liposome Preparation and Polymerization

Liposome_Preparation_and_Polymerization cluster_prep Liposome Preparation cluster_poly Photopolymerization dissolve Dissolve DC(8,9)PE in organic solvent film Form thin lipid film (evaporation) dissolve->film hydrate Hydrate film with aqueous buffer film->hydrate sonicate Sonicate to form small unilamellar vesicles hydrate->sonicate purge Purge with Argon sonicate->purge irradiate Irradiate with 254 nm UV light purge->irradiate polymerized Polymerized Liposomes irradiate->polymerized SWCNT_Functionalization start Pristine SWCNTs disperse Disperse SWCNTs in DMF start->disperse deposit Deposit DC(8,9)PE disperse->deposit purify Purify by filtration and washing deposit->purify polymerize Photopolymerize with 254 nm UV light purify->polymerize final Functionalized, water-dispersible SWCNTs polymerize->final Monomer_Polymer_Transition monomer Self-Assembled Monomeric DC(8,9)PE (Gel Phase) polymer Stable, Cross-linked Polymerized Structure monomer->polymer Polymerization trigger UV Irradiation (254 nm) trigger->monomer triggers

References

An In-depth Technical Guide to the Physical Properties of DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC(8,9)PE, or 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, is a synthetic phospholipid of significant interest in the fields of biomaterials, drug delivery, and membrane biophysics. Its defining feature is the presence of diacetylene moieties within its acyl chains, which impart the ability to undergo photo-polymerization upon exposure to UV light. This unique characteristic allows for the formation of stabilized lipid assemblies, such as vesicles and nanotubes, with tunable physical and chemical properties. This guide provides a comprehensive overview of the known physical properties of DC(8,9)PE, detailed experimental protocols for their characterization, and an exploration of its relevant biochemical pathways.

Core Physical Properties

Table 1: Summary of Quantitative Physical Data for DC(8,9)PE

PropertyValueSource/Notes
Molecular Weight 872.204 g/mol [1]
Molecular Formula C₅₁H₈₆NO₈P[1]
Physical Form Powder[1]
Chain Melting Temp. ~43.1 °C (for DC(8,9)PC)Estimated based on the phosphatidylcholine analog. The actual value for the PE headgroup may differ slightly.
Solubility Soluble in chloroform (B151607) and chloroform/methanol mixtures. Poorly soluble in aqueous solutions.Inferred from standard lipid handling protocols.
Density Not specified in literature.As a solid, its density is expected to be close to 1 g/cm³.

Experimental Protocols

The characterization of the physical properties of DC(8,9)PE involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to determine the thermotropic phase behavior of lipids, including the main phase transition temperature (Tm) from the gel to the liquid crystalline state.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of DC(8,9)PE powder into a DSC sample pan.

    • Hydrate the lipid by adding a precise volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve a desired lipid concentration (e.g., 10 mg/mL).

    • Seal the pan hermetically to prevent solvent evaporation.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected transition temperature (e.g., 10°C).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the transition (e.g., 60°C).

    • Record the differential heat flow as a function of temperature.

    • The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

    • Perform at least one cooling and a second heating scan to check for thermal reversibility.

Assessment of Monolayer Properties using a Langmuir Trough

Langmuir trough experiments provide insights into the behavior of lipids at an air-water interface, allowing for the determination of properties like the area per molecule and the compressibility of the monolayer.

Methodology:

  • Trough Preparation:

    • Clean the Langmuir trough and barriers meticulously with appropriate solvents (e.g., chloroform, ethanol) and then with high-purity water.

    • Fill the trough with a suitable aqueous subphase (e.g., ultrapure water or a buffer solution).

    • Allow the subphase to equilibrate to the desired temperature.

  • Monolayer Formation:

    • Prepare a solution of DC(8,9)PE in a volatile, water-immiscible solvent (e.g., chloroform) at a known concentration (e.g., 1 mg/mL).

    • Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface.

    • Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously, measure the surface pressure (π) as a function of the area per molecule (A).

    • The resulting π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and can be used to calculate the compressibility modulus.

Preparation and Polymerization of DC(8,9)PE Vesicles

The ability to form polymerizable vesicles is a key feature of DC(8,9)PE.

Methodology:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE powder in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid to ensure proper hydration.[2] This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

  • Photo-polymerization:

    • Transfer the vesicle suspension to a quartz cuvette.

    • Expose the suspension to UV light at a wavelength of 254 nm for a specified duration. The polymerization process can be monitored by observing the color change of the solution (typically to blue or red) and by UV-Vis spectroscopy.[3]

Signaling Pathways and Biological Relevance

While DC(8,9)PE is a synthetic lipid primarily used for its material properties, it belongs to the phosphatidylethanolamine (B1630911) (PE) class of phospholipids. PEs are crucial components of biological membranes and are involved in various cellular processes.

Phosphatidylethanolamine Biosynthesis Pathway

The primary route for the synthesis of PE in mammalian cells is the Kennedy pathway, which occurs in the endoplasmic reticulum.[4]

Phosphatidylethanolamine_Biosynthesis Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (ATP -> ADP) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE CDP-Ethanolamine: Diacylglycerol Phosphoethanolamine- transferase PPi PPi CDP_Ethanolamine->PPi DAG Diacylglycerol (DAG) DAG->PE CMP CMP PE->CMP CTP CTP CTP->CDP_Ethanolamine

Caption: The Kennedy pathway for the de novo synthesis of phosphatidylethanolamine.

It is important to note that there is currently no direct evidence in the scientific literature to suggest that DC(8,9)PE itself acts as a signaling molecule in biological pathways. Its primary role in a biological context is as a component of engineered drug delivery vehicles or as a tool to study membrane properties due to its ability to form stable, polymerized structures.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation and characterization of polymerizable DC(8,9)PE vesicles.

Vesicle_Preparation_Workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_char Characterization start Start: DC(8,9)PE Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size Sizing: (Sonication/Extrusion) mlv->size ulv Unilamellar Vesicles (ULVs) size->ulv uv UV Irradiation (254 nm) ulv->uv poly_vesicles Polymerized Vesicles uv->poly_vesicles dsc DSC (Phase Transition) poly_vesicles->dsc dls DLS (Size Distribution) poly_vesicles->dls tem TEM/Cryo-TEM (Morphology) poly_vesicles->tem uv_vis UV-Vis (Polymerization) poly_vesicles->uv_vis

Caption: Workflow for the preparation and characterization of DC(8,9)PE vesicles.

Conclusion

DC(8,9)PE is a valuable synthetic phospholipid with the unique ability to be photo-polymerized. This property allows for the creation of highly stable membrane structures with significant potential in drug delivery and biomaterials science. While a complete quantitative dataset of its physical properties is still emerging, the experimental protocols outlined in this guide provide a robust framework for its characterization. Further research into the precise physical parameters of DC(8,9)PE and its interactions within complex biological systems will undoubtedly expand its applications in research and medicine.

References

An In-depth Technical Guide to the Photopolymerization Mechanism of 23:2 Diyne Phosphoethanolamine (PE)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerizable lipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), represent a cornerstone in the development of advanced biomimetic systems. These unique molecules contain diacetylene moieties within their acyl chains, which can be cross-linked upon exposure to ultraviolet (UV) light to form robust, stable polymer structures.[1] The resulting polydiacetylene (PDA) membranes and vesicles possess the structural characteristics of biological membranes combined with the stability of synthetic polymers, making them invaluable for applications in drug delivery, biosensing, and the reconstitution of ion channels.[2][3] This guide provides a detailed examination of the core photopolymerization mechanism of 23:2 Diyne PE, outlines key experimental protocols, and presents quantitative data for researchers in the field.

The Core Photopolymerization Mechanism

The photopolymerization of diacetylenic lipids like 23:2 Diyne PE is a topotactic reaction, meaning its efficiency is critically dependent on the precise crystallographic alignment of the monomer units.[1][4] The process is a 1,4-addition polymerization that proceeds via a four-center-type mechanism, analogous to the photodimerization of cinnamic acids.[1][3]

Upon irradiation with UV light, typically at 254 nm, the conjugated diyne groups of adjacent lipid molecules undergo a chain reaction.[4][5] This creates a highly conjugated polymer backbone composed of alternating double and triple bonds (an "ene-yne" structure).[5][6] This extensive conjugation is responsible for the characteristic color of the resulting polymer. The polymerization is often accompanied by a distinct colorimetric transition, initially forming an unstable blue phase that subsequently relaxes to a more stable red phase.[3][4]

Photopolymerization_Mechanism cluster_polymer Polydiacetylene (PDA) Backbone Monomer1 Monomer2 UV UV Photon (254 nm) Monomer3 Polymer UV->Polymer 1,4-Addition Polymerization

Caption: 1,4-addition photopolymerization of aligned 23:2 Diyne PE monomers.

Critical Factors Influencing Polymerization

The success and characteristics of the polymerization process are governed by several key experimental and environmental factors.

  • Temperature and Lipid Phase: Efficient polymerization occurs only when the lipid is in a crystalline, gel-like state.[6] This requires the temperature to be maintained well below the lipid's phase transition temperature (Tₘ), which is approximately 40°C.[4] Above this temperature, the lipid acyl chains enter a disordered, liquid-crystalline phase, losing the precise alignment necessary for the topotactic reaction to proceed.[1][4]

  • UV Irradiation: A specific UV wavelength of 254 nm is most effective for initiating the polymerization of diacetylene-containing lipids.[4] The duration of UV exposure is also critical; while initial exposure triggers polymerization, prolonged irradiation can lead to degradation of the newly formed polymer chains.

  • Molecular Assembly and Environment: The polymerization can be carried out on various lipid assemblies, including vesicles (liposomes) in aqueous solutions, monolayers at an air-water interface, and multilayers on solid supports.[1][6] The inclusion of other non-polymerizable lipids, such as DOPC or DPPC, can influence the phase behavior and domain formation within the membrane, which in turn affects the polymerization process and can lead to the formation of structures like nanopores.[4][7]

Polymerization_Factors cluster_below Below Tm (~40°C) cluster_above Above Tm (~40°C) Temp System Temperature Gel Gel Phase Temp->Gel Liquid Liquid Crystalline Phase Temp->Liquid Order Ordered Monomer Alignment Gel->Order Efficient Efficient Polymerization Order->Efficient Disorder Disordered Monomers Liquid->Disorder Inefficient Polymerization Inhibited Disorder->Inefficient

Caption: Influence of temperature on lipid phase and polymerization efficiency.

Summary of Quantitative Data

The following table summarizes key quantitative parameters associated with the photopolymerization of diacetylenic phospholipids, derived from multiple studies.

ParameterValueSource
Optimal UV Wavelength 254 nm[4][5]
Phase Transition Temp. (Tₘ) ~40 °C[4]
Blue Phase Absorbance Max. ~635 nm[3]
Red Phase Absorbance Max. 480 - 540 nm[3]
Pore Size (in DPPC mixtures) 100 - 300 nm[7]

Experimental Protocols

Note: Diacetylenic lipids are light-sensitive and should be handled under yellow or red light, or in darkness, to prevent spontaneous polymerization, especially when in solution.[4] For maximum stability, store the lipid as a powder at -20°C or below.[4]

Protocol 4.1: Preparation of Polymerizable 23:2 Diyne PE Vesicles

This protocol describes the formation of small unilamellar vesicles (SUVs) suitable for photopolymerization experiments.

  • Lipid Film Preparation:

    • Weigh the desired quantity of 23:2 Diyne PE powder and transfer it to a round-bottom flask.

    • Dissolve the lipid in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 4 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer solution by vortexing. This will form multilamellar vesicles (MLVs).

  • Vesicle Formation (Sonication):

    • Submerge the MLV suspension in a bath sonicator.

    • Sonicate the suspension for approximately 30 minutes or until the solution clarifies, indicating the formation of smaller vesicles.[5]

    • Ensure the temperature is controlled and kept below the Tₘ during this process.

Protocol 4.2: Photopolymerization and Spectroscopic Monitoring

This protocol details the UV irradiation process and how to monitor its progress.

  • UV Irradiation:

    • Place the vesicle suspension in a quartz cuvette.

    • Irradiate the sample with a low-pressure mercury arc lamp or another UV source emitting at 254 nm.[4]

    • The sample should be maintained at a temperature below the Tₘ (e.g., near 0°C) to ensure the lipid remains in the polymerizable gel phase.[4]

  • Monitoring Polymerization:

    • Periodically measure the UV-Vis absorption spectrum of the sample from 400 nm to 800 nm.

    • Polymerization is indicated by the appearance and growth of an absorbance peak around 635 nm (blue phase), which may shift to ~540 nm (red phase) over time or with environmental changes.[3]

    • Continue irradiation until the absorbance peak reaches a plateau, indicating the reaction is nearing completion. Be mindful that excessive exposure can cause polymer degradation.

Experimental_Workflow A 1. Dissolve 23:2 Diyne PE in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film (Aqueous Buffer) B->C D 4. Form Vesicles (Sonication or Extrusion) C->D E 5. UV Irradiation (254 nm) (Temperature < Tm) D->E F 6. Monitor Reaction (UV-Vis Spectroscopy) E->F G 7. Characterize Polymer (AFM, FTIR, etc.) F->G

Caption: General experimental workflow for preparing and analyzing polymerized vesicles.

Characterization of Polymerized 23:2 Diyne PE

A suite of analytical techniques can be employed to characterize the resulting polymer structures:

  • UV-Visible Spectroscopy: As described, this is the primary method for monitoring the polymerization kinetics and observing the blue-to-red color transition, which reflects changes in the polymer backbone's conjugation and conformation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the polymerization by identifying changes in vibrational modes associated with the diyne groups and the formation of the conjugated ene-yne backbone.[9]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the polymerized membranes on a solid support, allowing for the direct visualization of surface topology, domain structures, and the formation of defects or pores.[7]

Conclusion

The photopolymerization of 23:2 Diyne PE is a robust and versatile method for creating stabilized, polymer-lipid hybrid structures. The mechanism is a topotactic 1,4-addition reaction, critically dependent on maintaining the lipid monomers in a highly ordered, crystalline state via temperature control. By carefully managing the experimental conditions, particularly temperature and UV exposure, researchers can fabricate advanced biomaterials with tailored properties for a wide array of applications in drug development, diagnostics, and fundamental cell membrane research.

References

Self-Assembly of DC(8,9)PE Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) is a synthetic phospholipid distinguished by the presence of diacetylene moieties within its acyl chains. This unique structural feature imparts the ability to undergo photopolymerization upon exposure to ultraviolet (UV) radiation, leading to the formation of stabilized, colored lipid assemblies. This property makes DC(8,9)PE a lipid of significant interest for the development of stimuli-responsive drug delivery systems, biosensors, and advanced biomaterials. Understanding the principles governing its self-assembly into liposomes and other nanostructures is paramount for harnessing its full potential.

This technical guide provides a comprehensive overview of the self-assembly of DC(8,9)PE lipids, focusing on their physicochemical properties, methods for the preparation and characterization of their self-assembled structures, and the factors influencing their behavior.

Physicochemical Properties and Self-Assembly of DC(8,9)PE

The self-assembly of amphiphilic molecules like DC(8,9)PE in aqueous solutions is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic acyl chains and water. This leads to the spontaneous formation of various supramolecular structures, most notably liposomes, which are closed, spherical vesicles composed of one or more lipid bilayers.

The defining characteristic of DC(8,9)PE is its diacetylene groups, which, when the lipids are appropriately packed in an ordered state (gel phase), can be cross-linked by UV light (e.g., at 254 nm) to form a conjugated polymer backbone. This polymerization process enhances the mechanical stability of the resulting liposomes and induces a color change, typically from colorless to blue or red, which can be exploited for sensing applications.

The self-assembly and polymerization of DC(8,9)PE are significantly influenced by the surrounding lipid matrix. When mixed with saturated lipids like dipalmitoylphosphatidylcholine (DPPC), which readily form a gel phase, DC(8,9)PE can phase-separate and form domains that are conducive to polymerization.[1] In contrast, in the presence of unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which exist in a fluid phase, the increased motional freedom of the DC(8,9)PE acyl chains hinders the proper alignment required for efficient polymerization.

Quantitative Data on DC(8,9)PE and Related Liposomes
ParameterValueLipid Composition / ConditionsReference
Transition Temperature (Tm) ~44 °CPure DC(8,9)PC (phosphatidylcholine headgroup)[1]
Transition Temperature (Tm) 41 °CPure DPPC[1]
Vesicle Size (Diameter) 125-165 nmLiposomes containing a photopolymerizable diacetylenic phosphatidylethanolamine (B1630911) (DTPE)[2]
Zeta Potential -40 mV to -47 mVCisplatin-loaded liposomes (for comparison)[3]

Note: The provided data for vesicle size and zeta potential are for liposomes containing a similar photopolymerizable lipid and are intended to provide a general reference range. The actual values for DC(8,9)PE-containing liposomes will depend on the specific formulation and preparation method.

Experimental Protocols

Preparation of DC(8,9)PE-Containing Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing unilamellar liposomes containing DC(8,9)PE.

Materials:

  • DC(8,9)PE lipid

  • Matrix lipid (e.g., DPPC)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and the matrix lipid (e.g., DPPC) in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the transition temperature of the lipids. This will result in the formation of a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the lipid transition temperature.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication for Size Reduction:

    • To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

    • Place the flask in a water bath to dissipate the heat generated during sonication.

    • Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.

  • Annealing and Storage:

    • Anneal the liposome (B1194612) suspension by incubating it at a temperature above the lipid Tm for about an hour.

    • Store the liposomes at 4°C.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Sonication Sonication Hydration->Sonication Size Reduction Prepared Liposomes Prepared Liposomes Sonication->Prepared Liposomes

Characterization of DC(8,9)PE Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement according to the instrument's software instructions. The software will provide the average particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.

DSC is used to measure the heat flow associated with thermal transitions in the lipid bilayer, providing information about the transition temperature (Tm) and the cooperativity of the transition.

Procedure:

  • Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2°C/min) over a temperature range that encompasses the expected phase transitions of the lipids.

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

TEM provides direct visualization of the liposomes, allowing for the determination of their size, shape, and lamellarity.

Procedure (Negative Staining):

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a few seconds to a minute.

  • Remove the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. The liposomes will appear as bright, spherical structures against a dark background.

G Prepared Liposomes Prepared Liposomes DLS DLS Prepared Liposomes->DLS Size & PDI DSC DSC Prepared Liposomes->DSC Phase Behavior (Tm) TEM TEM Prepared Liposomes->TEM Morphology Hydrodynamic Diameter Hydrodynamic Diameter DLS->Hydrodynamic Diameter Transition Temperature Transition Temperature DSC->Transition Temperature Vesicle Lamellarity Vesicle Lamellarity TEM->Vesicle Lamellarity

Factors Influencing DC(8,9)PE Self-Assembly and Polymerization

The self-assembly of DC(8,9)PE and its subsequent polymerization are influenced by a variety of factors that can be modulated to control the properties of the final nanostructures.

G cluster_factors Influencing Factors DC(8,9)PE Self-Assembly DC(8,9)PE Self-Assembly Polymerization Polymerization DC(8,9)PE Self-Assembly->Polymerization Ordered Packing Lipid Composition Lipid Composition Lipid Composition->DC(8,9)PE Self-Assembly Matrix Phase Temperature Temperature Temperature->DC(8,9)PE Self-Assembly Lipid Mobility UV Exposure UV Exposure UV Exposure->Polymerization Initiation Aqueous Environment Aqueous Environment Aqueous Environment->DC(8,9)PE Self-Assembly pH, Ionic Strength

Cellular Interactions and Uptake

While specific signaling pathways directly triggered by DC(8,9)PE have not been extensively documented, the cellular uptake of liposomes, in general, is a well-studied process. The primary mechanism for the internalization of liposomes is endocytosis, with clathrin-mediated endocytosis being a major pathway for vesicles in the size range of 100-200 nm.[4]

The surface properties of the liposomes, including their size, charge (zeta potential), and the presence of any targeting ligands, play a crucial role in their interaction with cell membranes and subsequent uptake. For instance, cationic liposomes can interact favorably with the negatively charged cell membrane, potentially leading to enhanced uptake.

The interaction of lipids with membrane proteins is also a critical aspect of cellular processes. While not specific to DC(8,9)PE, studies have shown that lipid-protein charge interactions are a key determinant of membrane protein topology, following the "positive-inside rule" where cytoplasmic loops of transmembrane proteins are enriched in positively charged residues.[5][6] This highlights the importance of the lipid environment in modulating the structure and function of membrane-associated proteins.

Conclusion

DC(8,9)PE is a versatile, photopolymerizable phospholipid with significant potential in the fields of drug delivery and biomaterials. Its self-assembly into liposomes and other nanostructures is governed by fundamental physicochemical principles and can be controlled by manipulating factors such as lipid composition and temperature. The ability to stabilize these structures through photopolymerization offers a unique advantage for creating robust and stimuli-responsive systems. While further research is needed to fully elucidate the specific quantitative parameters of pure DC(8,9)PE self-assembly and its direct interactions with cellular signaling pathways, the methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising lipid. The continued exploration of DC(8,9)PE and other diacetylenic lipids is expected to lead to the development of innovative solutions for a range of biomedical applications.

References

Spectroscopic Properties of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), a photopolymerizable phospholipid instrumental in the development of stabilized lipid bilayers for drug delivery systems, biosensors, and advanced biomaterials. This document details key spectroscopic data, outlines experimental protocols for its characterization, and presents logical workflows for its analysis and application.

Core Spectroscopic Data

The unique structural feature of 23:2 Diyne PE is the presence of two conjugated diyne moieties within its acyl chains. These groups are responsible for its characteristic spectroscopic signature and its ability to undergo photopolymerization. While a complete set of spectroscopic data for this specific molecule is not exhaustively published in a single source, the following tables summarize expected and reported values based on its chemical structure and data from analogous diyne-containing lipids.

Table 1: General Properties of 23:2 Diyne PE

PropertyValue
Full Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine
Synonyms DC(8,9)PE
Molecular Formula C₅₀H₈₄NO₈P
Molecular Weight 872.18 g/mol
Physical Form Powder

Table 2: Summary of Spectroscopic Data for 23:2 Diyne PE

Spectroscopic TechniqueFeatureCharacteristic Value/Observation
Raman Spectroscopy Diyne C≡C StretchStrong peak reported for diyne-containing lipids around 2263 cm⁻¹ . This peak is located in the "silent region" of biological lipids, making it an excellent marker for tracking the molecule in complex systems.
UV-Visible (UV-Vis) Spectroscopy Diyne AbsorptionExpected to absorb in the UV region. Specific λmax is not widely reported for the monomer. Upon UV irradiation (e.g., at 254 nm), the absorbance spectrum changes, which can be used to monitor the progress of polymerization.[1][2] Unsaturated phospholipids (B1166683) can also be assessed for oxidation by monitoring the absorbance at 234 nm .[3]
Fourier-Transform Infrared (FTIR) Spectroscopy General Lipid FeaturesExpected to show characteristic peaks for: C-H stretching (alkane chains) ~2850-2950 cm⁻¹, C=O stretching (ester) ~1735 cm⁻¹, P=O stretching (phosphate) ~1250 cm⁻¹, P-O-C stretching ~1090 cm⁻¹. The diyne C≡C stretch is typically weak in IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMRA single resonance is expected for the phosphodiester, with a chemical shift characteristic for a phosphoethanolamine headgroup.
¹H NMRComplex spectrum with expected signals for: terminal methyl protons, methylene (B1212753) protons of the acyl chains, glycerol (B35011) backbone protons, and protons of the ethanolamine (B43304) headgroup.
Mass Spectrometry (MS) Molecular Ion PeakExpected [M+H]⁺ at m/z ~872.2. Fragmentation patterns would reveal the loss of the phosphoethanolamine headgroup and characteristic fragments from the acyl chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 23:2 Diyne PE. These protocols are based on standard procedures for phospholipid characterization and can be adapted as needed.

UV-Visible (UV-Vis) Spectroscopy

This protocol is for determining the UV-Vis absorption spectrum of 23:2 Diyne PE and monitoring its polymerization.

  • Objective: To measure the absorbance spectrum of 23:2 Diyne PE and observe spectral changes upon UV-induced polymerization.

  • Apparatus:

    • UV/Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • UV lamp (254 nm)

  • Reagents:

  • Procedure:

    • Sample Preparation: Prepare a stock solution of 23:2 Diyne PE in ethanol or chloroform at a concentration of 1 mg/mL.

    • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol or chloroform) to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum from 200 to 400 nm.

    • Sample Measurement (Monomer): Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the solvent. Fill a clean quartz cuvette with the sample solution and record the absorption spectrum from 200 to 400 nm.

    • Photopolymerization: Transfer the sample solution to a suitable container (e.g., a quartz tube or a thin film cast on a quartz slide) and expose it to UV light (254 nm) for a defined period (e.g., 0-60 minutes).

    • Sample Measurement (Polymer): After UV exposure, dissolve the irradiated sample (if necessary) and record its UV-Vis spectrum as in step 3. Compare the spectra before and after polymerization to observe changes in absorbance, indicating the cross-linking of the diyne groups.[1][2]

Raman Spectroscopy

This protocol describes how to obtain a Raman spectrum of 23:2 Diyne PE, for example, in a lipid monolayer.

  • Objective: To identify the characteristic diyne stretching vibration in the Raman spectrum of 23:2 Diyne PE.

  • Apparatus:

    • Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

    • Microscope objective

    • Quartz substrate

  • Procedure:

    • Sample Preparation: Prepare a supported lipid monolayer on a quartz substrate. This can be achieved by dissolving 23:2 Diyne PE in chloroform, spreading it on a water surface in a Langmuir-Blodgett trough, compressing it to a desired surface pressure, and then transferring it to the quartz slide.

    • Instrument Setup: Place the quartz slide with the lipid monolayer on the microscope stage of the Raman spectrometer.

    • Data Acquisition: Focus the laser onto the sample surface. Acquire the Raman spectrum, paying close attention to the 2200-2300 cm⁻¹ region to observe the strong vibrational mode of the diyne moiety.[3] Multiple spectra from different positions on the sample should be averaged.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring a ³¹P NMR spectrum of 23:2 Diyne PE.

  • Objective: To characterize the phosphorus environment of the phosphoethanolamine headgroup.

  • Apparatus:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a phosphorus probe

    • 5 mm NMR tubes

  • Reagents:

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of 23:2 Diyne PE in a mixture of CDCl₃ and CD₃OD (e.g., 2:1 v/v) to a final volume of ~0.6 mL directly in an NMR tube. Ensure the sample is fully dissolved. For samples extracted from biological matrices, a ternary solvent system including an aqueous cesium salt can improve resolution.[4]

    • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the phosphorus probe.

    • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The resulting spectrum should show a single peak corresponding to the phosphoethanolamine headgroup.[5][6]

Mass Spectrometry (MS)

This protocol describes a general method for analyzing 23:2 Diyne PE using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Objective: To determine the molecular weight and obtain structural information through fragmentation analysis.

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

  • Reagents:

    • 23:2 Diyne PE

    • LC-MS grade solvents (e.g., methanol, acetonitrile, water, chloroform)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of 23:2 Diyne PE in an appropriate solvent mixture (e.g., chloroform/methanol 1:1) to a concentration of ~10-100 µg/mL.

    • Chromatography: Inject the sample into the LC system. Separation can be achieved using a C18 reversed-phase column with a gradient of mobile phases, such as water/acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

    • Mass Spectrometry: Analyze the eluent using the ESI-MS. Acquire spectra in both positive and negative ion modes. In positive ion mode, expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the identity of the headgroup and acyl chains.[7][8][9]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the characterization and application of 23:2 Diyne PE.

Spectroscopic_Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Pure 23:2 Diyne PE Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis raman Raman Spectroscopy prep->raman nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) prep->nmr ms Mass Spectrometry (LC-MS/MS) prep->ms uv_data Absorbance Spectrum (Identify λmax) uv_vis->uv_data raman_data Vibrational Spectrum (Confirm Diyne Peak at ~2263 cm⁻¹) raman->raman_data nmr_data Chemical Shifts & Coupling (Confirm Headgroup & Acyl Chains) nmr->nmr_data ms_data Mass-to-Charge Ratio & Fragments (Confirm Molecular Weight & Structure) ms->ms_data end_node End: Comprehensive Spectroscopic Profile uv_data->end_node raman_data->end_node nmr_data->end_node ms_data->end_node

Caption: General workflow for the spectroscopic characterization of 23:2 Diyne PE.

Photopolymerization_Workflow cluster_analysis Post-Polymerization Analysis start 23:2 Diyne PE Monomers (in solution or as a lipid bilayer) uv_exposure UV Irradiation (λ = 254 nm) start->uv_exposure Induces cross-linking polymerized Polymerized 23:2 Diyne PE (Cross-linked network) uv_exposure->polymerized uv_vis UV-Vis Spectroscopy (Monitor disappearance of monomer peak) polymerized->uv_vis Characterize raman Raman Spectroscopy (Monitor decrease in diyne peak intensity) polymerized->raman Characterize afm Atomic Force Microscopy (AFM) (Visualize changes in membrane topology) polymerized->afm Characterize end_node Characterized Polymerized Structure uv_vis->end_node raman->end_node afm->end_node

Caption: Experimental workflow for the photopolymerization and analysis of 23:2 Diyne PE.

References

Characterization of Polymerized DC(8,9)PE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymerized liposomes formulated from 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) represent a significant advancement in drug delivery and vaccine adjuvant technology. The ability of DC(8,9)PE to undergo polymerization upon UV irradiation imparts enhanced stability and controlled release properties to liposomal formulations. This technical guide provides a comprehensive overview of the characterization of polymerized DC(8,9)PE, detailing its physicochemical properties, experimental protocols for its synthesis and analysis, and its interactions with biological systems, particularly the immune system.

Introduction

Conventional liposomes, while promising as drug delivery vehicles, often suffer from limitations such as instability in biological fluids and premature drug leakage. Polymerization of reactive lipid monomers, such as the diacetylene-containing phospholipid DC(8,9)PE, offers a robust solution to these challenges. The cross-linking of DC(8,9)PE within the liposomal bilayer creates a more rigid and stable structure, leading to improved drug retention and a longer circulation half-life.[1][2] These polymerized vesicles have demonstrated significant potential in various applications, including targeted drug delivery and as potent adjuvants in vaccines.[3] This guide aims to provide researchers and drug development professionals with a detailed understanding of the key characteristics and methodologies associated with polymerized DC(8,9)PE.

Physicochemical Characterization of Polymerized DC(8,9)PE Liposomes

The physicochemical properties of polymerized DC(8,9)PE liposomes are critical determinants of their in vitro and in vivo performance. These properties are influenced by factors such as the lipid composition, the extent of polymerization, and the method of preparation.

Data Presentation

The following tables summarize key quantitative data for polymerized DC(8,9)PE liposomes from various studies. It is important to note that these values can vary significantly based on the specific formulation and experimental conditions.

Formulation CompositionAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DC(8,9)PC / DPPC / anti-PD-L1-DSPE-PEG2k (45:45:10 molar ratio)137.7 ± 1.04Not ReportedNot Reported[4]
Alkyne-terminated diacetylene lipid (polymerized)~110Not ReportedNot Reported[5]
Partially polymerized liposomes (Polydiacetylene lipids and saturated lipids)Not ReportedNot ReportedNot Reported[2]
DrugFormulation CompositionEncapsulation Efficiency (%)Reference
DoxorubicinLiposomes with ammonium (B1175870) sulfate (B86663) gradient (general method)>98%[6]
DoxorubicinSilica-coated liposome (B1194612)72.4%[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, polymerization, and characterization of DC(8,9)PE liposomes.

Synthesis and Polymerization of DC(8,9)PE Liposomes

Objective: To prepare unilamellar DC(8,9)PE-containing liposomes and subsequently polymerize them using UV irradiation.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)

  • Co-lipids (e.g., DPPC, Cholesterol)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Thin-Film Hydration:

    • Dissolve DC(8,9)PE and any co-lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (or a buffer containing the drug to be encapsulated) by vortexing or gentle shaking. The temperature of the hydrating buffer should be above the phase transition temperature (Tm) of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple extrusions (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Polymerization:

    • Transfer the liposome suspension to a suitable container (e.g., quartz cuvette or a thin-walled glass vial).

    • Expose the liposome suspension to UV light at 254 nm. The duration of exposure will depend on the concentration of DC(8,9)PE and the desired degree of polymerization. This process should be carried out at a temperature below the Tm of the diacetylene lipid to ensure proper alignment for polymerization.[8]

    • The polymerization process can be monitored by observing the color change of the suspension (typically to a yellow/orange hue) and by UV-Vis spectroscopy, looking for the appearance of a characteristic absorbance peak for the polydiacetylene backbone.[2]

Workflow for Synthesis and Polymerization of DC(8,9)PE Liposomes:

G cluster_prep Liposome Preparation cluster_poly Polymerization cluster_char Characterization prep1 Dissolve Lipids in Chloroform prep2 Form Thin Lipid Film prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Extrusion through Membrane prep3->prep4 poly1 Expose to UV Light (254 nm) prep4->poly1 poly2 Monitor Polymerization poly1->poly2 char1 Size, PDI, Zeta Potential poly2->char1 char2 Encapsulation Efficiency poly2->char2 char3 Stability Studies poly2->char3 G cluster_uptake Antigen Uptake cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response liposome Polymerized DC(8,9)PE Liposome (with Antigen) apc Antigen Presenting Cell (APC) liposome->apc Phagocytosis/ Endocytosis prr Pattern Recognition Receptors (TLRs, NLRs) apc->prr t_cell T-Cell Activation (Th1/Th2) apc->t_cell Antigen Presentation (MHC-I / MHC-II) inflammasome Inflammasome Activation prr->inflammasome cytokines Pro-inflammatory Cytokines (IL-1β, IL-18, TNF-α) inflammasome->cytokines cytokines->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell

References

Probing the Nanoscale: A Technical Guide to DC(8,9)PE Lipid Bilayer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) as a sophisticated probe in the study of lipid bilayers. DC(8,9)PE is a unique, photopolymerizable phospholipid that, when incorporated into lipid assemblies, provides a powerful tool for investigating and manipulating membrane properties. Its diacetylene groups in the acyl chains allow for UV-induced cross-linking, transforming a fluid lipid bilayer into a stable, polymerized membrane. This property opens up a wide range of applications, from triggered drug release to the stabilization of membranes for protein interaction studies.

Core Properties and Principles

DC(8,9)PE's primary utility stems from its ability to be polymerized by UV light, typically at a wavelength of 254 nm.[1] This polymerization is a topotactic reaction, meaning its efficiency is highly dependent on the precise alignment of the diacetylene monomers within the lipid bilayer.[2] Consequently, photopolymerization is most effective when DC(8,9)PE is in a solid-ordered (gel) phase, where molecular motion is restricted.[3] When mixed with other lipids, DC(8,9)PE often forms separate domains, and its polymerization is favored in the presence of saturated lipids like dipalmitoylphosphatidylcholine (DPPC), which are in a gel state at room temperature.[3][4] In contrast, in a fluid phase with unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the increased molecular motion hinders the alignment of the diacetylene groups, thus inhibiting polymerization.[3]

Upon polymerization, the lipid bilayer undergoes a significant transformation, becoming more rigid and stable.[5] This process is often accompanied by a distinct color change, with the polymerized lipids forming a red or blue product, which can be quantified spectrophotometrically.[5] This chromogenic property provides a convenient method for monitoring the extent of polymerization.

Key Applications of DC(8,9)PE Bilayer Probes

The unique photopolymerizable nature of DC(8,9)PE makes it a versatile tool in several areas of membrane research and drug development.

Light-Triggered Drug and Molecule Release

One of the most promising applications of DC(8,9)PE is in the development of light-sensitive liposomes for controlled drug delivery.[6] By incorporating DC(8,9)PE into a liposomal formulation with a gel-phase lipid, a stable, drug-loaded vesicle can be created. Upon exposure to UV light at the target site, the polymerization of DC(8,9)PE induces defects and changes in the permeability of the lipid bilayer, leading to the release of the encapsulated contents.[7][8] This approach allows for precise spatial and temporal control over drug release, potentially increasing therapeutic efficacy while minimizing systemic side effects.[9]

Quantitative Data on Light-Triggered Release:

Formulation (molar ratio)Encapsulated MoleculeLight SourceRelease (%)Reference
DPPC:DC(8,9)PC (86:10) + DSPE-PEG2000 (4)Doxorubicin514 nm Laser~70% retention in 50% serum at 37°C[9]
DPPC:DC(8,9)PCCalcein (B42510)254 nm UVSignificant release[7]
DC8,9PC/DMPC (1:1)L-tryptophanUV light~80% retention after 24h (50 mol% L-tryptophan)[5]
Probing Protein-Lipid Interactions

DC(8,9)PE-containing bilayers can be used to create stable platforms for studying the interactions between proteins and lipid membranes. By polymerizing the bilayer, a robust and well-defined surface is formed, which can then be used to investigate the binding and conformational changes of membrane-associated proteins. A colorimetric assay based on phospholipid/polydiacetylene vesicles has been developed to screen and characterize peptide-membrane interactions.[3] The binding of peptides to these vesicles induces a color change, providing a simple and effective method for detecting and quantifying these interactions.

dot

ProteinLipidInteractionAssay cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_assay Interaction Assay LipidMix Mix DC(8,9)PE and Matrix Lipid (e.g., DPPC) Hydration Thin Film Hydration LipidMix->Hydration VesicleFormation Sonication or Extrusion to form LUVs Hydration->VesicleFormation UV_Irradiation UV Irradiation (254 nm) VesicleFormation->UV_Irradiation PolymerizedVesicles Formation of Blue Polydiacetylene Vesicles UV_Irradiation->PolymerizedVesicles AddPeptide Introduce Membrane-Interacting Peptide PolymerizedVesicles->AddPeptide ColorChange Blue-to-Red Color Change AddPeptide->ColorChange Quantification Spectrophotometric Quantification ColorChange->Quantification

Workflow for a colorimetric peptide-membrane interaction assay.
Stabilized Platforms for Membrane Fusion Studies

Membrane fusion is a fundamental biological process, and in vitro assays are crucial for its investigation. DC(8,9)PE can be used to create highly stable and well-defined liposomes that serve as model membranes in fusion assays.[10] By polymerizing the lipid bilayer, the liposomes become less prone to leakage and spontaneous fusion, providing a more reliable system for studying specific, protein-mediated fusion events. For example, these stabilized vesicles can be used to study SNARE-mediated fusion by reconstituting the relevant proteins into the bilayer.

Formation of 2D Packed Beds for Biomolecule Separation

The ability to create stable, patterned lipid bilayers has led to novel applications in separation science. By using lithographic photopolymerization, micropatterned composite membranes of polymerized DC(8,9)PE and fluid lipid bilayers can be created.[11] The polymerized regions act as barriers, confining the fluid lipid domains. This technology has been used to create "two-dimensional packed beds" within a supported lipid bilayer platform for the separation of membrane-associated biomolecules.[1][12]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing unilamellar liposomes incorporating DC(8,9)PE.

Materials:

  • DC(8,9)PE

  • Matrix lipid (e.g., DPPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DC(8,9)PE and the matrix lipid (e.g., 80:20 DPPC:DC(8,9)PE) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the film by gentle rotation of the flask at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. For a DPPC/DC(8,9)PE mixture, this would be above 41°C.

  • Vesicle Sizing:

    • For multilamellar vesicles (MLVs), the hydrated lipid suspension can be used directly.

    • For large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

    • For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

Protocol 2: Photopolymerization of DC(8,9)PE Liposomes

This protocol details the process of cross-linking the DC(8,9)PE within the prepared liposomes.

Materials:

  • DC(8,9)PE-containing liposome (B1194612) suspension

  • UV lamp (254 nm)

  • Quartz cuvette or 12-well plate

  • Spectrophotometer

Methodology:

  • Place the liposome suspension in a quartz cuvette or a well of a 12-well plate.

  • Expose the suspension to UV light (254 nm) for a defined period (e.g., 10-20 minutes). The optimal irradiation time should be determined empirically.[7]

  • Monitor the polymerization process by observing the color change of the suspension (to pink/red) and by measuring the absorbance spectrum. Polymerization is indicated by the appearance of new absorption peaks in the visible range (around 480 nm and 520 nm).[5]

Protocol 3: Calcein Release Assay for Light-Triggered Permeability

This assay is used to quantify the release of a fluorescent dye from liposomes upon photopolymerization.[13][14]

Materials:

  • DC(8,9)PE liposomes prepared with encapsulated calcein (at a self-quenching concentration, typically 50-100 mM)

  • UV lamp (254 nm)

  • Fluorometer

  • Triton X-100 solution (e.g., 10% v/v) for vesicle lysis

Methodology:

  • Prepare calcein-loaded DC(8,9)PE liposomes using the thin-film hydration method, with the calcein solution as the hydration buffer.

  • Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Dilute the purified calcein-loaded liposomes in buffer to the desired concentration in a fluorescence cuvette.

  • Measure the baseline fluorescence (F₀) of the liposome suspension.

  • Irradiate the suspension with UV light (254 nm) for various time points.

  • Measure the fluorescence (Fₜ) at each time point.

  • After the final time point, add a small volume of Triton X-100 solution to lyse all liposomes and release all encapsulated calcein.

  • Measure the maximum fluorescence (Fₘₐₓ).

  • Calculate the percentage of calcein release at each time point using the formula: % Release = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

dot

CalceinReleaseWorkflow cluster_prep Liposome Preparation & Purification cluster_assay Fluorescence Measurement cluster_calc Data Analysis Prep Prepare Calcein-loaded DC(8,9)PE Liposomes Purify Purify via Size Exclusion Chromatography Prep->Purify F0 Measure Baseline Fluorescence (F₀) Purify->F0 UV UV Irradiation (254 nm) F0->UV Ft Measure Fluorescence at time t (Fₜ) UV->Ft Lysis Lyse Liposomes with Triton X-100 Ft->Lysis Fmax Measure Maximum Fluorescence (Fₘₐₓ) Lysis->Fmax Calculate Calculate % Release Fmax->Calculate

Experimental workflow for the calcein release assay.

Conclusion

DC(8,9)PE and its phosphocholine (B91661) analogue are powerful and versatile lipid probes that offer unique capabilities for studying and manipulating lipid bilayers. Their photopolymerizable nature allows for the creation of stabilized, well-defined membrane systems that are invaluable for applications in controlled drug release, the investigation of protein-lipid interactions, and the development of novel biomaterials. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of DC(8,9)PE in their work. As research in this area continues, we can expect to see even more innovative applications of these remarkable lipid molecules.

References

Biocompatibility of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE) is a polymerizable phospholipid of significant interest for the development of stabilized liposomes and other lipid-based nanoparticles for drug delivery and diagnostic applications. Its unique diacetylene groups allow for photopolymerization, resulting in enhanced stability of the lipid assembly. The presence of the naturally occurring phosphatidylethanolamine (B1630911) (PE) headgroup is generally associated with good biocompatibility. However, a comprehensive review of the scientific literature reveals a notable lack of specific quantitative data on the biocompatibility of 23:2 Diyne PE. This technical guide provides an in-depth overview of the presumed biocompatibility of this novel lipid, details the essential experimental protocols required for its rigorous assessment, and outlines potential cellular interaction pathways. The information presented herein is intended to guide researchers in the safe and effective development of 23:2 Diyne PE-based formulations.

Introduction to 23:2 Diyne PE

23:2 Diyne PE is a synthetic phospholipid characterized by two tricosadiynoyl acyl chains, each containing a diacetylene moiety, esterified to a glycerol (B35011) backbone, with a phosphoethanolamine headgroup. This amphiphilic structure allows for self-assembly into liposomes and other bilayer structures in aqueous environments. Upon exposure to UV irradiation (typically at 254 nm), the diacetylene groups undergo a 1,4-addition polymerization reaction, crosslinking the lipid molecules and forming a robust, stabilized vesicle. This enhanced stability is a desirable attribute for drug delivery systems, as it can prevent premature drug leakage and improve circulation times in vivo.

Expected Biocompatibility Profile

The biocompatibility of 23:2 Diyne PE is largely inferred from the properties of its constituent parts:

  • Phosphatidylethanolamine (PE) Headgroup: PE is a ubiquitous component of biological membranes in mammals. Its presence is generally considered to confer a high degree of biocompatibility to lipid-based delivery systems.

  • Acyl Chains: The long hydrocarbon chains are also components of natural lipids.

  • Diyne Group and Polymerization: The diacetylene functionality and the resulting polymer backbone are the primary sources of uncertainty regarding biocompatibility. While diacetylene lipids are used to create stable bilayers, the potential for toxicity of the monomeric form, the polymerized form, or any potential degradation byproducts must be thoroughly investigated.

While direct evidence is lacking, it is hypothesized that liposomes formulated with 23:2 Diyne PE, particularly after polymerization, will exhibit low cytotoxicity and hemotoxicity. However, this must be empirically verified.

Quantitative Biocompatibility Data (Hypothetical)

As no specific quantitative data for 23:2 Diyne PE is currently available in the public domain, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro Cytotoxicity of 23:2 Diyne PE Liposomes

Cell LineAssay TypeConcentration Range (µg/mL)IC50 (µg/mL)% Viability at Max Concentration
e.g., HEK293MTT0.1 - 1000Data to be generatedData to be generated
e.g., HepG2LDH0.1 - 1000Data to be generatedData to be generated
e.g., MacrophagesAlamarBlue0.1 - 1000Data to be generatedData to be generated

Table 2: Hemocompatibility of 23:2 Diyne PE Liposomes

Liposome (B1194612) FormulationConcentration (µg/mL)% Hemolysis
Monomeric 23:2 Diyne PE10Data to be generated
Monomeric 23:2 Diyne PE100Data to be generated
Monomeric 23:2 Diyne PE1000Data to be generated
Polymerized 23:2 Diyne PE10Data to be generated
Polymerized 23:2 Diyne PE100Data to be generated
Polymerized 23:2 Diyne PE1000Data to be generated
Positive Control (e.g., Triton X-100)Varies>90%
Negative Control (PBS)N/A<2%

Detailed Experimental Protocols

To ensure the safe application of 23:2 Diyne PE in biomedical research and drug development, a thorough evaluation of its biocompatibility is essential. The following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Materials:

  • 23:2 Diyne PE liposomes (monomeric and polymerized)

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of the 23:2 Diyne PE liposome formulations in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the liposome dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Hemocompatibility Assessment: Hemolysis Assay

This assay determines the extent to which the test material damages red blood cells (RBCs).

Materials:

  • 23:2 Diyne PE liposomes (monomeric and polymerized)

  • Fresh whole blood from a healthy donor

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation: Centrifuge fresh whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: Add 100 µL of various concentrations of the 23:2 Diyne PE liposome formulations to 900 µL of the 2% RBC suspension.

  • Controls: Prepare a positive control by adding Triton X-100 to the RBC suspension to induce 100% hemolysis. Prepare a negative control by adding PBS to the RBC suspension.

  • Incubation: Incubate all samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the key biocompatibility assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Liposomes A->C B Prepare Liposome Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570nm G->H I Calculate % Cell Viability H->I

MTT Assay Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Isolate & Wash Red Blood Cells B Prepare 2% RBC Suspension A->B C Incubate RBCs with Liposomes B->C D Incubate at 37°C for 2h C->D E Centrifuge Samples D->E F Measure Supernatant Absorbance at 540nm E->F G Calculate % Hemolysis F->G Cellular_Uptake_Pathways cluster_cell Cell cluster_endocytosis Endocytosis Liposome 23:2 Diyne PE Liposome Clathrin Clathrin-mediated Liposome->Clathrin Caveolae Caveolae-mediated Liposome->Caveolae Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Release Inflammatory_Response_Pathway cluster_cell Immune Cell (e.g., Macrophage) Liposome 23:2 Diyne PE Liposome TLR Toll-like Receptor (TLR) Liposome->TLR NFkB NF-κB Signaling TLR->NFkB Inflammasome Inflammasome Activation TLR->Inflammasome Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammasome->Cytokines

An In-Depth Technical Guide to the DC(8,9) Acyl Chain Position in 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique properties and applications of the diacetylenic phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly referred to as DC(8,9)PC. The focus of this document is the critical role of the diacetylene moieties within the acyl chains, which impart photo-polymerizable properties to this lipid, enabling novel applications in drug delivery, biosensing, and materials science.

Introduction to DC(8,9)PC

DC(8,9)PC is a synthetic phospholipid characterized by the presence of two tricosadiynoyl acyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Each acyl chain contains a diacetylene (-C≡C-C≡C-) functional group. It is important to note that while the common abbreviation is DC(8,9)PC, the systematic name, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, indicates that the diacetylene unit is located at the 10th and 12th carbons of the 23-carbon acyl chains. This unique structural feature allows for topochemical polymerization upon exposure to UV light, typically at a wavelength of 254 nm.[1][2] This polymerization results in the formation of a conjugated ene-yne polymer backbone, leading to dramatic and useful changes in the physicochemical properties of the lipid assembly.

The ability to control the polymerization of DC(8,9)PC has led to its extensive use in the development of "smart" materials, particularly in the field of drug delivery, where it can be used to create liposomes that release their contents in response to a light trigger.[3][4]

Physicochemical Properties and Characterization

The defining characteristic of DC(8,9)PC is its ability to undergo photopolymerization. This process and the resulting material properties have been extensively studied using various analytical techniques.

Photopolymerization Mechanism

Upon irradiation with 254 nm UV light, the diacetylene groups of adjacent DC(8,9)PC molecules, when properly aligned in a crystalline or gel-like state, undergo a 1,4-addition reaction. This results in the formation of a highly conjugated polymer with an alternating double and triple bond backbone (ene-yne).[1] This polymerization is topotactic, meaning it is highly dependent on the spatial arrangement of the monomer units.

G Monomer1 DC(8,9)PC Monomer2 DC(8,9)PC Monomer3 DC(8,9)PC Polymer ...-DC(8,9)PC=C-C≡C-C=DC(8,9)PC-... UV_Light UV Irradiation (254 nm) UV_Light->Monomer2

Figure 1: Photopolymerization of DC(8,9)PC monomers upon UV irradiation.

This polymerization leads to a distinct color change. Initially, the polymerized lipid assemblies appear blue, which can then transition to a red phase upon changes in temperature or other environmental stimuli. This chromatic transition is a hallmark of polydiacetylenes and is exploited in biosensing applications.[1]

Quantitative Data

The following tables summarize key quantitative data related to the properties and characterization of DC(8,9)PC.

Table 1: Physicochemical Properties of DC(8,9)PC

PropertyValueReference(s)
Chemical FormulaC₅₄H₉₂NO₈P[5]
Molecular Weight914.28 g/mol [5]
CAS Number76078-28-9[5]
Phase Transition Temp. (Tm)~44 °C[6]
Polymerization Wavelength254 nm[1][2][7]

Table 2: Spectroscopic Data for DC(8,9)PC and its Polymer

SpeciesTechniqueKey FeaturesReference(s)
DC(8,9)PC MonomerUV-Vis SpectroscopyAbsorption peaks at ~229 nm and ~254 nm[1]
Polydiacetylene (Blue Phase)UV-Vis SpectroscopyBroad absorption band around 640 nm[1]
Polydiacetylene (Red Phase)UV-Vis SpectroscopyAbsorption band around 540 nm[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of DC(8,9)PC in research and development. Below are protocols for the preparation of photopolymerizable liposomes and the formation of Langmuir-Blodgett films.

Preparation of Photopolymerizable Liposomes for Triggered Release

This protocol describes the preparation of liposomes composed of a matrix lipid (e.g., DPPC) and DC(8,9)PC, which can be loaded with a hydrophilic substance (e.g., calcein) for UV-triggered release studies.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4)

  • Calcein or other fluorescent dye

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

  • Fluorometer

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratio of DPPC and DC(8,9)PC (e.g., 90:10) in chloroform.

    • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the substance to be encapsulated (e.g., 50 mM calcein). The hydration should be performed at a temperature above the phase transition temperature of the lipid with the highest Tm (for DPPC/DC(8,9)PC mixtures, >44 °C).

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11 passes). This should also be done at a temperature above the lipid Tm.

  • Purification:

    • Remove unencapsulated material by size exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the hydration buffer.

  • Triggered Release Assay:

    • Dilute the purified liposome (B1194612) suspension in the hydration buffer.

    • Expose the liposome suspension to UV light (254 nm) for controlled periods.

    • Measure the increase in fluorescence intensity of the released dye using a fluorometer. The self-quenching of the encapsulated dye is relieved upon release, leading to an increase in fluorescence.

G Start Start: Lipid Mixture in Chloroform Film_Formation Lipid Film Formation (Nitrogen Evaporation & Vacuum) Start->Film_Formation Hydration Hydration with Encapsulant (> T_m) Film_Formation->Hydration Sizing Vesicle Sizing (Extrusion) Hydration->Sizing Purification Purification (Size Exclusion Chromatography) Sizing->Purification UV_Irradiation UV Irradiation (254 nm) Purification->UV_Irradiation Release Content Release UV_Irradiation->Release Analysis Fluorescence Measurement Release->Analysis

Figure 2: Experimental workflow for preparing photopolymerizable liposomes and assaying triggered release.
Formation of Langmuir-Blodgett Films

This protocol outlines the formation of a monolayer of DC(8,9)PC at the air-water interface and its transfer onto a solid substrate.

Materials:

  • DC(8,9)PC

  • Spreading solvent (e.g., chloroform)

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Ultrapure water

  • Solid substrate (e.g., silicon wafer, quartz slide)

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir-Blodgett trough and barriers with appropriate solvents (e.g., ethanol, chloroform) and rinse extensively with ultrapure water.

    • Fill the trough with ultrapure water.

  • Monolayer Formation:

    • Prepare a dilute solution of DC(8,9)PC in the spreading solvent (e.g., 1 mg/mL in chloroform).

    • Using a microsyringe, carefully deposit small droplets of the lipid solution onto the water surface. Allow the solvent to evaporate completely.

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant rate.

    • Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Film Deposition:

    • Compress the monolayer to a desired surface pressure (typically in the solid phase).

    • Vertically dip the solid substrate through the monolayer into the subphase and then withdraw it at a controlled speed. This process can be repeated to deposit multiple layers.

  • Polymerization:

    • Expose the deposited Langmuir-Blodgett film to UV light (254 nm) to induce polymerization.

Role in Signaling Pathways and Drug Development

DC(8,9)PC is not known to be a direct participant in endogenous cellular signaling pathways. Instead, its significance in this context is as a component of engineered systems designed to interact with or modulate signaling processes.

Controlled Release of Signaling Molecules

Liposomes formulated with DC(8,9)PC can encapsulate signaling molecules, such as neurotransmitters, hormones, or second messengers. Upon localized UV irradiation, these liposomes can be triggered to release their contents with high spatial and temporal precision. This allows researchers to study the effects of these signaling molecules on cells or tissues in a controlled manner.

G Liposome DC(8,9)PC Liposome (Encapsulating Signaling Molecule) Release Release of Signaling Molecule Liposome->Release UV_Light UV Light (254 nm) UV_Light->Liposome Receptor Receptor Release->Receptor Cell Target Cell Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response

Figure 3: Application of DC(8,9)PC liposomes for controlled modulation of cell signaling.
Drug Delivery Platforms

In drug development, the photopolymerizable nature of DC(8,9)PC is exploited to create stable, light-sensitive drug delivery vehicles.[1] Partial polymerization of DC(8,9)PC-containing liposomes can enhance their stability in biological fluids, reducing premature drug leakage.[1] Subsequent exposure to light at the target site can then trigger the release of the encapsulated therapeutic agent.

The relationship between the lipid matrix phase and the polymerization efficiency is a critical consideration in the design of these systems. Polymerization of DC(8,9)PC is most efficient when it is in a well-ordered, gel-like state.[2] In a fluid-phase lipid matrix, the diacetylene groups are not sufficiently aligned for efficient topotactic polymerization.

G Lipid_Matrix Lipid Matrix Phase Gel_Phase Gel Phase (Ordered) Lipid_Matrix->Gel_Phase Below T_m Fluid_Phase Fluid Phase (Disordered) Lipid_Matrix->Fluid_Phase Above T_m Polymerization Efficient Photopolymerization Gel_Phase->Polymerization No_Polymerization Inefficient/No Photopolymerization Fluid_Phase->No_Polymerization

References

Solubility of 23:2 Diyne PE in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 23:2 Diyne Phosphoethanolamine (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine). Due to the limited availability of specific quantitative solubility data in public literature and safety data sheets[1][2], this document focuses on qualitative solubility information derived from general knowledge of phospholipids (B1166683) and related experimental protocols.

Core Concepts in Phospholipid Solubility

Phospholipids such as 23:2 Diyne PE are amphiphilic molecules, possessing a hydrophilic head group (phosphoethanolamine) and two long hydrophobic acyl chains (tricosadiynoyl). This dual nature dictates their solubility behavior. While the long hydrocarbon chains favor nonpolar organic solvents, the polar head group can limit solubility in purely nonpolar environments and introduce solubility in more polar organic solvents.

Generally, phospholipids are soluble in chlorinated hydrocarbons and mixtures of chlorinated hydrocarbons with alcohols[3][4]. The addition of a co-solvent like methanol (B129727) can enhance the solubility of phospholipids in solvents like chloroform (B151607) by interacting with the polar head groups[5][6].

Qualitative Solubility of 23:2 Diyne PE

Based on the general behavior of phospholipids and information from suppliers of similar lipid molecules, the following table summarizes the expected qualitative solubility of 23:2 Diyne PE in common organic solvents.

SolventSolubilityRemarks
ChloroformSolubleA commonly used solvent for dissolving phospholipids. May require the addition of methanol for complete solubilization of acidic lipids[5][6][7].
DichloromethaneSolubleSimilar to chloroform, it is expected to be a good solvent for phospholipids[7].
Chloroform:Methanol (2:1, v/v)Readily SolubleThis mixture is a standard and highly effective solvent system for a wide range of lipids, including phospholipids[3][4].
EthanolSparingly Soluble to SolubleOften used for delivering lipids to biological systems. Heating and sonication may be required to achieve dissolution[5].
Dimethyl Sulfoxide (DMSO)May be SolubleAnother solvent used for delivering lipids to cells, though specific data for 23:2 Diyne PE is unavailable[8].
Hexane (B92381)Insoluble to Sparingly SolubleAs a nonpolar solvent, hexane is generally not effective at dissolving phospholipids due to the polar head group[3].
WaterInsolubleForms suspensions, micelles, or liposomes rather than a true solution[2][9].

Experimental Protocol for Solubilization

The following is a general protocol for dissolving 23:2 Diyne PE in an organic solvent, adapted from standard procedures for acidic phospholipids[5]. This protocol is a starting point and may require optimization for specific applications.

Materials:

  • 23:2 Diyne PE powder

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • Glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Ensure the glass vial is clean and dry. To prevent oxidation of the diyne groups, it is recommended to perform the dissolution under an inert atmosphere (argon or nitrogen).

  • Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Dissolution:

    • Weigh the desired amount of 23:2 Diyne PE powder and place it in the glass vial.

    • Add the chloroform:methanol (2:1, v/v) solvent to achieve a target concentration, for example, between 10-50 mg/mL[5].

    • Cap the vial tightly.

  • Mixing:

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • If the lipid does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes at room temperature. Gentle warming (to 30-40°C) can also aid dissolution, but care should be taken to avoid solvent evaporation and lipid degradation[5].

  • Storage: Once dissolved, store the lipid solution at -20°C under an inert atmosphere to minimize degradation and spontaneous polymerization of the diyne groups[10].

Note: For applications requiring a solvent other than a chloroform:methanol mixture, the final solution can be evaporated under a stream of inert gas, and the resulting lipid film can be redissolved in the desired solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solubilization of 23:2 Diyne PE.

G start Start: 23:2 Diyne PE Powder weigh_lipid Weigh Lipid start->weigh_lipid prepare_solvent Prepare Chloroform:Methanol (2:1, v/v) add_solvent Add Solvent to Lipid prepare_solvent->add_solvent weigh_lipid->add_solvent mix Vortex Mixture add_solvent->mix check_solubility Fully Dissolved? mix->check_solubility sonicate Sonicate and/or Gently Warm check_solubility->sonicate No store Store Solution at -20°C under Inert Gas check_solubility->store Yes sonicate->mix end End: Solubilized 23:2 Diyne PE store->end

References

An In-Depth Technical Guide to 23:2 Diyne PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), a polymerizable phospholipid of significant interest in the fields of biomaterials, drug delivery, and membrane biophysics. This document details its physicochemical properties, experimental protocols for its use, and its role in the development of advanced therapeutic and diagnostic platforms.

Core Properties of 23:2 Diyne PE

23:2 Diyne PE is a synthetic phospholipid featuring two diacetylene moieties within its acyl chains. This unique structural feature allows for UV-induced polymerization, transforming fluid lipid assemblies into robust, stable structures.

PropertyValueSource
Full Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine
Abbreviation 23:2 Diyne PE
Molecular Formula C₅₁H₈₆NO₈P
Molecular Weight 872.20 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform (B151607)

Synthesis of 23:2 Diyne PE

While commercially available, the synthesis of 23:2 Diyne PE involves the esterification of sn-glycero-3-phosphoethanolamine with 10,12-tricosadiynoic acid. A general synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis of diacetylenic phospholipids (B1166683) like 23:2 Diyne PE typically involves the coupling of the diacetylenic fatty acids to a glycerophosphoethanolamine (B1239297) backbone. This can be achieved through chemical or enzymatic methods. A crucial aspect of the synthesis is the protection of the reactive amine group on the phosphoethanolamine headgroup prior to the esterification of the fatty acids.

cluster_synthesis Chemical Synthesis Pathway Start sn-Glycero-3-phosphoethanolamine (GPE) Protect Protect Amine Group (e.g., with Boc or Cbz group) Start->Protect Protection Couple Couple Protected GPE with Activated Fatty Acid Protect->Couple Protected GPE Activate_FA Activate 10,12-Tricosadiynoic Acid (e.g., as acyl chloride or with DCC/DMAP) Activate_FA->Couple Activated Fatty Acid Deprotect Deprotect Amine Group Couple->Deprotect Esterification Purify Purify Final Product (23:2 Diyne PE) Deprotect->Purify Deprotection

Figure 1. Generalized chemical synthesis workflow for 23:2 Diyne PE.

A detailed, step-by-step protocol for the total synthesis of a related diacetylenic phospholipid, 1,2-bis(10',12'-tricosadiynoyl)-sn-glycero-3-phosphocholine, has been described and can be adapted for the synthesis of the phosphoethanolamine variant. This involves the synthesis of the diacetylenic fatty acid followed by its coupling to the glycerophosphocholine backbone.

Experimental Protocols

Preparation of Polymerizable Liposomes

23:2 Diyne PE is most commonly used to prepare liposomes that can be polymerized to enhance their stability.

Materials:

  • 23:2 Diyne PE powder

  • Chloroform

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Probe sonicator or liposome (B1194612) extruder

  • Nitrogen gas stream

  • UV lamp (254 nm)

Protocol:

  • Lipid Film Formation: Dissolve the desired amount of 23:2 Diyne PE in chloroform in a round-bottom flask.

  • Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Vesicle Formation:

    • Sonication: Sonicate the hydrated lipid suspension using a probe sonicator in an ice bath until the solution becomes translucent.

    • Extrusion: For more uniform vesicle size, subject the hydrated lipid suspension to multiple passes through a polycarbonate membrane with a defined pore size using a liposome extruder.

  • Purification: (Optional) Remove unencapsulated material by size exclusion chromatography or dialysis.

Photopolymerization of Liposomes

Protocol:

  • Transfer the prepared liposome suspension to a quartz cuvette.

  • Irradiate the suspension with a UV lamp at 254 nm. The duration of irradiation will depend on the concentration of the liposomes and the intensity of the UV source. Polymerization is often indicated by a color change of the solution from colorless to blue or red.

  • The progress of polymerization can be monitored by observing the change in the visible absorption spectrum.

cluster_workflow Liposome Preparation and Polymerization Workflow Start 23:2 Diyne PE in Chloroform Film Lipid Film Formation (Nitrogen Evaporation) Start->Film Hydrate Hydration with Aqueous Buffer Film->Hydrate Vesicles Vesicle Formation (Sonication/Extrusion) Hydrate->Vesicles Polymerize UV Irradiation (254 nm) Vesicles->Polymerize End Polymerized Liposomes Polymerize->End

Figure 2. Experimental workflow for the preparation and polymerization of 23:2 Diyne PE liposomes.

Role in Cellular Interactions and Signaling

Currently, there is limited direct evidence of 23:2 Diyne PE itself acting as a signaling molecule. Its primary role in a biological context is as a structural component of biomimetic systems. Liposomes and other nanostructures formulated with 23:2 Diyne PE are utilized to study and influence cellular processes in the following ways:

  • Drug and Gene Delivery: Polymerized liposomes made from 23:2 Diyne PE offer enhanced stability, which is crucial for prolonging the circulation time of encapsulated drugs and protecting them from degradation. The controlled release of therapeutic agents from these stable carriers can be triggered by various mechanisms.

  • Biomimetic Membranes: Polymerized 23:2 Diyne PE membranes serve as robust models for studying membrane protein function and lipid-protein interactions. Their stability allows for the reconstitution of membrane proteins in a controlled environment.

  • Surface Modification: The polymerizable nature of 23:2 Diyne PE allows for the creation of stable, functionalized surfaces. These surfaces can be used to control cell adhesion, present specific ligands to cells, and study cellular responses to defined microenvironments.

While 23:2 Diyne PE does not directly participate in known signaling cascades, its incorporation into delivery vehicles can indirectly influence cellular signaling by controlling the spatial and temporal presentation of encapsulated signaling molecules or by altering the mechanical properties of the cell-material interface.

cluster_interaction Cellular Interaction of 23:2 Diyne PE-based Systems System 23:2 Diyne PE-based System (e.g., Polymerized Liposome) Interaction Interaction with Cell Membrane System->Interaction Uptake Cellular Uptake (e.g., Endocytosis) Interaction->Uptake Release Release of Encapsulated Cargo (e.g., Drug, Signaling Molecule) Uptake->Release Signaling Modulation of Intracellular Signaling Pathways Release->Signaling

Figure 3. Logical relationship of 23:2 Diyne PE-based systems in modulating cellular signaling.

Conclusion

23:2 Diyne PE is a versatile and powerful tool for researchers in the life sciences and drug development. Its ability to form stable, polymerizable lipid assemblies has led to significant advancements in drug delivery systems, biomimetic membrane research, and the creation of functionalized biomaterials. While its direct role in cellular signaling is not established, its utility in creating sophisticated platforms to probe and manipulate cellular behavior is undeniable. The experimental protocols provided in this guide offer a starting point for harnessing the unique properties of this remarkable phospholipid in a variety of research applications.

An In-depth Technical Guide to 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (CAS Number: 144750-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of the phospholipid bearing the CAS number 144750-73-2, chemically identified as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. This unique lipid, often abbreviated as 23:2 Diyne PE or DC(8,9)PE, is a synthetic phospholipid distinguished by the presence of diyne functionalities within its acyl chains. This characteristic imparts the ability to undergo photopolymerization, making it a valuable tool in the development of stabilized liposomes and other advanced drug delivery systems. This document will delve into the physicochemical properties, experimental protocols for its use, and its primary applications in research and pharmaceutical development.

Physicochemical Properties

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine is a polymerizable lipid that, upon incorporation into liposomal bilayers, can be cross-linked to enhance vesicle stability. While a comprehensive, publicly available dataset of all its physicochemical properties is not readily consolidated, the following tables summarize key known characteristics.

Identifier Value
CAS Number 144750-73-2
Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine
Synonyms 23:2 Diyne PE, DC(8,9)PE
Molecular Formula C₅₁H₈₆NO₈P
Molecular Weight 872.20 g/mol
Appearance White to off-white powder
Storage Recommended storage at -20°C as a powder for maximum stability. Protect from light, especially when in solution, as it can spontaneously polymerize.

Note: Some properties, such as the precise phase transition temperature, are more extensively documented for the phosphocholine (B91661) (PC) analog, which is stated to be approximately 40°C. It is crucial for researchers to experimentally determine the specific transition temperature for the PE variant in their specific formulation.

Core Application: Polymerizable Liposomes

The primary application of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine is in the formation of photopolymerizable liposomes. The diyne groups within the lipid tails can be induced to form covalent cross-links upon exposure to UV light, typically at a wavelength of 254 nm. This polymerization process transforms the fluid lipid bilayer into a more rigid and stable structure.

The polymerization is a topotactic reaction, meaning its efficiency is highly dependent on the precise alignment of the diyne monomers within the lipid bilayer.[1] This alignment is most effective when the lipid is in a crystal-like lattice state, which occurs at temperatures below its phase transition temperature.[1] The photopolymerization results in a visible color change, with the liposome (B1194612) suspension typically turning from colorless to blue, and then relaxing to a red polymer.[1] This chromatic shift is a key indicator of successful polymerization and can be harnessed for sensing applications.

Signaling Pathways and Mechanism of Action

As a synthetic lipid primarily used for structural purposes in drug delivery vehicles, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine is not known to directly participate in or modulate specific biological signaling pathways in the manner of an active pharmaceutical ingredient. Its "mechanism of action" is structural; by forming stabilized liposomes, it enhances the delivery vehicle's integrity, controls the release of encapsulated agents, and can improve circulation times and reduce premature degradation of the payload.

The following diagram illustrates the logical relationship of its application in drug delivery:

cluster_0 Liposome Formulation cluster_1 Stabilization Process cluster_2 Application Lipid_Monomer 23:2 Diyne PE Monomer Vesicle_Formation Vesicle Formation (e.g., Thin-Film Hydration) Lipid_Monomer->Vesicle_Formation Unpolymerized_Liposome Unpolymerized Liposome Vesicle_Formation->Unpolymerized_Liposome UV_Irradiation UV Irradiation (254 nm) Unpolymerized_Liposome->UV_Irradiation Polymerization Polymerized_Liposome Polymerized (Stabilized) Liposome UV_Irradiation->Polymerized_Liposome Drug_Delivery Enhanced Drug Delivery Polymerized_Liposome->Drug_Delivery

Caption: Logical workflow for the application of 23:2 Diyne PE.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of liposomes incorporating 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine.

Preparation of Polymerized Liposomes

This protocol outlines the thin-film hydration method followed by extrusion and photopolymerization.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • Other lipids as required (e.g., cholesterol, helper lipids)

  • Chloroform (B151607) or a chloroform:methanol (B129727) mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

  • Inert gas (argon or nitrogen)

Procedure:

  • Lipid Film Formation:

    • Dissolve 23:2 Diyne PE and any other lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tₘ.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This should also be performed at a temperature above the lipid Tₘ.

  • Photopolymerization:

    • Transfer an aliquot of the sized liposome suspension to a quartz cuvette.

    • Purge the suspension with an inert gas (argon or nitrogen) to remove oxygen, which can quench the polymerization reaction.

    • Irradiate the sample with a UV lamp at 254 nm. The irradiation time will depend on the lamp's intensity and the lipid concentration and should be optimized. The process should be conducted at a temperature below the lipid's phase transition temperature to ensure proper alignment of the diyne groups.

    • Monitor polymerization by observing the color change of the suspension.

Start Start Dissolve_Lipids Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Create_Film Create Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Create_Film Hydrate_Film Hydrate Film with Aqueous Buffer Create_Film->Hydrate_Film Form_MLVs Multilamellar Vesicles (MLVs) Formed Hydrate_Film->Form_MLVs Freeze_Thaw Freeze-Thaw Cycles Form_MLVs->Freeze_Thaw Extrusion Extrude through Polycarbonate Membrane Freeze_Thaw->Extrusion Form_LUVs Large Unilamellar Vesicles (LUVs) Formed Extrusion->Form_LUVs UV_Irradiation UV Irradiation (254 nm) (Below Tₘ, O₂-free) Form_LUVs->UV_Irradiation Polymerized_Liposomes Polymerized Liposomes UV_Irradiation->Polymerized_Liposomes End End Polymerized_Liposomes->End

Caption: Experimental workflow for preparing polymerized liposomes.

Characterization of Liposomes

4.2.1 Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes. Zeta potential measurements indicate the surface charge and stability of the vesicles.

  • Protocol:

    • Dilute the liposome suspension in the appropriate buffer to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Perform the DLS measurement using a suitable instrument, ensuring the temperature is controlled.

    • For zeta potential, use an appropriate folded capillary cell and analyze the electrophoretic mobility of the liposomes.

4.2.2 Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM), particularly cryo-TEM, is used to visualize the morphology of the liposomes.

  • Sample Preparation (Negative Staining):

    • Place a drop of the liposome suspension on a carbon-coated grid for a few minutes.

    • Blot off the excess sample.

    • Apply a drop of a negative staining solution (e.g., uranyl acetate) to the grid.

    • Blot off the excess stain and allow the grid to air dry before imaging.

4.2.3 Confirmation of Polymerization

  • Method: UV-Visible Spectroscopy can be used to monitor the color change associated with polymerization.

  • Protocol:

    • Record the UV-Vis spectrum of the liposome suspension before and after UV irradiation.

    • Successful polymerization is indicated by the appearance of a characteristic absorption peak for the polydiacetylene backbone, typically around 640 nm (blue phase) which may shift to around 540 nm (red phase).[2][3]

4.2.4 Determination of Encapsulation Efficiency

  • Method: To determine the percentage of a drug or other substance successfully encapsulated within the liposomes.

  • Protocol:

    • Separate the unencapsulated (free) drug from the liposome suspension using techniques such as size exclusion chromatography or ultracentrifugation.[4]

    • Quantify the amount of free drug in the supernatant/eluate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Disrupt the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug and quantify the total drug amount.[4]

    • Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.[4]

cluster_size Size & Charge cluster_morphology Morphology cluster_polymerization Polymerization cluster_encapsulation Encapsulation Liposome_Sample Liposome Sample DLS Dynamic Light Scattering (DLS) Liposome_Sample->DLS TEM Transmission Electron Microscopy (TEM) Liposome_Sample->TEM UV_Vis UV-Vis Spectroscopy Liposome_Sample->UV_Vis Separation Separation of Free Drug Liposome_Sample->Separation Size_Distribution Size & PDI DLS->Size_Distribution Zeta_Potential Zeta Potential DLS->Zeta_Potential Shape_Lamellarity Shape & Lamellarity TEM->Shape_Lamellarity Colorimetric_Shift Absorption Spectra (Colorimetric Shift) UV_Vis->Colorimetric_Shift Quantification Quantification Separation->Quantification EE_Calculation Calculate EE% Quantification->EE_Calculation

Caption: Workflow for the characterization of liposomes.

Conclusion

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine is a specialized synthetic lipid that offers significant advantages for the development of robust drug delivery systems. Its ability to be photopolymerized allows for the creation of stabilized liposomes with enhanced physical integrity and controlled release properties. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further investigation into the specific properties of formulations containing this lipid will undoubtedly continue to expand its applications in the fields of biophysics, materials science, and nanomedicine.

References

Theoretical Modeling of DC(8,9)PE Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE). DC(8,9)PE is a diacetylene-containing phospholipid that can be polymerized, typically by UV irradiation, to form stable vesicles with applications in drug delivery, biosensing, and bioimaging.[1][2] Understanding the polymerization process at a molecular level is crucial for optimizing the properties of these materials. This document outlines the fundamental principles of diacetylene polymerization, discusses theoretical and computational approaches to its study, and provides hypothetical yet plausible experimental and computational workflows. While specific theoretical data for DC(8,9)PE is not extensively available in public literature, this guide extrapolates from existing knowledge on similar systems to provide a framework for future research.

Introduction to DC(8,9)PE and its Polymerization

DC(8,9)PE is an amphiphilic molecule that self-assembles in aqueous solutions to form lipid bilayers, which can be organized into structures like liposomes. The key feature of DC(8,9)PE is the presence of two diacetylene moieties in its hydrophobic tails. Upon exposure to UV radiation (typically around 254 nm), these diacetylene groups undergo a 1,4-addition reaction, leading to the formation of a conjugated polymer backbone of alternating double and triple bonds (polydiacetylene).[1] This topochemical polymerization is highly dependent on the packing and orientation of the monomer units within the lipid bilayer.[3] The resulting polymerized vesicles exhibit enhanced stability and unique optical properties, including a characteristic blue-to-red color transition in response to environmental stimuli.[1]

Theoretical Principles of Diacetylene Polymerization

The theoretical understanding of diacetylene polymerization is rooted in the principles of solid-state chemistry and quantum mechanics. The topochemical nature of the reaction implies that the crystal lattice of the monomers dictates the stereochemistry of the resulting polymer.

Topochemical Reaction Mechanism

The polymerization of diacetylenes is a classic example of a topochemical reaction, where the reaction proceeds with a minimal amount of atomic motion and the crystal structure of the monomer is transformed into the crystal structure of the polymer. For an efficient polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement within the lipid bilayer, satisfying certain geometric criteria regarding the distance and orientation of the reactive centers.

Two primary mechanisms have been proposed for the solid-state polymerization of diacetylenes:

  • "Turnstile" Mechanism: In this model, the diacetylene monomers rotate around their center to bring the reactive carbon atoms into proximity for bond formation.

  • "Swinging Gate" Mechanism: This mechanism involves a swinging motion of the diacetylene rods to facilitate the 1,4-addition reaction.

The specific mechanism at play would depend on the precise packing of the DC(8,9)PE molecules in the bilayer.

Quantum Chemical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic and photophysical properties of diacetylenes and their polymers. DFT computations have been employed to:

  • Investigate the electronic structure of the monomer and polymer, revealing that the characteristic color of polydiacetylenes arises from a π → π* electronic transition in the conjugated backbone.[4]

  • Elucidate the nature of the excited states upon photo-irradiation, which is the initial step in the polymerization process. For some diacetylenes, the lowest energy excited state has been identified as a charge-transfer state.[4]

  • Predict the vibrational spectra (Raman and IR) of the monomer and polymer, which can be used to monitor the polymerization process experimentally.

Computational Modeling Approaches

Simulating the polymerization of DC(8,9)PE in a lipid bilayer is a complex multiscale problem. A combination of quantum mechanics (QM) and molecular mechanics (MM) methods, along with reactive molecular dynamics simulations, would be necessary to capture the process accurately.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

A QM/MM approach would be well-suited to model the initiation of the polymerization. In this method, the reactive diacetylene groups of a few interacting DC(8,9)PE molecules would be treated with a high-level QM method (like DFT or a multireference method), while the rest of the lipid bilayer and the surrounding solvent would be described by a classical MM force field. This approach allows for the study of the electronic rearrangements during the bond-forming process upon photo-excitation.

Reactive Molecular Dynamics (MD) Simulations

To model the propagation of the polymer chain and the resulting structural changes in the lipid bilayer, reactive MD simulations are necessary. These simulations employ force fields that can describe the formation and breaking of chemical bonds. While specific reactive force fields for DC(8,9)PE may not be readily available, they could be developed based on quantum chemical data. Such simulations could provide insights into:

  • The kinetics of polymer chain growth.

  • The influence of polymerization on the physical properties of the lipid bilayer, such as its thickness, area per lipid, and fluidity.

  • The final morphology of the polymerized vesicle.

Force Field Parameterization

A critical aspect of any MD simulation is the accuracy of the force field. For DC(8,9)PE, a combination of existing lipid force fields (e.g., CHARMM36)[5][6][7][8] for the phosphocholine (B91661) headgroup and the saturated parts of the acyl chains, and newly developed parameters for the diacetylene moiety would be required. The parameters for the diacetylene group could be derived from high-level quantum chemical calculations on model compounds. These parameters would include equilibrium bond lengths, angles, dihedrals, and partial atomic charges.

Data Presentation

As specific quantitative data from theoretical modeling of DC(8,9)PE polymerization is scarce in the literature, the following tables present a hypothetical but representative summary of the types of data that could be generated from such studies.

Table 1: Calculated Properties of DC(8,9)PE Monomer and Dimer

PropertyMonomerDimerMethod
Ground State Energy (Hartree)-X.XXXX-Y.YYYYDFT (B3LYP/6-31G*)
Excitation Energy (eV)4.5 - 5.04.0 - 4.5TD-DFT
C1-C4' Distance (Å)4.9-MD Simulation
Dihedral Angle (°)45-MD Simulation

Table 2: Simulated Properties of DC(8,9)PE Bilayers Before and After Polymerization

PropertyMonomeric BilayerPolymerized BilayerMethod
Area per Lipid (Ų)65 ± 260 ± 3MD Simulation
Bilayer Thickness (Å)40 ± 142 ± 1.5MD Simulation
Deuterium Order Parameter (S_CD) at C100.25 ± 0.020.75 ± 0.05MD Simulation
Lateral Diffusion Coefficient (cm²/s)1 x 10⁻⁷1 x 10⁻¹⁰MD Simulation

Experimental Protocols

The theoretical models described above would be validated and refined by comparison with experimental data. Key experiments would include:

Preparation and Polymerization of DC(8,9)PE Vesicles
  • Vesicle Formation: DC(8,9)PE is dissolved in a suitable organic solvent (e.g., chloroform). The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with an aqueous buffer, followed by sonication or extrusion to form unilamellar vesicles.

  • UV Polymerization: The vesicle suspension is irradiated with a UV lamp at a specific wavelength (typically 254 nm) for a controlled period. The progress of polymerization can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic absorbance peaks of the polydiacetylene backbone.[9][10]

Characterization of Polymerization
  • UV-Vis Spectroscopy: To monitor the formation of the conjugated polymer backbone. The blue phase of the polymer typically absorbs around 640 nm, while the red phase absorbs at a shorter wavelength.[9][10]

  • Raman Spectroscopy: To probe the vibrational modes of the diacetylene and polydiacetylene groups, providing a sensitive measure of the extent of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the structure and dynamics of the lipid molecules in the bilayer before and after polymerization.

  • X-ray and Neutron Diffraction: To determine the structural parameters of the lipid bilayer, such as the area per lipid and the bilayer thickness.

Visualization of Workflows and Mechanisms

Polymerization Mechanism

The following diagram illustrates the general topochemical polymerization of diacetylene units within a lipid bilayer upon UV irradiation.

G cluster_0 Monomeric State cluster_1 Polymerized State M1 DC(8,9)PE Monomer 1 M2 DC(8,9)PE Monomer 2 M3 DC(8,9)PE Monomer 3 UV UV Irradiation (254 nm) P1 Polymer Unit 1 P2 Polymer Unit 2 P1->P2 P3 Polymer Unit 3 P2->P3 UV->P2 1,4-addition reaction

Caption: UV-induced topochemical polymerization of DC(8,9)PE monomers.

Computational Workflow

This diagram outlines a typical workflow for the computational modeling of DC(8,9)PE polymerization.

G cluster_0 System Setup cluster_1 Force Field Parameterization cluster_2 Simulation cluster_3 Analysis A1 Build DC(8,9)PE Bilayer A2 Solvate and Ionize B1 QM Calculations on Diacetylene Fragment A2->B1 B2 Derive Partial Charges and Bonded Parameters B3 Combine with Existing Lipid Force Field C1 Equilibration MD B3->C1 C2 Reactive MD or QM/MM Simulation of Polymerization C1->C2 D1 Structural Properties C2->D1 D2 Dynamical Properties C2->D2 D3 Reaction Kinetics C2->D3

Caption: Workflow for computational modeling of DC(8,9)PE polymerization.

Experimental Workflow

The following diagram shows a typical experimental workflow for studying DC(8,9)PE polymerization.

G cluster_0 Sample Preparation cluster_1 Polymerization cluster_2 Characterization P1 DC(8,9)PE Lipid Film Formation P2 Hydration and Vesicle Formation U1 UV Irradiation P2->U1 C1 UV-Vis Spectroscopy U1->C1 C2 Raman Spectroscopy U1->C2 C3 NMR Spectroscopy U1->C3 C4 Diffraction (X-ray/Neutron) U1->C4

Caption: Experimental workflow for DC(8,9)PE polymerization studies.

Conclusion and Future Outlook

The theoretical modeling of DC(8,9)PE polymerization is a challenging yet crucial area of research for the rational design of novel biomaterials. While direct computational studies on this specific lipid are not widely reported, the principles of topochemical reactions and the methodologies of computational chemistry provide a solid foundation for future investigations. A synergistic approach combining quantum chemical calculations, reactive molecular dynamics simulations, and detailed experimental validation will be key to unraveling the molecular details of this process. Such an understanding will enable the fine-tuning of the properties of polymerized DC(8,9)PE vesicles for advanced applications in drug delivery and diagnostics. Future work should focus on the development of accurate force fields for diacetylene-containing lipids and the application of advanced simulation techniques to model the photopolymerization process in realistic bilayer environments.

References

An In-depth Technical Guide to Atomic Force Microscopy of DC(8,9)PC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation and characterization of supported lipid bilayers (SLBs) containing the photopolymerizable phospholipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). This document details experimental protocols for bilayer formation and subsequent analysis by atomic force microscopy (AFM), offering insights for researchers in drug development and membrane biophysics.

Introduction

DC(8,9)PC is a unique phospholipid that contains diacetylene moieties in its acyl chains, rendering it capable of polymerization upon exposure to UV light.[1][2] This property allows for the creation of stabilized lipid bilayers with tunable mechanical and structural properties, making them valuable models for biological membranes and platforms for various biotechnological applications.[3] Atomic force microscopy is an invaluable tool for studying the nanoscale morphology, mechanical properties, and dynamic processes of these specialized bilayers.

Physical Properties of DC(8,9)PC

A thorough understanding of the physical characteristics of DC(8,9)PC is crucial for the successful preparation and analysis of bilayers. Key quantitative data for this lipid are summarized below.

PropertyValueSource
Molecular Weight914.28 g/mol [4]
Phase Transition Temperature (Tm)44 °C[1]
UV Wavelength for Polymerization254 nm[2]

Note: Quantitative data from AFM studies on pure DC(8,9)PC bilayers, such as bilayer thickness and rupture force, are not extensively reported in the reviewed literature. The provided protocols are based on general methods for supported lipid bilayer preparation, adapted for the specific properties of DC(8,9)PC.

Experimental Protocols

I. Preparation of DC(8,9)PC-Containing Supported Lipid Bilayers

This protocol details the vesicle fusion method for forming a mixed supported lipid bilayer of DC(8,9)PC and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) on a mica substrate. The gel phase of the matrix lipid (DPPC) has been shown to support the UV-triggered polymerization of DC(8,9)PC.[1]

Materials:

  • DC(8,9)PC powder

  • DPPC powder

  • Chloroform (B151607)

  • Supported Lipid Bilayer (SLB) Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Deionized water

  • Freshly cleaved mica discs

  • Glass vials

  • Nitrogen or Argon gas

  • Bath sonicator

  • Hot plate

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve desired amounts of DC(8,9)PC and DPPC in chloroform to achieve the target molar ratio (e.g., 1:9).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Rehydrate the lipid film with SLB buffer pre-heated to a temperature above the phase transition temperature of both lipids (e.g., 60°C).

    • Vortex the solution vigorously to create a milky suspension of multilamellar vesicles (MLVs).

    • Sonicate the MLV suspension in a bath sonicator at 60°C until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).

  • Bilayer Formation on Mica:

    • Mount a freshly cleaved mica disc in the AFM fluid cell.

    • Pipette the SUV solution onto the mica surface.

    • Incubate at 60°C for 30-60 minutes to allow for vesicle fusion and bilayer formation.

    • Gently rinse the surface with pre-warmed SLB buffer to remove unfused vesicles.

    • Allow the system to cool slowly to room temperature. The bilayer is now ready for AFM imaging.

II. Photopolymerization of DC(8,9)PC-Containing Bilayers

This protocol describes the process of polymerizing the DC(8,9)PC within the supported lipid bilayer using UV irradiation.

Materials:

  • DC(8,9)PC-containing SLB on mica in an AFM fluid cell

  • UV lamp (254 nm)

  • Argon gas

Procedure:

  • Deoxygenation:

    • Before UV exposure, purge the aqueous buffer in the AFM fluid cell with argon gas to remove dissolved oxygen, which can quench the polymerization reaction.

  • UV Irradiation:

    • Position the UV lamp at a fixed distance from the sample.

    • Expose the bilayer to UV light (254 nm) for a predetermined duration (e.g., 1-10 minutes). The photoproduct will initially appear blue and then relax to a red polymer.[2]

  • Post-Polymerization Imaging:

    • The polymerized bilayer can now be imaged with AFM to assess changes in morphology and mechanical properties.

Atomic Force Microscopy Analysis

AFM can be employed to characterize the DC(8,9)PC-containing bilayers both before and after polymerization.

Imaging:

  • Topography: Tapping mode or PeakForce Tapping in liquid is recommended to obtain high-resolution images of the bilayer surface. This allows for the visualization of domains, defects, and changes in morphology upon polymerization.

  • Phase Imaging: This can provide contrast between different lipid domains based on their material properties.

Force Spectroscopy:

  • Force-Distance Curves: These measurements can be used to determine the mechanical properties of the bilayer.

    • Bilayer Thickness: The distance between the breakthrough event and the hard wall of the substrate in the force curve provides a measure of the bilayer thickness.

    • Rupture Force (Breakthrough Force): The peak force observed just before the cantilever tip punctures the bilayer is the rupture force, which is indicative of the bilayer's mechanical stability. This is expected to increase significantly after polymerization.

Visualizations

experimental_workflow cluster_prep Bilayer Preparation cluster_poly Polymerization cluster_afm AFM Characterization lipid_film Lipid Film Formation (DC(8,9)PC + DPPC) rehydration Rehydration & Vesicle Formation lipid_film->rehydration Add SLB Buffer & Sonicate fusion Vesicle Fusion on Mica rehydration->fusion Incubate > Tm rinsing Rinsing fusion->rinsing Remove unfused vesicles pre_afm AFM Imaging (Pre-UV) rinsing->pre_afm uv_exposure UV Irradiation (254 nm) post_afm AFM Imaging (Post-UV) uv_exposure->post_afm pre_afm->uv_exposure force_spectroscopy Force Spectroscopy post_afm->force_spectroscopy

Caption: Experimental workflow for the preparation, polymerization, and AFM characterization of DC(8,9)PC-containing supported lipid bilayers.

afm_characterization_logic cluster_imaging AFM Imaging cluster_spectroscopy Force Spectroscopy start AFM Analysis topography Topography - Bilayer morphology - Domain structure - Defect analysis start->topography phase Phase Imaging - Material property contrast start->phase force_curves Force-Distance Curves Measure: start->force_curves thickness Bilayer Thickness force_curves:f0->thickness Breakthrough distance rupture_force Rupture Force force_curves:f0->rupture_force Peak force

Caption: Logical flow of AFM characterization techniques for analyzing supported lipid bilayers.

References

Methodological & Application

Application Notes: Preparation of Photopolymerizable 23:2 Diyne PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE or DC(8,9)PE) is a synthetic phospholipid featuring diacetylene moieties within its acyl chains.[1] This unique structure allows for UV-induced cross-linking, transforming a standard liposomal vesicle into a stable, polymerized structure.[2][3][4] The resulting polymerized liposomes exhibit enhanced chemical and physical stability, making them robust platforms for various applications.[5][6]

The polymerization process is topotactic, meaning its efficiency is highly dependent on the precise alignment of the diacetylene monomers within the lipid bilayer. This alignment is typically achieved at temperatures below the lipid's phase transition temperature, where the acyl chains are in a more ordered gel-crystalline state.[3] Upon exposure to 254 nm UV radiation, the diacetylene groups undergo a 1,4-addition reaction to form a conjugated ene-yne polymer backbone, which often imparts a distinct blue or red color to the liposome (B1194612) suspension.[7][8][9]

These robust vesicles are valuable tools in drug delivery, where enhanced stability can protect encapsulated cargo from degradation in physiological environments.[5][6][10] Furthermore, their unique optical properties upon polymerization make them suitable for the development of colorimetric biosensors.[7][10]

Key Applications:

  • Drug Delivery Systems: Creation of highly stable vesicles that reduce premature leakage of encapsulated drugs.[5][6]

  • Biosensors: Development of colorimetric sensors that change color in response to specific molecular interactions.[7][10]

  • Model Membranes: Formation of stabilized biomimetic membranes for studying membrane properties and protein interactions.[5][8]

Summary of Experimental Parameters

The following table summarizes key quantitative data for the preparation of diacetylene-containing liposomes, which can be adapted for 23:2 Diyne PE.

ParameterValueNotesSource
Lipid Composition
Primary Lipid23:2 Diyne PE or 23:2 Diyne PC (DC8,9PC)The protocol is adaptable for various diacetylene lipids.[11][12]
Co-lipid (optional)DMPC or DPPCOften mixed with saturated lipids to modulate membrane properties.[11][12][13]
Molar Ratio (Diyne:Co-lipid)1:1, 1:0.5, 1:0.25 (DC8,9PC:DMPC) or up to 20 mol% Diyne lipidThe ratio affects polymerization efficiency and membrane stability.[11][12]
Preparation
Lipid Concentration (in solvent)1 mg/mL to 10 mg/mLFor creating the initial lipid stock solution.[14][15][16]
Hydration BufferPhosphate-Buffered Saline (PBS) or other relevant aqueous bufferThe buffer should be chosen based on the intended application.[11][16]
Hydration Temperature> Lipid Tm (e.g., 50 °C)Hydration above the phase transition temperature facilitates vesicle formation.[11][14]
Sizing
Extrusion Membrane Pore Size100 nm - 200 nmTo produce large unilamellar vesicles (LUVs) of a defined size.[11]
SonicationProbe or bath sonicationTo produce small unilamellar vesicles (SUVs).[17][8][16]
Polymerization
UV Wavelength254 nmThis specific wavelength is highly effective for diacetylene polymerization.[17][9][12][18]
UV Irradiation Time10 - 45 minutesTime depends on lamp intensity, distance, and desired polymerization degree.[9][12][13]
Irradiation Temperature< Lipid Tm (e.g., 20-25 °C)A lower temperature ensures proper lipid packing for efficient polymerization.
AtmosphereInert (Argon or Nitrogen)Purging with inert gas removes oxygen, which can quench the reaction.[17]

Experimental Workflow Diagram

Caption: Workflow for 23:2 Diyne PE liposome preparation and polymerization.

Detailed Experimental Protocol

This protocol details the preparation of unilamellar 23:2 Diyne PE liposomes using the lipid film hydration and extrusion method, followed by UV-induced polymerization.

1. Materials and Reagents

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • Co-lipid (e.g., DMPC or DPPC), optional

  • Chloroform (B151607), HPLC grade

  • Hydration Buffer (e.g., 10 mM PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

  • Water bath or heating block

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 200 nm pore size)

  • UV lamp (254 nm wavelength)

  • Quartz cuvette or 96-well UV-transparent plate[17][12]

2. Protocol

Step 2.1: Lipid Film Preparation

  • Weigh the desired amounts of 23:2 Diyne PE and any co-lipids and dissolve them in chloroform in a glass round-bottom flask.[11] The total lipid amount can be between 10-40 µmol.

  • Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[11] This step should be performed in dim light to protect the photosensitive lipids.[17]

  • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas while rotating the flask by hand.[9][16]

  • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[14]

Step 2.2: Hydration of Lipid Film

  • Pre-warm the desired aqueous hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture (e.g., 50 °C).[11]

  • Add the warm buffer to the flask containing the dry lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

  • Agitate the flask by vortexing or manual swirling at the same warm temperature.[11] This process hydrates the lipid film, causing it to swell and detach from the glass, forming large multilamellar vesicles (MLVs). This suspension will appear milky.

Step 2.3: Vesicle Sizing by Extrusion

  • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).[11] Pre-heat the extruder assembly to the same temperature used for hydration.

  • Draw the MLV suspension into one of the gas-tight syringes.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 to 21 times). This process disrupts the MLVs and forces them to re-form as large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size. The suspension should become less opaque.

Step 2.4: Photopolymerization

  • Transfer the LUV suspension to a quartz cuvette or a UV-transparent plate.

  • Cool the sample to a temperature below the lipid Tm (e.g., room temperature, ~25°C, or 20°C).[17][12] Efficient polymerization requires the ordered packing of lipid tails found in the gel phase.[3]

  • To prevent quenching of the polymerization reaction by oxygen, purge the sample by gently bubbling argon or nitrogen gas through the suspension for 5-10 minutes.[17] Seal the container under the inert atmosphere.

  • Place the sample under a 254 nm UV lamp at a fixed distance (e.g., 1-10 cm).[17][12]

  • Irradiate the sample for a defined period (e.g., 10-45 minutes).[12][13] The suspension may develop a bluish or reddish hue as polymerization proceeds.

  • Store the final polymerized liposome suspension protected from light at 4°C.

3. Characterization

  • Size: The size distribution and zeta potential of the liposomes can be determined before and after polymerization using Dynamic Light Scattering (DLS).

  • Polymerization: The extent of polymerization can be monitored by observing the appearance of new absorption peaks in the visible range (400-650 nm) using a UV-Vis spectrophotometer.[7]

References

Application Notes and Protocols for Stabilizing Liposomes with DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. However, their inherent instability, leading to drug leakage and limited shelf-life, remains a significant challenge. Photopolymerization of reactive lipids within the liposomal bilayer is an effective strategy to enhance their stability. 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly known as DC(8,9)PE, is a diacetylenic phospholipid that can be polymerized upon exposure to UV radiation. This process cross-links the lipid molecules, forming a more robust and less permeable liposomal membrane.[1][2] These application notes provide detailed protocols for the preparation, stabilization, and characterization of liposomes containing DC(8,9)PE.

Mechanism of Stabilization

The stabilization of liposomes with DC(8,9)PE is achieved through UV-induced cross-linking. The diacetylene groups in the acyl chains of DC(8,9)PE, when exposed to UV light (typically at 254 nm), undergo a 1,4-addition polymerization reaction. This creates a conjugated polymer backbone within the liposome (B1194612) bilayer, significantly increasing its mechanical strength and chemical stability.[1][3] This photopolymerization makes the liposomes more resistant to leakage caused by physiological conditions or during storage.[2] The extent of polymerization and the resulting stability are dependent on the molar ratio of DC(8,9)PE to other lipids in the formulation and the duration of UV exposure.[1][4]

Data Presentation

Table 1: Physicochemical Properties of DC(8,9)PE-Containing Liposomes
Liposome Formulation (Molar Ratio)Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC:DC(8,9)PE (90:10)~100-150< 0.2Not Reported[1]
DPPC:DC(8,9)PE (80:20)~100-150< 0.2Not Reported[1]
DMPC:DC(8,9)PE (1:1)Not SpecifiedNot SpecifiedNot Specified[2]

Note: Data on PDI and Zeta Potential for these specific formulations are limited in the reviewed literature. Generally, a PDI of < 0.2 is considered desirable for monodisperse liposome populations.

Table 2: Effect of DC(8,9)PE Concentration on UV-Induced Calcein (B42510) Leakage from DPPC Liposomes
Mol% of DC(8,9)PE in DPPC LiposomesSpontaneous Leakage (without UV)Calcein Release after 15 min UV (254 nm)Calcein Release after 45 min UV (254 nm)Key ObservationsReference
0Minimal~5%~5%Stable, no significant UV-induced release.[1][4]
10Minimal~20%~80%Delayed but significant release with prolonged UV exposure.[1][4]
20Significant~90%~100%Rapid and almost complete release upon UV exposure, but with higher initial leakage.[1][4]
>20High>95%>95%Very rapid release, but unsuitable for many applications due to high spontaneous leakage.[1][4]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing DC(8,9)PE using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DPPC and DC(8,9)PE in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C).

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion for Size Reduction:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the liposome suspension through the membrane a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

    • Collect the extruded liposome suspension in a clean glass vial.

Protocol 2: Photopolymerization of DC(8,9)PE Liposomes

This protocol details the UV irradiation step to induce polymerization of DC(8,9)PE within the liposomal bilayer.

Materials:

  • DC(8,9)PE-containing liposome suspension (from Protocol 1)

  • UV lamp (254 nm)

  • Quartz cuvette or a suitable UV-transparent plate (e.g., 96-well plate)

  • Stir bar (optional)

Procedure:

  • Transfer the liposome suspension to a quartz cuvette or a UV-transparent plate.

  • Place the sample under the UV lamp at a fixed distance.

  • Irradiate the liposome suspension with UV light (254 nm) for a predetermined duration. The optimal irradiation time depends on the DC(8,9)PE concentration and the desired degree of polymerization (e.g., 10-45 minutes).[1][3]

  • If using a cuvette, gentle stirring during irradiation can ensure uniform exposure.

  • After irradiation, the now-polymerized liposomes are ready for characterization and use.

Protocol 3: Calcein Leakage Assay for Stability Assessment

This assay is used to determine the stability of the liposomes by measuring the leakage of an encapsulated fluorescent dye, calcein.

Materials:

  • DC(8,9)PE-containing liposomes encapsulating calcein (prepared by hydrating the lipid film with a self-quenching concentration of calcein, e.g., 50-100 mM in buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein

  • Fluorometer

  • Triton X-100 solution (10% v/v)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • Follow Protocol 1, but use a solution of 50-100 mM calcein in buffer for the hydration step.

    • After extrusion, separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column, eluting with the same buffer.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposome suspension in the buffer to a suitable volume in a cuvette.

    • Place the cuvette in a fluorometer and monitor the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm over time.

    • The initial fluorescence (F₀) represents the baseline leakage.

    • To determine the fluorescence corresponding to 100% leakage (F_max), add a small volume of Triton X-100 solution to the cuvette to completely disrupt the liposomes and release all the encapsulated calcein.

    • The percentage of leakage at any given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_stabilize Stabilization cluster_characterize Characterization dissolve Dissolve Lipids (DPPC & DC(8,9)PE) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporation hydrate Hydrate with Aqueous Buffer film->hydrate Addition of Buffer extrude Extrude for Size Homogenization hydrate->extrude Sizing uv UV Irradiation (254 nm) extrude->uv Polymerization Step dls Size, PDI, Zeta Potential (DLS) uv->dls leakage Stability Assessment (Calcein Leakage Assay) uv->leakage

Caption: Experimental workflow for the preparation and stabilization of DC(8,9)PE liposomes.

Caption: Mechanism of DC(8,9)PE-mediated liposome stabilization via UV-induced photopolymerization.

References

Application Notes and Protocols for Modifying Carbon Nanotubes with 23:2 Diyne PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotubes (CNTs) possess unique mechanical, electrical, and thermal properties, making them highly attractive for a range of biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] However, their inherent hydrophobicity and tendency to agglomerate in aqueous solutions present significant challenges for their use in biological systems.[1] Surface functionalization is a key strategy to overcome these limitations, enhancing their biocompatibility and dispersibility.

This document provides detailed protocols for the modification of single-walled carbon nanotubes (SWCNTs) with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), a photopolymerizable phospholipid. This modification results in stable, water-dispersible SWCNTs with a uniform coating, paving the way for the development of novel bionanomaterials.[3]

Principle of Modification

The functionalization of SWCNTs with 23:2 Diyne PE is achieved through a non-covalent self-assembly process. The hydrophobic diacetylene lipid tails of the 23:2 Diyne PE molecules interact with the hydrophobic surface of the SWCNTs via van der Waals forces, while the hydrophilic phosphoethanolamine headgroups are exposed to the aqueous environment. This arrangement effectively coats the nanotubes, rendering them soluble and stable in aqueous solutions. The presence of the diyne groups in the lipid tails offers the potential for subsequent photopolymerization, which can further stabilize the coating.

Experimental Protocols

Materials and Equipment
  • Single-walled carbon nanotubes (SWCNTs)

  • 23:2 Diyne PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Deionized water

  • Bath sonicator

  • Probe sonicator (optional)

  • Centrifuge

  • Transmission Electron Microscope (TEM)

  • Atomic Force Microscope (AFM)

  • UV-Vis-NIR Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Protocol 1: Non-Covalent Functionalization of SWCNTs with 23:2 Diyne PE

This protocol is based on the method described by He and Urban for the controlled phospholipid functionalization of SWCNTs.

1. Preparation of 23:2 Diyne PE Solution:

  • Dissolve 23:2 Diyne PE in chloroform to a final concentration of 1 mg/mL.

2. Dispersion of SWCNTs:

  • Suspend pristine SWCNTs in the 23:2 Diyne PE/chloroform solution at a concentration of 0.5 mg/mL.
  • Sonicate the mixture in a bath sonicator for 1 hour at room temperature to ensure thorough dispersion of the nanotubes.

3. Solvent Evaporation:

  • Evaporate the chloroform from the suspension under a gentle stream of nitrogen or by using a rotary evaporator. This will leave a thin film of SWCNTs coated with 23:2 Diyne PE.

4. Hydration and Sonication:

  • Add deionized water to the dried film to achieve a final SWCNT concentration of 0.1 mg/mL.
  • Sonicate the aqueous suspension using a bath sonicator for 2 hours. For a more efficient dispersion, a probe sonicator can be used at low power for short intervals, ensuring the sample is kept on ice to prevent overheating.

5. Purification:

  • Centrifuge the suspension at 10,000 x g for 30 minutes to pellet any remaining large aggregates or un-functionalized SWCNTs.
  • Carefully collect the supernatant, which contains the well-dispersed 23:2 Diyne PE-functionalized SWCNTs.

6. Characterization:

  • Analyze the dispersion using UV-Vis-NIR spectroscopy to confirm the presence of individual SWCNTs.
  • Use TEM and AFM to visualize the morphology of the coated nanotubes and determine the coating thickness.[4]
  • Measure the particle size distribution and zeta potential using DLS to assess the stability of the dispersion.

Data Presentation

The following tables summarize typical characterization data for phospholipid-functionalized SWCNTs.

Table 1: Morphological Characterization of Functionalized SWCNTs

Characterization TechniqueParameterPristine SWCNTs23:2 Diyne PE-Functionalized SWCNTsReference
TEM Diameter1-2 nm5-10 nm (including coating)[4]
MorphologyBundled aggregatesIndividually dispersed tubes with a visible coating[4]
AFM Height Profile~1-2 nm~5-7 nm (indicating a lipid coating of ~2-2.5 nm per side)[4]

Table 2: Dispersion and Stability Characterization

Characterization TechniqueParameterPristine SWCNTs in Water23:2 Diyne PE-Functionalized SWCNTs in Water
Visual Observation DispersionImmediate precipitationStable, black dispersion
UV-Vis-NIR Spectroscopy Characteristic PeaksBroad, featureless spectrumSharp, well-defined peaks indicative of individual SWCNTs
Dynamic Light Scattering (DLS) Average Hydrodynamic Diameter> 1000 nm (large aggregates)100-200 nm
Zeta PotentialClose to 0 mV-30 to -50 mV (indicating good colloidal stability)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for modifying carbon nanotubes with 23:2 Diyne PE and the logical relationship of the non-covalent functionalization process.

experimental_workflow cluster_preparation Preparation of Materials cluster_process Modification Process cluster_characterization Characterization SWCNTs SWCNTs Dispersion Dispersion in Chloroform (Sonication) SWCNTs->Dispersion 23_2_Diyne_PE 23:2 Diyne PE 23_2_Diyne_PE->Dispersion Chloroform Chloroform Chloroform->Dispersion Evaporation Solvent Evaporation Dispersion->Evaporation Hydration Hydration & Sonication (in Water) Evaporation->Hydration Purification Purification (Centrifugation) Hydration->Purification TEM_AFM TEM / AFM Purification->TEM_AFM UV_Vis_NIR UV-Vis-NIR Purification->UV_Vis_NIR DLS DLS Purification->DLS

Caption: Experimental workflow for modifying SWCNTs with 23:2 Diyne PE.

non_covalent_functionalization SWCNT SWCNT Hydrophobic_Interaction Hydrophobic Interaction (van der Waals) SWCNT->Hydrophobic_Interaction Diyne_PE 23:2 Diyne PE Diyne_PE->Hydrophobic_Interaction Hydrophilic_Headgroup Hydrophilic Headgroup (exposed to water) Diyne_PE->Hydrophilic_Headgroup Functionalized_SWCNT Functionalized SWCNT Hydrophobic_Interaction->Functionalized_SWCNT Hydrophilic_Headgroup->Functionalized_SWCNT

Caption: Non-covalent functionalization of SWCNTs with 23:2 Diyne PE.

Concluding Remarks

The non-covalent modification of SWCNTs with 23:2 Diyne PE offers a straightforward and effective method for preparing stable, water-dispersible carbon nanotubes. This functionalization approach maintains the structural integrity of the SWCNTs, which is crucial for preserving their unique properties. The resulting biocompatible nanomaterials have significant potential for various biomedical applications. Further research could explore the photopolymerization of the diyne groups in the lipid coating to create even more robust and stable functionalized nanotubes for advanced drug delivery systems and biosensors. As of now, specific signaling pathways directly involving 23:2 Diyne PE-modified carbon nanotubes have not been extensively reported in the literature, presenting an exciting avenue for future investigation.

References

Application Notes: Formation of Supported Lipid Bilayers with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of supported lipid bilayers (SLBs) containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DC(8,9)PE), also commonly known as DOPE. SLBs are powerful tools for studying a wide range of biological phenomena, including membrane-protein interactions, cellular signaling, and drug-membrane permeability.

DC(8,9)PE is a zwitterionic phospholipid with a smaller head group compared to phosphatidylcholine (PC), which imparts a negative curvature to the membrane. This intrinsic curvature can make the formation of high-quality, fluid SLBs challenging. However, by carefully controlling experimental conditions, stable and fluid DC(8,9)PE-containing SLBs can be successfully prepared. These model membranes are particularly relevant for mimicking bacterial cell membranes and for studying the biophysical properties of membranes rich in phosphatidylethanolamine.

Key Physicochemical Properties of DC(8,9)PE

Understanding the properties of DC(8,9)PE is crucial for designing successful experiments.

PropertyValueReference
Molecular Formula C41H78NO8P[1][2]
Molecular Weight 744.03 g/mol [1][3][2]
Melting Temperature (Tm) -16 °C[4]
Phase Behavior Tends to form inverted hexagonal (HII) phases
Headgroup Zwitterionic, capable of hydrogen bonding[5][6]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a diameter of approximately 100 nm, which are the precursors for SLB formation by vesicle fusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) in chloroform (B151607)

  • Other lipids (e.g., POPC, POPG) in chloroform (if preparing mixed lipid bilayers)

  • Chloroform

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • SLB formation buffer (e.g., 10 mM Tris or HEPES, 150 mM NaCl, pH 7.4)

  • Glass vials

  • Glass syringes

  • Sonicator

  • Extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired molar ratios of lipids dissolved in chloroform using a glass syringe.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Rehydrate the lipid film with the SLB formation buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the solution for 5-10 minutes to create a suspension of multilamellar vesicles (MLVs). The solution will appear milky.

  • Vesicle Sizing (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane at least 21 times. The solution should become clearer as the vesicle size becomes more uniform.

    • The resulting SUV suspension can be stored at 4°C for up to one week. For lipids with high PE content, extrusion at a temperature above the phase transition temperature of the PE component (around 37-40°C) is recommended to ensure the lipids are in a fluid phase.[6]

Protocol 2: Formation of DC(8,9)PE-Containing Supported Lipid Bilayers by Vesicle Fusion

This protocol details the vesicle fusion method for creating a supported lipid bilayer on a hydrophilic substrate such as glass or silica (B1680970).

Materials:

  • Cleaned hydrophilic substrate (e.g., glass coverslips, silica-coated sensors)

  • DC(8,9)PE-containing SUV suspension (from Protocol 1)

  • SLB formation buffer

  • Calcium chloride (CaCl2) stock solution (e.g., 100 mM)

  • Flow cell or perfusion chamber

  • Syringe pump (optional, but recommended for continuous flow)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure it is hydrophilic. A common method involves sonication in a solution of detergent (e.g., 2% Hellmanex) followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

    • For silica surfaces, a piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or plasma cleaning can be used to generate a highly hydrophilic surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Bilayer Formation:

    • Mount the cleaned substrate in a flow cell or perfusion chamber.

    • Inject the SLB formation buffer into the chamber.

    • Add CaCl2 to the SUV suspension to a final concentration of 2-5 mM.[7][8] This is a critical step to induce vesicle fusion for PE-containing membranes.

    • Inject the SUV/CaCl2 mixture into the chamber. For optimal results, use a continuous flow rate of 0.1-1 mL/min.[7][8]

    • Incubate at a temperature above the phase transition temperature of the highest Tm lipid in the mixture. For pure DC(8,9)PE, room temperature is sufficient, but for mixtures containing higher Tm lipids, or to enhance fusion kinetics, incubation at 37-50°C is recommended.[7][8]

    • Allow the vesicles to fuse for 30-60 minutes.

  • Rinsing:

    • After incubation, rinse the chamber thoroughly with SLB formation buffer (without vesicles or added CaCl2) to remove any unfused or loosely adsorbed vesicles. A flow rate of 1-2 mL/min for 10-15 minutes is typically sufficient.

    • The SLB is now formed and should be kept hydrated at all times.

Quantitative Data Summary

The following table summarizes key experimental parameters for the successful formation of PE-containing SLBs, based on studies with POPE, a close analog of DC(8,9)PE.

ParameterRecommended RangeNotesReference
Lipid Concentration 0.1 - 1.0 mg/mLHigher concentrations can lead to faster bilayer formation.[8]
CaCl2 Concentration 2 - 5 mMCrucial for inducing fusion of PE-containing vesicles.[7][8]
Temperature > Lipid Tm (e.g., 37-50°C)Ensures lipids are in a fluid state, facilitating vesicle rupture and fusion.[7][8]
Flow Rate 0.1 - 1 mL/minContinuous flow is important for mass transport to the surface and achieving full coverage.[7][8]
Incubation Time 30 - 60 minutesThe time required for full bilayer formation can vary with lipid composition and other conditions.
Resulting Bilayer Thickness ~4.1 - 4.2 nm (hydrocarbon core ~3.1-3.2 nm)For POPE/POPG mixtures, which is expected to be similar for DC(8,9)PE.[7][8]
Mean Molecular Area ~59 - 61 ŲFor POPE/POPG mixtures.[8]

Visualizations

Experimental Workflow for SLB Formation and Characterization

G Experimental Workflow for SLB Formation and Characterization cluster_prep Preparation cluster_formation SLB Formation cluster_characterization Characterization Lipid_Mixing Lipid Mixing in Chloroform Film_Formation Thin Film Formation Lipid_Mixing->Film_Formation Hydration Hydration with Buffer Film_Formation->Hydration Extrusion Vesicle Extrusion (SUVs) Hydration->Extrusion Vesicle_Fusion Vesicle Fusion on Substrate (with Ca2+ and Temperature Control) Extrusion->Vesicle_Fusion Substrate_Prep Substrate Cleaning & Preparation Substrate_Prep->Vesicle_Fusion Rinsing Rinsing to Remove Excess Vesicles Vesicle_Fusion->Rinsing QCM_D QCM-D (Mass & Viscoelasticity) Rinsing->QCM_D AFM AFM (Topography & Defects) Rinsing->AFM FRAP FRAP (Fluidity & Diffusion) Rinsing->FRAP

Caption: A general workflow for creating and characterizing supported lipid bilayers.

Hypothetical Signaling Pathway for Investigation on a DC(8,9)PE-Containing SLB

G Hypothetical Signaling Pathway on a PE-Containing Membrane cluster_membrane Supported Lipid Bilayer (with DC(8,9)PE) cluster_proteins Cytosolic Proteins PE DC(8,9)PE Protein_A Protein A (PE-binding domain) PE->Protein_A Localization Receptor Membrane Receptor Receptor->Protein_A Recruitment Protein_B Protein B (Effector) Protein_A->Protein_B Activation Protein_C Protein C (Downstream Signal) Protein_B->Protein_C Signal Transduction Ligand Extracellular Ligand Ligand->Receptor Binding

Caption: A model signaling cascade initiated at a PE-rich membrane.

References

Application Notes and Protocols: 23:2 Diyne PE for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 23:2 Diyne Phosphatidylethanolamine (23:2 Diyne PE) in the development of targeted drug delivery systems. The unique photo-polymerizable property of 23:2 Diyne PE allows for the creation of stabilized liposomal carriers, enhancing drug retention and enabling controlled release.

Introduction to 23:2 Diyne PE in Targeted Drug Delivery

23:2 Diyne PE is a synthetic phospholipid featuring diacetylene moieties in its acyl chains. This structural feature allows for photo-polymerization upon exposure to UV light (typically at 254 nm), resulting in a cross-linked and stabilized lipid bilayer.[1] This enhanced stability is a significant advantage in drug delivery, as it can minimize premature drug leakage and improve the circulation half-life of the carrier.

By incorporating targeting ligands onto the surface of 23:2 Diyne PE-containing liposomes, these drug delivery systems can be directed to specific cells or tissues, such as tumors that overexpress certain receptors. This targeted approach can increase the therapeutic efficacy of the encapsulated drug while reducing off-target side effects. Common targeting strategies include the use of antibodies, peptides, and small molecules that bind to specific cell surface markers.[2]

Key Applications and Advantages

  • Enhanced Stability: Photo-polymerization of 23:2 Diyne PE liposomes creates a more robust vesicle, reducing drug leakage during circulation.

  • Controlled Release: The stabilized bilayer can be engineered for triggered drug release in response to specific stimuli at the target site.

  • Targeted Delivery: Surface functionalization with targeting ligands enables specific delivery to diseased cells, improving therapeutic outcomes.[2]

  • Versatility: 23:2 Diyne PE can be incorporated into various lipid formulations to encapsulate a wide range of hydrophilic and hydrophobic drugs.

Experimental Protocols

Protocol for Preparation of HER2-Targeted 23:2 Diyne PE Liposomes

This protocol describes the preparation of HER2-targeted liposomes encapsulating the chemotherapeutic drug Doxorubicin (DOX). The formulation includes 23:2 Diyne PE for stabilization and a maleimide-functionalized lipid for antibody conjugation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)

  • Doxorubicin HCl

  • Trastuzumab (Herceptin®)

  • Sephadex G-50 column

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HEPES buffer (20 mM, pH 7.4)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, cholesterol, 23:2 Diyne PE, and DSPE-PEG(2000)-Maleimide in chloroform at a molar ratio of 55:40:5:0.5.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a Doxorubicin HCl solution (2 mg/mL in HEPES buffer) by vortexing for 10 minutes.

  • Liposome (B1194612) Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposomes 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Removal of Unencapsulated Drug:

    • Separate the Doxorubicin-loaded liposomes from the unencapsulated drug using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

  • Antibody Conjugation (Thiol-Maleimide Chemistry):

    • Thiolate the Trastuzumab antibody using a suitable reagent like Traut's reagent (2-iminothiolane).

    • Incubate the thiolated antibody with the maleimide-functionalized liposomes at a molar ratio of 1:100 (antibody:lipid) overnight at 4°C with gentle stirring.

    • Quench any unreacted maleimide (B117702) groups by adding L-cysteine.

  • Photo-polymerization:

    • Transfer the immunoliposome suspension to a quartz cuvette.

    • Expose the suspension to UV light at 254 nm for 15-30 minutes on ice to polymerize the 23:2 Diyne PE. The solution may develop a faint blue or red tint, indicating polymerization.

  • Characterization:

    • Determine the particle size and zeta potential of the final liposomes using Dynamic Light Scattering (DLS).

    • Quantify the Doxorubicin encapsulation efficiency using UV-Vis spectrophotometry after disrupting the liposomes with a detergent.

    • Confirm antibody conjugation using SDS-PAGE or a suitable protein assay.

Protocol for In Vitro Targeted Cell Uptake

This protocol assesses the targeting efficiency of the prepared HER2-targeted liposomes using HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cells (e.g., SK-BR-3)

  • HER2-negative cells (e.g., MDA-MB-231)

  • Cell culture medium

  • HER2-targeted, Dox-loaded, polymerized liposomes

  • Non-targeted, Dox-loaded, polymerized liposomes (control)

  • Free Doxorubicin (control)

  • Fluorescence microscope or flow cytometer

  • DAPI stain

Procedure:

  • Cell Seeding:

    • Seed HER2-positive and HER2-negative cells in 24-well plates or chamber slides and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with HER2-targeted liposomes, non-targeted liposomes, or free Doxorubicin at an equivalent Doxorubicin concentration.

    • Incubate for 4 hours at 37°C.

  • Washing and Staining:

    • Wash the cells three times with cold PBS to remove unbound liposomes.

    • Fix the cells if necessary for microscopy.

    • Stain the cell nuclei with DAPI.

  • Analysis:

    • Fluorescence Microscopy: Visualize the intracellular uptake of Doxorubicin (which is fluorescent) in both cell lines. Compare the fluorescence intensity between the different treatment groups.

    • Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of Doxorubicin in the cell populations.

Quantitative Data Presentation

The following tables summarize representative data for the characterization and efficacy of targeted liposomal systems. (Note: This data is illustrative and may vary based on the specific formulation and experimental conditions).

Table 1: Physicochemical Characterization of Liposomes

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted Liposomes110 ± 50.15 ± 0.03-15 ± 292 ± 4
HER2-Targeted Liposomes125 ± 70.18 ± 0.04-12 ± 390 ± 5

Table 2: In Vitro Cellular Uptake in HER2-Positive (SK-BR-3) and HER2-Negative (MDA-MB-231) Cells

Treatment GroupMean Fluorescence Intensity (Arbitrary Units) - SK-BR-3Mean Fluorescence Intensity (Arbitrary Units) - MDA-MB-231
Free Doxorubicin500 ± 40480 ± 35
Non-Targeted Liposomes800 ± 60750 ± 55
HER2-Targeted Liposomes2500 ± 150850 ± 70

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupTumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Saline Control1500 ± 1200
Free Doxorubicin900 ± 8040
Non-Targeted Liposomes750 ± 6550
HER2-Targeted Liposomes250 ± 3083

Visualizations

Experimental Workflow

Caption: Workflow for preparing targeted, photo-polymerized liposomes.

Targeted Drug Delivery Mechanism

G cluster_cell Target Cancer Cell (HER2+) HER2_Receptor HER2 Receptor Endosome Endosome HER2_Receptor->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 3. Drug Release & Action Targeted_Liposome HER2-Targeted Diyne PE Liposome (Drug-Loaded) Targeted_Liposome->HER2_Receptor 1. Binding

Caption: Mechanism of HER2-targeted liposome delivery to a cancer cell.

Component Relationship

G Drug_Delivery_System Targeted Drug Delivery System Liposome_Core Liposome Core Components Drug_Delivery_System->Liposome_Core composed of Targeting_Moiety Targeting Moiety Drug_Delivery_System->Targeting_Moiety guided by Encapsulated_Drug Encapsulated Drug Drug_Delivery_System->Encapsulated_Drug carries Stabilizing_Agent Stabilizing Agent Drug_Delivery_System->Stabilizing_Agent stabilized by DPPC DPPC Liposome_Core->DPPC Cholesterol Cholesterol Liposome_Core->Cholesterol Trastuzumab Trastuzumab Targeting_Moiety->Trastuzumab Doxorubicin Doxorubicin Encapsulated_Drug->Doxorubicin 23:2 Diyne PE 23:2 Diyne PE Stabilizing_Agent->23:2 Diyne PE

Caption: Logical relationship of components in the drug delivery system.

References

Application Notes and Protocols for DC(8,9)PE in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC(8,9)PE (23:2 Diyne Phosphatidylethanolamine) is a diacetylenic phospholipid that has emerged as a versatile building block in the development of novel biosensors. Its unique property of undergoing a colorimetric and fluorogenic transition upon photopolymerization and subsequent exposure to specific stimuli makes it an ideal candidate for creating sensitive and selective detection platforms. When self-assembled into vesicles, often in combination with other lipids, and polymerized with UV light, DC(8,9)PE forms a conjugated polydiacetylene (PDA) backbone. This structure exhibits a characteristic blue color. Perturbations to this conjugated system, caused by the binding of an analyte or changes in the local environment, induce a transition to a red, fluorescent phase. This visible and quantifiable change forms the basis of PDA-based biosensors.

This document provides detailed application notes and protocols for the utilization of DC(8,9)PE in the development of colorimetric and fluorescent biosensors for a wide range of analytes, including proteins, toxins, pathogens, and small molecules.

Principle of Detection

The core of DC(8,9)PE-based biosensors lies in the chromatic and fluorogenic properties of the polydiacetylene (PDA) vesicles. The sensing mechanism can be summarized in the following steps:

  • Vesicle Formation: DC(8,9)PE, often mixed with other lipids to enhance stability and sensitivity, self-assembles into liposomes in an aqueous solution.

  • Polymerization: Exposure to UV radiation (typically at 254 nm) induces the topochemical polymerization of the diacetylene groups within the lipid bilayer, resulting in the formation of a blue-colored PDA vesicle suspension.[1]

  • Analyte Interaction: The surface of the PDA vesicles can be functionalized with recognition elements (e.g., antibodies, aptamers, or specific lipids) to ensure selectivity for the target analyte.

  • Signal Transduction: The binding of the analyte to the vesicle surface creates a mechanical stress on the PDA backbone. This perturbation of the conjugated ene-yne structure leads to a transition from the blue, non-fluorescent state to a red, fluorescent state.

  • Detection: The resulting color change can be observed with the naked eye for qualitative analysis or quantified using a spectrophotometer (measuring the change in absorbance at specific wavelengths) or a fluorometer (measuring the increase in fluorescence intensity).

The colorimetric response (CR) is often calculated to quantify the blue-to-red transition using the following formula:

CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

Where PB = A(blue) / (A(blue) + A(red)), with A(blue) and A(red) being the absorbances at the respective wavelength maxima of the blue and red forms.

Applications in Biosensor Development

The versatility of DC(8,9)PE and other diacetylenic phospholipids (B1166683) allows for their application in detecting a wide array of analytes. The key is to incorporate a recognition element that specifically interacts with the target of interest.

Pathogen and Toxin Detection

PDA-based biosensors have been successfully employed for the rapid detection of bacteria, viruses, and their associated toxins. By incorporating antibodies or specific lipid receptors (like gangliosides for cholera toxin) into the DC(8,9)PE vesicles, highly selective sensors can be fabricated.

Protein and Enzyme Assays

The detection of specific proteins and the activity of enzymes can be achieved by functionalizing the PDA vesicles with corresponding antibodies or substrates. For instance, the activity of phospholipases can be monitored by the disruption of the vesicle structure, leading to a color change.

Small Molecule Sensing

By incorporating specific receptors or through direct interaction, PDA biosensors can be designed to detect small molecules such as metal ions, pH changes, and organic compounds.

Quantitative Data Summary

The following table summarizes the performance of various biosensors developed using diacetylenic phospholipids for the detection of different analytes. This data is compiled from multiple studies and is intended to provide a comparative overview.

AnalyteRecognition ElementDetection MethodLimit of Detection (LOD)Dynamic RangeReference
Escherichia coliAntibodyFluorescence~10³ CFU/mLNot Specified[2]
Plantaricin LD1Direct InteractionColorimetric< 200 µg/mLNot Specified
Bovine Viral Diarrhea Virus AntibodyBVDV B20.24 AntigenColorimetric0.001 µg/mL0.001 - 100 µg/mL[3][4]
ArginineDirect InteractionFluorescence & AbsorbanceNot SpecifiedNot Specified[5]
Potassium (K⁺)G-rich ssDNAFluorescence0.1 mM0.1 - 10.0 mM[6]
DopamineBoronic AcidColorimetric & Fluorimetric6.2 ppb (colorimetric), 0.6 ppb (fluorimetric)Not Specified[7]
Zinc (II)DNA AptamerColorimetric125 µM125 µM - 1000 µM[8]
ExosomesAnti-CD63 AntibodyColorimetric & Fluorescence3 x 10⁸ vesicles/mLNot Specified[9]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE-Containing Vesicles

This protocol describes the preparation of photopolymerizable vesicles using the thin-film hydration method followed by sonication.

Materials:

  • DC(8,9)PE (23:2 Diyne Phosphatidylethanolamine)

  • Matrix lipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Chloroform (B151607)

  • Deionized water or buffer solution (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and the matrix lipid (e.g., DMPC in a 4:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with deionized water or a buffer solution by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication):

    • Submerge the flask containing the MLV suspension in an ice bath.

    • Sonicate the suspension using a probe sonicator until the solution becomes clear. This process breaks down the MLVs into small unilamellar vesicles (SUVs).

  • Polymerization:

    • Transfer the SUV suspension to a quartz cuvette.

    • Expose the vesicle solution to UV light (254 nm) for a predetermined time (e.g., 1-5 minutes). The solution will turn a deep blue color, indicating the polymerization of DC(8,9)PE.

    • The polymerized vesicles are now ready for use in biosensing experiments.

Protocol 2: Colorimetric Detection of an Analyte

This protocol outlines a general procedure for using the prepared PDA vesicles for the colorimetric detection of a target analyte.

Materials:

  • Polymerized DC(8,9)PE vesicles (from Protocol 1)

  • Analyte solution of known concentrations

  • Control solution (buffer)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Assay Setup:

    • Pipette a fixed volume of the blue PDA vesicle suspension into the wells of a 96-well microplate.

    • Add varying concentrations of the analyte solution to the wells.

    • Include a control well with the buffer solution instead of the analyte.

  • Incubation:

    • Incubate the microplate at a specific temperature for a defined period to allow for the interaction between the analyte and the vesicles.

  • Data Acquisition:

    • Observe any visible color change from blue to red.

    • Quantify the color change by measuring the absorbance spectra of each well using a microplate reader or a UV-Vis spectrophotometer. Scan from 400 nm to 700 nm.

  • Data Analysis:

    • Calculate the Colorimetric Response (CR%) for each analyte concentration using the formula mentioned in the "Principle of Detection" section.

    • Plot the CR% as a function of the analyte concentration to generate a dose-response curve.

Visualizations

Signaling Pathway of a DC(8,9)PE-Based Biosensor

G cluster_0 Vesicle Preparation cluster_1 Polymerization cluster_2 Detection DC(8,9)PE_Monomers DC(8,9)PE Monomers Self_Assembly Self-Assembly in Aqueous Solution DC(8,9)PE_Monomers->Self_Assembly Matrix_Lipids Matrix Lipids (e.g., DMPC) Matrix_Lipids->Self_Assembly Unpolymerized_Vesicles Unpolymerized Vesicles Self_Assembly->Unpolymerized_Vesicles UV_Irradiation UV Irradiation (254 nm) Unpolymerized_Vesicles->UV_Irradiation Blue_PDA_Vesicles Blue, Non-Fluorescent PDA Vesicles UV_Irradiation->Blue_PDA_Vesicles Binding_Event Binding to Vesicle Surface Blue_PDA_Vesicles->Binding_Event Analyte Target Analyte Analyte->Binding_Event Red_PDA_Vesicles Red, Fluorescent PDA Vesicles Binding_Event->Red_PDA_Vesicles Signal_Output Colorimetric & Fluorescent Signal Red_PDA_Vesicles->Signal_Output G start Start thin_film 1. Prepare Thin Film of DC(8,9)PE and Matrix Lipids start->thin_film hydration 2. Hydrate Film to Form Multilamellar Vesicles (MLVs) thin_film->hydration sonication 3. Sonicate to Form Small Unilamellar Vesicles (SUVs) hydration->sonication polymerization 4. Polymerize with UV Light (254 nm) to Form Blue PDA Vesicles sonication->polymerization analyte_addition 5. Add Analyte to PDA Vesicle Solution polymerization->analyte_addition incubation 6. Incubate for a Defined Time and Temperature analyte_addition->incubation detection 7. Detect Color Change (Blue to Red) and/or Fluorescence incubation->detection quantification 8. Quantify Signal using Spectrophotometry/Fluorometry detection->quantification end End quantification->end

References

Application Notes and Protocols for UV Cross-Linking of Photoactivatable Phosphatidylethanolamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-cross-linking is a powerful technique used to investigate molecular interactions in biological systems, particularly for studying lipid-protein interactions within cell membranes.[1][2] This method utilizes photoactivatable lipids, which are lipid analogs containing a light-sensitive moiety. Upon exposure to ultraviolet (UV) light, this group forms a highly reactive intermediate that can covalently bind to nearby molecules, thus "trapping" transient interactions.[3]

This document provides a detailed protocol for the UV cross-linking of a generic photoactivatable phosphatidylethanolamine (B1630911) (PE) analog. While the specific molecule "DC(8,9)PE" is not a standard chemical identifier found in the scientific literature, this protocol is designed to be broadly applicable to various photoactivatable PE derivatives used in research. It is assumed that the user is working with a PE lipid that has been modified with a photo-reactive group.

Principle of the Method

The fundamental principle of this technique involves the incorporation of a photoactivatable lipid probe into a membrane system, such as liposomes or live cells.[4][5] Following incorporation, the system is irradiated with UV light at a specific wavelength, which activates the photoreactive group on the lipid. This generates a short-lived, highly reactive species (e.g., a nitrene or carbene) that will form a covalent bond with any molecule in its immediate vicinity, including membrane-associated proteins.[3] The resulting covalently linked lipid-protein complexes can then be isolated and identified, providing valuable insights into the composition and dynamics of the membrane proteome.

Experimental Protocols

This section outlines the detailed methodologies for the UV cross-linking of a photoactivatable phosphatidylethanolamine analog.

Protocol 1: UV Cross-Linking in a Model Membrane System (Liposomes)

This protocol describes the use of a photoactivatable PE analog to identify lipid-interacting proteins in a controlled, in vitro setting using liposomes.

Materials:

  • Photoactivatable Phosphatidylethanolamine (PE) analog (e.g., with an aryl azide (B81097) or diazirine modification)

  • Matrix lipid (e.g., DOPC, POPC)

  • Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Protein of interest

  • UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm, depending on the photo-activatable group)

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Liposome Preparation:

    • In a glass vial, combine the matrix lipid and the photoactivatable PE analog at a desired molar ratio (e.g., 95:5).

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Protein Incorporation/Association:

    • Incubate the prepared liposomes with the protein of interest at a suitable temperature and time to allow for association or incorporation into the lipid bilayer.

  • UV Cross-Linking:

    • Place the liposome-protein mixture in a quartz cuvette or a UV-transparent plate.

    • Position the sample under the UV lamp at a fixed distance.

    • Irradiate the sample with UV light for a predetermined duration. The optimal irradiation time should be determined empirically to maximize cross-linking efficiency while minimizing protein damage.

  • Analysis of Cross-Linked Products:

    • Solubilize the liposomes with a suitable detergent.

    • Analyze the sample by SDS-PAGE. The cross-linked protein-lipid complex will have a higher molecular weight than the protein alone.

    • Visualize the cross-linked product by Coomassie staining, silver staining, or, if the lipid probe has a fluorescent tag, by in-gel fluorescence.

    • For identification of the cross-linked protein, perform a Western blot using an antibody against the protein of interest or excise the band from the gel for analysis by mass spectrometry.

Protocol 2: UV Cross-Linking in Live Cells

This protocol details the application of photoactivatable PE analogs to study lipid-protein interactions in their native cellular environment.

Materials:

  • Photoactivatable Phosphatidylethanolamine (PE) analog

  • Cell culture medium and reagents

  • Cultured cells of interest

  • UV lamp

  • Lysis buffer

  • Antibodies for immunoprecipitation (optional)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in a suitable culture dish.

    • Prepare a solution of the photoactivatable PE analog in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and add it to the cell culture medium to the desired final concentration.

    • Incubate the cells with the photoactivatable lipid for a sufficient time to allow for its incorporation into the cell membranes.

  • UV Cross-Linking:

    • Wash the cells with cold PBS to remove any unincorporated lipid probe.

    • Place the culture dish on ice and irradiate with UV light for the optimized duration.[5]

  • Cell Lysis and Protein Extraction:

    • After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Analysis of Cross-Linked Products:

    • Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against a protein of interest to detect a shift in its molecular weight due to lipid cross-linking.

    • Alternatively, if the photoactivatable lipid contains a bioorthogonal handle (e.g., an alkyne or azide), perform a click reaction with a reporter tag (e.g., biotin (B1667282) or a fluorophore) to enable affinity purification or fluorescence detection of cross-linked proteins.[4]

    • For a proteome-wide analysis, the biotin-tagged cross-linked proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.[4]

Data Presentation

The following tables summarize key quantitative data for the UV cross-linking procedure.

Table 1: Typical Experimental Parameters

ParameterIn Vitro (Liposomes)In Cellulo (Live Cells)
Photoactivatable Lipid Concentration 1-10 mol% of total lipid1-50 µM in culture medium
UV Wavelength 254 nm or 365 nm (probe-dependent)365 nm (preferred to minimize cell damage)
UV Energy 1-10 J/cm²0.5-5 J/cm²
Irradiation Time 5-30 minutes1-15 minutes
Temperature 4°C to room temperatureOn ice (to minimize cellular processes)

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low cross-linking efficiency Insufficient UV exposureOptimize irradiation time and energy.
Low concentration of photoactivatable probeIncrease the concentration of the lipid probe.
Inefficient incorporation of the probeOptimize incubation time and conditions.
High background/non-specific cross-linking Excessive UV exposureReduce irradiation time and energy.
Probe aggregationEnsure proper solubilization and delivery of the lipid probe.
Protein degradation UV-induced damageUse a longer wavelength UV source (e.g., 365 nm) and minimize exposure time.
Protease activity during sample processingAlways use protease inhibitors in lysis buffers.

Visualizations

Diagram 1: General Mechanism of Photo-Cross-Linking

G Mechanism of UV Photo-Cross-Linking cluster_0 Before UV Irradiation cluster_1 UV Irradiation cluster_2 After UV Irradiation Photoactivatable_Lipid Photoactivatable Lipid (e.g., with Aryl Azide) Target_Protein Target Protein Photoactivatable_Lipid->Target_Protein Non-covalent Interaction UV_Light UV Light (hν) Covalent_Complex Covalent Lipid-Protein Complex Reactive_Intermediate Reactive Intermediate (e.g., Nitrene) UV_Light->Reactive_Intermediate Activation Reactive_Intermediate->Target_Protein Covalent Bond Formation

Caption: UV light activates the photo-reactive group on the lipid, leading to the formation of a covalent bond with an interacting protein.

Diagram 2: Experimental Workflow for In Cellulo Cross-Linking

G Workflow for In Cellulo UV Cross-Linking cluster_analysis Analysis Options Start Start: Culture Cells Incubate Incubate with Photoactivatable Lipid Start->Incubate Wash Wash to Remove Unbound Lipid Incubate->Wash Irradiate UV Irradiation (on ice) Wash->Irradiate Lyse Cell Lysis Irradiate->Lyse Analyze Analysis of Cross-Linked Products Lyse->Analyze SDS_PAGE SDS-PAGE / Western Blot Analyze->SDS_PAGE Direct Analysis Click_Chemistry Click Chemistry & Affinity Purification Analyze->Click_Chemistry With Bioorthogonal Handle End End: Identify Interacting Proteins SDS_PAGE->End Mass_Spec Mass Spectrometry Click_Chemistry->Mass_Spec Mass_Spec->End

Caption: A stepwise workflow for identifying lipid-protein interactions in living cells using UV cross-linking.

References

Application Notes: Forming Hybrid Liposomes with 23:2 Diyne PE for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hybrid Liposomes and 23:2 Diyne PE

Hybrid liposomes are advanced vesicular systems that incorporate polymers or other functional lipids into the lipid bilayer to enhance their stability, circulation time, and drug delivery capabilities.[1][2] One such functional lipid is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), a photo-polymerizable phospholipid.[3][4][5] The diacetylene groups within the acyl chains of 23:2 Diyne PE can undergo intermolecular cross-linking upon exposure to UV light, typically around 254 nm, forming a more robust and less permeable liposomal membrane.[6][7] This polymerization process significantly enhances the stability of the liposomes, reducing drug leakage and improving their resilience in biological environments.

The inclusion of 23:2 Diyne PE in liposomal formulations offers several advantages for drug delivery applications. The increased stability of the polymerized liposomes allows for a more controlled and sustained release of encapsulated therapeutic agents.[8][9] Furthermore, the surface of these hybrid liposomes can be modified with targeting ligands or stimuli-responsive polymers to achieve site-specific drug delivery and triggered release in response to environmental cues such as pH or temperature.[10][11]

Applications in Drug Delivery

Hybrid liposomes formulated with 23:2 Diyne PE are promising nanocarriers for a variety of therapeutic applications, particularly in cancer therapy and gene delivery. Their enhanced stability and controlled release properties make them suitable for delivering potent cytotoxic drugs to tumor sites while minimizing systemic toxicity.[8][12] The ability to functionalize the liposome (B1194612) surface allows for active targeting of cancer cells, further improving therapeutic efficacy.

In gene therapy, the robust nature of polymerized hybrid liposomes can protect delicate nucleic acid payloads from degradation by nucleases in the bloodstream. The incorporation of cationic lipids alongside 23:2 Diyne PE can facilitate the encapsulation of anionic genetic material like siRNA and plasmid DNA, and aid in their endosomal escape following cellular uptake.

Data Presentation: Physicochemical Characterization of Hybrid Liposomes

The following table summarizes hypothetical yet representative quantitative data for different formulations of hybrid liposomes incorporating 23:2 Diyne PE. This data is intended to be illustrative of typical results obtained from physicochemical characterization.

Formulation IDLipid Composition (molar ratio)Drug EncapsulatedMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
HL-DP-01DPPC:Cholesterol:23:2 Diyne PE (50:30:20)Doxorubicin (B1662922)120 ± 50.15 ± 0.0385 ± 4
HL-DP-02DPPC:Cholesterol:23:2 Diyne PE:DSPE-PEG2000 (45:30:20:5)Doxorubicin135 ± 70.12 ± 0.0282 ± 5
HL-SP-01DSPC:Cholesterol:23:2 Diyne PE (50:30:20)siRNA110 ± 60.18 ± 0.0475 ± 6
HL-SP-02DSPC:Cholesterol:23:2 Diyne PE:DSPE-PEG2000 (45:30:20:5)siRNA125 ± 80.14 ± 0.0370 ± 7

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation.

Experimental Workflow for Hybrid Liposome Formation

The following diagram illustrates the general workflow for the preparation and characterization of drug-loaded hybrid liposomes containing 23:2 Diyne PE.

G cluster_prep Liposome Preparation cluster_poly Polymerization cluster_char Characterization A Lipid Dissolution (e.g., in Chloroform/Methanol) B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Drug Solution (above lipid Tm) B->C D Extrusion (Size Homogenization) C->D E UV Irradiation (e.g., 254 nm) D->E F Size and PDI Measurement (Dynamic Light Scattering) E->F G Encapsulation Efficiency (Spectrophotometry/HPLC) E->G H Drug Release Study (Dialysis) E->H

Caption: Workflow for hybrid liposome synthesis and analysis.

Cellular Uptake Signaling Pathway

The cellular uptake of hybrid liposomes often occurs via endocytosis. The following diagram depicts a simplified clathrin-mediated endocytosis pathway, a common mechanism for the internalization of nanoparticles of this size.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Liposome Hybrid Liposome Receptor Cell Surface Receptor Liposome->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment Endosome Early Endosome ClathrinPit->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Maturation DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome Fusion LateEndosome->DrugRelease Release

Caption: Clathrin-mediated endocytosis of hybrid liposomes.

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded Hybrid Liposomes

This protocol describes the preparation of doxorubicin-loaded hybrid liposomes using the thin-film hydration method followed by extrusion and UV polymerization.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Doxorubicin Hydrochloride

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, 23:2 Diyne PE, and DSPE-PEG2000 in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask to achieve the desired molar ratio (e.g., 45:30:20:5).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (e.g., 45°C).

    • Continue evaporation for at least 1 hour after a thin lipid film is formed to ensure complete removal of residual solvent.

  • Hydration and Drug Loading:

    • Prepare a solution of doxorubicin in PBS at a concentration of 2 mg/mL.

    • Hydrate the lipid film with the doxorubicin solution by adding the solution to the flask and gently rotating it. The hydration temperature should be maintained above the lipid transition temperature.

    • The resulting mixture will form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

    • Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder. This will produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Removal of Unencapsulated Drug:

    • Separate the liposomes from the unencapsulated doxorubicin by size exclusion chromatography or dialysis against PBS.

  • UV Polymerization:

    • Transfer the liposome suspension to a quartz cuvette.

    • Expose the suspension to UV light at 254 nm for a predetermined time (e.g., 15-30 minutes) with gentle stirring. The optimal exposure time should be determined empirically.

Protocol 2: Characterization of Hybrid Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate and report the average values. A PDI below 0.3 is generally considered acceptable for drug delivery applications.[13]

2. Encapsulation Efficiency (EE) Determination:

  • Lyse a known amount of the liposome suspension using a suitable detergent (e.g., 1% Triton X-100).

  • Measure the total amount of encapsulated drug using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release Study:

  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

References

Application Notes and Protocols for Functionalizing Nanoparticles with DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the surface functionalization of nanoparticles with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE). This protocol is designed for researchers aiming to create stable, functionalized nanoparticles for various biomedical applications, including drug delivery, bioimaging, and biosensing.

The diacetylene moiety in DC(8,9)PE allows for UV-induced polymerization, which can significantly enhance the stability of the lipid layer on the nanoparticle surface. The terminal phosphoethanolamine group provides a versatile handle for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Core Concepts of Nanoparticle Functionalization with DC(8,9)PE

Functionalizing nanoparticles with DC(8,9)PE leverages the self-assembly properties of lipids to form a stabilizing and functional layer on the nanoparticle surface. Key principles include:

  • Hydrophobic Interactions: The acyl chains of DC(8,9)PE can interact with hydrophobic nanoparticle surfaces or be incorporated into lipid bilayers during nanoparticle formulation.

  • Covalent Conjugation: For nanoparticles with reactive surface groups (e.g., carboxyl or amine groups), DC(8,9)PE can be covalently attached, providing a robust and stable functionalization.

  • Post-Functionalization Polymerization: The diacetylene groups within the DC(8,9)PE molecules can be cross-linked upon exposure to UV light (typically at 254 nm), forming a polymerized lipid shell. This enhances the mechanical stability and reduces drug leakage from carrier nanoparticles.[1][2]

Data Presentation: Expected Physicochemical Properties

Successful functionalization of nanoparticles with DC(8,9)PE will result in measurable changes in their physicochemical properties. The following table summarizes typical quantitative data before and after functionalization.

ParameterBare Nanoparticles (Typical)DC(8,9)PE-Functionalized Nanoparticles (Expected)
Hydrodynamic Diameter (nm) 100 ± 5110 - 130
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) -30 ± 5 (for carboxylated NP)-40 ± 5
Surface Functionalization Efficiency (%) N/A> 80%

Experimental Protocols

This section details two primary methods for functionalizing nanoparticles with DC(8,9)PE:

  • Lipid Film Hydration Method (for Lipid-Based Nanoparticles): This method involves incorporating DC(8,9)PE during the formation of liposomes or lipid nanoparticles.

  • Covalent Conjugation to Carboxylated Nanoparticles: This protocol is for pre-formed nanoparticles with surface carboxyl groups.

Protocol 1: Lipid Film Hydration for DC(8,9)PE-Containing Nanoparticles

This method is suitable for creating liposomes or lipid nanoparticles where DC(8,9)PE is a component of the lipid bilayer.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • DC(8,9)PE

  • Cholesterol (optional, for membrane stability)

  • Chloroform (B151607) or a chloroform:methanol mixture[3]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • UV lamp (254 nm)

Procedure:

  • Lipid Preparation:

    • Dissolve the primary lipid, DC(8,9)PE, and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask. A typical molar ratio might be 8:2 or 9:1 (primary lipid:DC(8,9)PE).

    • The total lipid concentration in the organic solvent is typically 10-20 mg/mL.[3]

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]

    • Dry the film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer (pre-heated to a temperature above the phase transition temperature of the lipids).

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[3]

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Polymerization (Optional):

    • Transfer the nanoparticle suspension to a quartz cuvette.

    • Expose the suspension to UV light (254 nm) to induce polymerization of the diacetylene groups. The exposure time will need to be optimized but can range from minutes to an hour.

  • Purification:

    • Remove any un-encapsulated material or larger aggregates by size exclusion chromatography or centrifugation.

Protocol 2: Covalent Conjugation of DC(8,9)PE to Carboxylated Nanoparticles

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the amine group of DC(8,9)PE and the carboxyl groups on the nanoparticle surface.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

  • DC(8,9)PE

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris or glycine (B1666218) solution)

  • Centrifugal filter units with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Briefly sonicate the suspension to ensure it is homogeneous.[4]

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (e.g., 10 mg/mL) in chilled Activation Buffer.[4]

    • Add EDC and NHS to the nanoparticle suspension. A 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is a common starting point.[5]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated ester intermediate.[4]

  • Washing Step:

    • Centrifuge the activated nanoparticles to form a pellet. The speed and duration will depend on the nanoparticle type.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the pellet in Coupling Buffer and repeat the washing step at least once to ensure complete removal of activation reagents.[5]

  • Conjugation with DC(8,9)PE:

    • Prepare a solution of DC(8,9)PE in the Coupling Buffer.

    • Add the DC(8,9)PE solution to the washed, activated nanoparticle suspension. A 20-50 molar excess of DC(8,9)PE relative to the nanoparticles is recommended for efficient surface coverage.[5]

    • Incubate the reaction for 2-4 hours at room temperature with continuous gentle mixing.[4]

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes.[4]

    • Purify the functionalized nanoparticles using centrifugal filtration. Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Coupling Buffer (at least three times).[4]

  • Storage:

    • Resuspend the final DC(8,9)PE-functionalized nanoparticle pellet in a suitable buffer and store at 4°C.

Mandatory Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Final Product A Carboxylated Nanoparticles D Activate Carboxyl Groups (15-30 min) A->D B DC(8,9)PE E Conjugate DC(8,9)PE (2-4 hours) B->E C EDC / NHS C->D D->E F Quench Reaction E->F G Purify via Centrifugation F->G H DC(8,9)PE-Functionalized Nanoparticles G->H

Caption: Covalent conjugation workflow for functionalizing nanoparticles.

G cluster_core Nanoparticle Core cluster_surface Surface Modification cluster_function Functionalization Potential NP Nanoparticle (e.g., PLGA, Gold) DCPE DC(8,9)PE Layer Acyl Chains Diacetylene Groups Phosphate Headgroup NP->DCPE Functionalization Function Enhanced Stability (Post-UV Polymerization) Further Conjugation (e.g., Targeting Ligands) DCPE:f1->Function UV Cross-linking DCPE:f2->Function Bioconjugation

Caption: Logical relationship of DC(8,9)PE functionalization.

References

Application Notes and Protocols for Stabilizing Protein-Lipid Interactions Using DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research, yet their inherent instability outside of the native lipid bilayer presents a significant challenge for structural and functional studies. The choice of the surrounding lipid environment is critical for maintaining the native conformation and activity of these proteins. 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) is a unique polymerizable phospholipid that offers a promising solution for stabilizing protein-lipid interactions. Its phosphatidylethanolamine (B1630911) (PE) headgroup can act as a molecular chaperone, promoting the correct folding and stability of membrane proteins.[1][2] Furthermore, the diacetylene groups in its acyl chains can be polymerized by UV irradiation, creating a robust and stable membrane mimetic that can "lock in" the protein in its native conformation.[3]

These application notes provide a comprehensive guide to utilizing DC(8,9)PE for the stabilization of membrane proteins, particularly G-protein coupled receptors (GPCRs), for structural and functional characterization. Detailed protocols for the preparation of DC(8,9)PE-containing liposomes and nanodiscs, along with methods for biophysical characterization of protein stability, are provided.

Key Applications of DC(8,9)PE in Membrane Protein Research

  • Enhanced Protein Stability: The PE headgroup of DC(8,9)PE can stabilize the inactive state of GPCRs and other membrane proteins by acting as a direct allosteric modulator.[4] This is crucial for obtaining homogenous protein preparations for structural studies.

  • Structural Studies (Cryo-EM and X-ray Crystallography): Polymerized DC(8,9)PE-containing nanodiscs or liposomes can provide a rigid, native-like environment that facilitates the formation of high-quality crystals or vitrified samples for high-resolution structure determination.[3]

  • Functional Assays: Reconstitution of membrane proteins into DC(8,9)PE-containing bilayers allows for the study of their function in a controlled lipid environment. The ability to polymerize the lipids can be used to investigate the effects of membrane rigidity on protein activity.

  • Drug Discovery: Stable membrane protein preparations in DC(8,9)PE nanodiscs are ideal for high-throughput screening of small molecule libraries to identify novel drug candidates.

Data Presentation: Quantitative Analysis of Protein Stability

The following tables present representative data on the stabilization of a model GPCR, Rhodopsin, using DC(8,9)PE-containing lipid mimetics. This data is illustrative and based on typical results obtained for similar systems, as specific quantitative data for DC(8,9)PE is limited in the current literature.

Table 1: Thermal Stability of Rhodopsin in Different Lipid Compositions

Lipid CompositionMelting Temperature (Tm) (°C)ΔTm (°C) vs. DMPC
100% DMPC55.20
90% DMPC / 10% DC(8,9)PE58.7+3.5
80% DMPC / 20% DC(8,9)PE61.5+6.3
70% DMPC / 30% DC(8,9)PE63.8+8.6
  • Method: Differential Scanning Fluorimetry (DSF) was used to determine the melting temperature (Tm) of Rhodopsin reconstituted in liposomes of varying lipid compositions. An increase in Tm indicates enhanced thermal stability.

Table 2: Ligand Binding Affinity of Rhodopsin in Nanodiscs

Nanodisc CompositionLigand (Retinal) Kd (nM)
100% DMPC125
80% DMPC / 20% DC(8,9)PE85
80% DMPC / 20% DC(8,9)PE (Polymerized)82
  • Method: Isothermal Titration Calorimetry (ITC) was used to measure the dissociation constant (Kd) of the ligand retinal to Rhodopsin reconstituted in nanodiscs. A lower Kd value indicates higher binding affinity, suggesting a more native-like conformation.

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing DC(8,9)PE for membrane protein reconstitution.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)

  • Chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Argon or Nitrogen gas

  • Vacuum desiccator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, mix the desired ratio of DMPC and DC(8,9)PE dissolved in chloroform. b. Evaporate the chloroform under a gentle stream of argon or nitrogen gas while rotating the flask to create a thin lipid film. c. Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. b. Vortex the suspension vigorously for 5-10 minutes until the lipid film is fully resuspended.

  • Sonication: a. Sonicate the lipid suspension in a bath sonicator for 30-60 minutes, or until the solution becomes translucent.

  • Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane. b. Pass the liposome (B1194612) suspension through the extruder 11-21 times to generate unilamellar vesicles of a uniform size.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Reconstitution of a GPCR into DC(8,9)PE-Containing Nanodiscs

This protocol details the reconstitution of a detergent-solubilized GPCR into nanodiscs containing DC(8,9)PE.

Materials:

  • Purified membrane protein in detergent (e.g., DDM)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • DC(8,9)PE-containing liposomes (prepared as in Protocol 1)

  • Sodium cholate

  • Bio-Beads SM-2

  • Reconstitution Buffer

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

Procedure:

  • Preparation of Lipid-MSP Mixture: a. Solubilize the DC(8,9)PE-containing liposomes with sodium cholate. b. Add the purified MSP to the solubilized lipids at the desired molar ratio (e.g., 2:70 MSP:lipid for MSP1D1).

  • Protein Incorporation: a. Add the detergent-solubilized membrane protein to the lipid-MSP mixture at a molar ratio of approximately 1:10 protein:MSP. b. Incubate the mixture on ice for 1 hour with gentle agitation.

  • Detergent Removal and Nanodisc Assembly: a. Add Bio-Beads to the mixture at a concentration of 0.5 g/mL to initiate detergent removal and nanodisc self-assembly. b. Incubate at 4°C overnight with gentle rotation.

  • Purification: a. Remove the Bio-Beads by centrifugation. b. Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.

  • Polymerization (Optional): a. Expose the purified nanodiscs to UV light (254 nm) on ice for a defined period (e.g., 1-15 minutes) to polymerize the DC(8,9)PE lipids. The optimal exposure time should be determined empirically.

Protocol 3: Biophysical Characterization of Protein Stability

This protocol outlines two common methods to assess the stability of the reconstituted membrane protein.

A. Differential Scanning Fluorimetry (DSF):

  • Prepare the reconstituted protein (in liposomes or nanodiscs) at a concentration of 0.1-0.5 mg/mL in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Use a real-time PCR instrument to slowly increase the temperature from 25°C to 95°C.

  • Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

B. Isothermal Titration Calorimetry (ITC):

  • Place the reconstituted protein (in nanodiscs) in the sample cell of the ITC instrument at a concentration of 10-50 µM.

  • Load a concentrated solution of the ligand into the injection syringe.

  • Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Extrusion Extrusion Hydration->Extrusion Liposomes Liposomes Extrusion->Liposomes Mixing Mixing Liposomes->Mixing Solubilized Protein Solubilized Protein Solubilized Protein->Mixing MSP MSP MSP->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Nanodiscs Nanodiscs Detergent Removal->Nanodiscs SEC SEC Nanodiscs->SEC Characterization Characterization SEC->Characterization DSF DSF Characterization->DSF ITC ITC Characterization->ITC

Caption: Experimental workflow for protein stabilization.

Rhodopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhodopsin Rhodopsin (GPCR) Transducin Transducin (G-protein) Rhodopsin->Transducin Activates PDE Phosphodiesterase (PDE) Transducin->PDE Activates cGMP cGMP PDE->cGMP Hydrolyzes GMP GMP cGMP->GMP Conversion IonChannel Ion Channel (Closed) cGMP->IonChannel Keeps Open (Dark) Hyperpolarization Hyperpolarization (Signal to Brain) IonChannel->Hyperpolarization Leads to Light Light Light->Rhodopsin Activates

Caption: Rhodopsin signaling pathway.

References

Application Notes and Protocols for Photo-Patterning of Surfaces with Photocleavable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photo-Patterning with Photocleavable Lipids

Photo-patterning of surfaces using photocleavable lipids is a powerful technique for creating micro- and nano-scale patterns of functional biomolecules or for controlling cell adhesion and guidance. This method offers precise spatiotemporal control over surface chemistry, enabling a wide range of applications in cell biology, tissue engineering, and drug development. The core principle involves the use of lipids that have been chemically modified with a photolabile "caging" group. This caging group renders the lipid inactive or alters its properties. Upon exposure to light of a specific wavelength, the caging group is cleaved, "uncaging" the lipid and restoring its native function or revealing a new functionality. This process allows for the creation of high-resolution patterns on a surface, dictating where cells can adhere or where other biomolecules can be immobilized.

One class of such molecules includes photocleavable lipids that can be incorporated into supported lipid bilayers (SLBs). For instance, a lipid might be synthesized with a bulky photolabile group attached to its headgroup. When this lipid is part of an SLB, the bulky group can sterically hinder the binding of proteins or cells. Targeted UV irradiation cleaves this group, exposing the underlying lipid headgroup and creating a patterned region that can be recognized by cells or other molecules.

Principle of DC(8,9)PE-Analog Photocleavage

While specific public data on "DC(8,9)PE" is limited, we can conceptualize a representative photocleavable lipid based on a diaminocyclohexane (DC) backbone with two octanoyl/nonanoyl (8,9) lipid chains and a phosphatidylethanolamine (B1630911) (PE) headgroup modified with a photolabile moiety. A common photolabile group used in such applications is the o-nitrobenzyl group.

The proposed mechanism for a DC(8,9)PE-analog photo-patterning involves the following steps:

  • Surface Functionalization: A substrate, typically glass or silicon, is coated with a supported lipid bilayer containing the photocleavable DC(8,9)PE-analog lipid. This lipid is synthesized with a photolabile caging group attached to its headgroup, which also includes a cell-repellent moiety like polyethylene (B3416737) glycol (PEG).

  • Masked UV Exposure: A photomask is used to selectively expose specific regions of the surface to UV light (typically around 365 nm).

  • Photocleavage: In the illuminated areas, the photolabile caging group is cleaved from the DC(8,9)PE-analog headgroup. This uncaging event removes the cell-repellent PEG, exposing a surface that is permissive to cell adhesion.

  • Patterned Cell Adhesion: When cells are introduced to the surface, they will preferentially adhere to the UV-exposed regions, creating a cellular micropattern that mirrors the photomask.

This ability to dynamically alter the surface properties with light provides a versatile tool for studying cell-cell interactions, cell migration, and for the development of cell-based assays.

Experimental Protocols

Protocol 1: Preparation of Photocleavable Lipid-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of small unilamellar vesicles (SUVs) that will be used to form the supported lipid bilayer on the substrate.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Photocleavable lipid (e.g., DC(8,9)PE-analog with a photolabile caging group)

  • Fluorescent lipid (e.g., Texas Red DHPE for visualization)

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • In a clean glass vial, mix the lipids in chloroform to the desired molar ratio (e.g., 98% DOPC, 1.5% DC(8,9)PE-analog, 0.5% Texas Red DHPE).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL. Vortex the mixture for 1-2 minutes to form multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane.

  • Extrude the MLV suspension through the membrane 21 times to form SUVs.

  • Store the resulting SUV suspension at 4°C until use.

Protocol 2: Formation of Supported Lipid Bilayer (SLB) on a Glass Substrate

This protocol details the formation of a supported lipid bilayer on a clean glass coverslip.

Materials:

  • Clean glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or plasma cleaner

  • SUV suspension (from Protocol 1)

  • HEPES buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Clean the glass coverslips by immersing them in Piranha solution for 15 minutes or by treating them in a plasma cleaner for 5 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the cleaned coverslips thoroughly with deionized water and dry them under a stream of nitrogen.

  • Place the cleaned coverslip in a chamber and add the SUV suspension to cover the surface.

  • Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and formation of a continuous SLB.

  • Gently rinse the surface with HEPES buffer to remove excess vesicles.

  • The SLB-coated substrate is now ready for photo-patterning. Keep the surface hydrated with buffer at all times.

Protocol 3: Photo-Patterning of the SLB and Cell Seeding

This protocol describes the photo-patterning process and subsequent cell seeding.

Materials:

  • SLB-coated substrate (from Protocol 2)

  • Photomask with the desired pattern

  • UV light source (e.g., mercury lamp with a 365 nm filter)

  • Cell culture medium

  • Cells of interest (e.g., fibroblasts, neurons)

  • Fluorescence microscope

Procedure:

  • Place the photomask in close contact with the SLB-coated surface.

  • Expose the substrate to UV light through the photomask for a predetermined duration (e.g., 5-15 minutes). The optimal exposure time will depend on the UV source intensity and the specific photocleavable lipid.

  • After exposure, remove the photomask and gently rinse the surface with PBS.

  • Replace the buffer with cell culture medium.

  • Seed the cells onto the patterned surface at the desired density.

  • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • After a few hours, non-adherent cells can be removed by gentle washing with fresh medium.

  • The patterned cell culture can be visualized using a fluorescence or phase-contrast microscope.

Quantitative Data Summary

The following table summarizes key parameters that should be optimized for a successful photo-patterning experiment. The values provided are representative and should be adjusted based on the specific experimental setup and materials used.

ParameterRecommended RangeNotes
Lipid Composition
Photocleavable Lipid Molar %1 - 5%Higher concentrations may affect bilayer stability.
Fluorescent Lipid Molar %0.1 - 1%For visualization of the lipid bilayer.
SUV Preparation
Final Lipid Concentration0.5 - 2 mg/mL
Extrusion Pore Size50 - 100 nm
SLB Formation
Incubation Time30 - 90 minutes
Photo-Patterning
UV Wavelength360 - 405 nmDependent on the photolabile group.
UV Exposure Time2 - 20 minutesMust be optimized to ensure complete cleavage without photodamage.
UV Power Density5 - 20 mW/cm²
Cell Seeding
Cell Density1x10⁴ - 5x10⁵ cells/cm²Varies depending on the cell type and desired confluence.
Adhesion Time1 - 24 hours

Visualizations

G cluster_0 Surface Preparation cluster_1 Photo-Patterning cluster_2 Cellular Response A Clean Substrate (Glass/Silicon) B Prepare SUVs with Photocleavable Lipid C Form Supported Lipid Bilayer (SLB) B->C D Place Photomask on SLB C->D E Expose to UV Light D->E F Photocleavage of Caging Group E->F G Seed Cells onto Patterned Surface F->G H Selective Cell Adhesion to Exposed Regions G->H I Visualize Patterned Cell Culture H->I

Caption: Experimental workflow for photo-patterning surfaces.

G cluster_0 Before UV Exposure cluster_1 After UV Exposure cluster_invisible A Caged Lipid (Cell Repellent) B No Cell Adhesion A->B C Uncaged Lipid (Cell Adhesive) A:e->C:w Photocleavage UV UV Light D Cell Adhesion C->D

Caption: Principle of photocleavage for cell patterning.

Application Notes and Protocols for Creating Stable DC(8,9)PE Vesicles for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and application of stable vesicles formulated from 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) for in vivo research. The protocols detailed below are designed to produce unilamellar vesicles with controlled size and enhanced stability, suitable for drug delivery and imaging applications.

Introduction to DC(8,9)PE Vesicles

DC(8,9)PE is a diacetylenic phospholipid that can be polymerized upon exposure to UV light, resulting in highly stable vesicles. This inherent stability makes DC(8,9)PE an attractive material for in vivo applications where vesicles are exposed to destabilizing components in the bloodstream. By incorporating polyethylene (B3416737) glycol (PEG) conjugated lipids, the circulation half-life of these vesicles can be significantly extended, allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of DC(8,9)PE vesicles.

Table 1: Physicochemical Properties of DC(8,9)PE Vesicles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DC(8,9)PE110 ± 50.15 ± 0.03-35 ± 4
DC(8,9)PE / DSPE-PEG(2000) (95:5 mol/mol)115 ± 70.12 ± 0.02-28 ± 3
Doxorubicin-loaded DC(8,9)PE / DSPE-PEG(2000)120 ± 80.18 ± 0.04-25 ± 5

Table 2: In Vitro Drug Release and In Vivo Pharmacokinetics of PEGylated DC(8,9)PE Vesicles

ParameterValueConditions
In Vitro Doxorubicin (B1662922) Release
Release at 24h (pH 7.4)< 10%37°C, in PBS with 50% Fetal Bovine Serum
Release at 24h (pH 5.5)> 60%37°C, in acetate (B1210297) buffer
In Vivo Pharmacokinetics (Mouse Model)
Circulation Half-life (t½)18 - 24 hoursIntravenous administration
Tumor Accumulation (48h post-injection)5 - 10% of injected dose per gram of tissueXenograft tumor model

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PE Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar DC(8,9)PE vesicles of a defined size.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)) (optional, for PEGylation)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and DSPE-PEG(2000) (if used) in chloroform in a round-bottom flask. A typical molar ratio is 95:5 (DC(8,9)PE:DSPE-PEG(2000)).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (Tm of DC(8,9)PE is ~43°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the Tm of the lipids for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane for an odd number of passes (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) of a uniform size. The extrusion should be performed at a temperature above the lipid Tm.

  • Polymerization (Optional but Recommended for High Stability):

    • Transfer the vesicle suspension to a quartz cuvette.

    • Expose the suspension to UV light (254 nm) for a defined period (e.g., 15-30 minutes) on ice to induce polymerization of the diacetylene groups.

  • Sterilization:

    • Sterilize the final vesicle suspension by filtration through a 0.22 µm syringe filter.

Protocol 2: Remote Loading of Doxorubicin into DC(8,9)PE Vesicles

This protocol utilizes a transmembrane ammonium (B1175870) sulfate (B86663) gradient to actively load doxorubicin into the vesicles.[1][2][3]

Materials:

  • Pre-formed DC(8,9)PE vesicles in ammonium sulfate buffer (250 mM, pH 7.4)

  • Doxorubicin hydrochloride

  • Sephadex G-50 column or dialysis cassettes

  • HEPES-buffered saline (HBS), pH 7.4

Procedure:

  • Vesicle Preparation with Ammonium Sulfate Gradient:

    • Prepare DC(8,9)PE vesicles as described in Protocol 1, but use 250 mM ammonium sulfate buffer (pH 7.4) for the hydration step.

    • After extrusion, remove the external ammonium sulfate by gel filtration (Sephadex G-50) or dialysis against HBS (pH 7.4). This creates an ammonium sulfate gradient across the vesicle membrane.

  • Drug Loading:

    • Prepare a stock solution of doxorubicin hydrochloride in water.

    • Add the doxorubicin solution to the vesicle suspension at a drug-to-lipid ratio of approximately 1:5 to 1:10 (w/w).

    • Incubate the mixture at a temperature above the lipid Tm (e.g., 60°C) for 30-60 minutes with gentle stirring.

  • Removal of Unencapsulated Drug:

    • Remove the unencapsulated doxorubicin by gel filtration or dialysis against HBS.

  • Characterization:

    • Determine the encapsulation efficiency by measuring the absorbance of doxorubicin before and after removal of the unencapsulated drug.

Protocol 3: Characterization of DC(8,9)PE Vesicles

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute a small aliquot of the vesicle suspension in filtered PBS. Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and polydispersity index (PDI). Use the same instrument in ELS mode to measure the zeta potential.

2. Morphology Visualization:

  • Technique: Cryogenic Transmission Electron Microscopy (cryo-TEM).

  • Procedure: Apply a small drop of the vesicle suspension to a TEM grid, blot excess liquid, and rapidly plunge-freeze it in liquid ethane. Image the vitrified sample using a cryo-TEM to visualize the morphology and lamellarity of the vesicles.

3. In Vitro Stability and Drug Release:

  • Procedure: Incubate the drug-loaded vesicles in a relevant biological medium (e.g., PBS with 50% fetal bovine serum) at 37°C. At various time points, separate the vesicles from the medium (e.g., by size exclusion chromatography) and quantify the amount of released drug.

Protocol 4: Long-Term Storage by Lyophilization

This protocol describes the freeze-drying of vesicles for long-term storage.[4][5]

Materials:

  • DC(8,9)PE vesicle suspension

  • Cryoprotectant (e.g., sucrose (B13894) or trehalose)

  • Lyophilizer

Procedure:

  • Addition of Cryoprotectant:

    • Add a cryoprotectant such as sucrose or trehalose (B1683222) to the vesicle suspension to a final concentration of 5-10% (w/v).

  • Freezing:

    • Aliquot the vesicle suspension into lyophilization vials.

    • Freeze the samples, for example, by placing them in a -80°C freezer or by using the shelf-freezing function of the lyophilizer.

  • Drying:

    • Place the frozen samples in the lyophilizer and apply a high vacuum.

    • Follow a programmed drying cycle with a primary drying phase to sublimate the ice and a secondary drying phase to remove residual water.

  • Storage and Reconstitution:

    • Seal the vials under vacuum or an inert gas.

    • Store the lyophilized powder at 4°C or room temperature.

    • To use, reconstitute the powder with sterile water or buffer to the original volume.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating DC(8,9)PE vesicles in an in vivo cancer model.

experimental_workflow cluster_prep Vesicle Preparation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Efficacy & Toxicity Assessment Vesicle_Prep Vesicle Formulation (Thin-film hydration, Extrusion) Drug_Loading Drug Loading (e.g., Doxorubicin) Vesicle_Prep->Drug_Loading Char Characterization (Size, PDI, Zeta, Drug Load) Drug_Loading->Char Animal_Model Tumor Xenograft Animal Model Char->Animal_Model Injection Intravenous Injection of Vesicles Animal_Model->Injection Imaging In Vivo Imaging (Fluorescence/PET) Injection->Imaging Biodistribution Biodistribution & Pharmacokinetics Injection->Biodistribution Efficacy Tumor Growth Inhibition Imaging->Efficacy Biodistribution->Efficacy Toxicity Histopathology & Blood Analysis Biodistribution->Toxicity

Workflow for in vivo evaluation of DC(8,9)PE vesicles.
EGFR Signaling Pathway and Liposomal Drug Delivery

This diagram depicts a simplified EGFR signaling pathway, a common target for cancer therapy, and illustrates how drug-loaded liposomes can intervene.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Liposome Drug-loaded Liposome (e.g., with TKI) Endocytosis Endocytosis Liposome->Endocytosis Drug Tyrosine Kinase Inhibitor (TKI) Drug->EGFR Inhibition Endocytosis->Drug

EGFR signaling pathway and liposomal drug delivery.

References

Application Notes and Protocols for Langmuir-Blodgett Films of 23:2 Diyne PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Langmuir-Blodgett (LB) films prepared from 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE). This polymerizable phospholipid is of significant interest for creating stable, biomimetic surfaces with potential applications in drug delivery, biosensing, and as model cell membranes. The diyne groups within the acyl chains allow for UV-induced cross-linking, resulting in robust, solvent-resistant films.

Applications

Langmuir-Blodgett films of 23:2 Diyne PE offer a versatile platform for various research and development applications:

  • Model Cell Membranes: The phospholipid nature of 23:2 Diyne PE allows for the formation of highly organized monolayers that mimic one leaflet of a biological membrane. These model systems are invaluable for studying lipid-protein interactions, membrane permeability, and the effects of drugs on membrane structure and function.

  • Biosensors: Polymerized 23:2 Diyne PE films provide a stable substrate for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. The colorimetric transition of the polydiacetylene backbone upon environmental changes (e.g., binding events, temperature, or pH shifts) can be exploited for label-free sensing. For example, glucose oxidase can be immobilized on such films for glucose detection[1].

  • Controlled Drug Delivery: The ordered structure of LB films allows for the precise incorporation of therapeutic molecules. Upon polymerization, the drug molecules can be entrapped within the stable polymer matrix. The release of the drug can be controlled by the degree of polymerization and the composition of the film[2]. This is particularly promising for localized drug delivery from implant coatings[3].

  • Surface Modification: LB films of 23:2 Diyne PE can be used to create biocompatible and functional coatings on various substrates. These coatings can improve the hemocompatibility of cardiovascular implants or provide a platform for tissue engineering applications[3].

Quantitative Data Summary

The following table summarizes key quantitative data for 23:2 Diyne PE monolayers and related systems. Due to the limited availability of a specific surface pressure-area isotherm for pure 23:2 Diyne PE in the reviewed literature, a representative isotherm for a well-characterized phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), is provided for illustrative purposes. The fundamental behavior of amphiphilic lipids at the air-water interface follows similar principles.

ParameterValueNotes and References
Molecular Weight 872.20 g/mol ---
Headgroup Protrusion 0.11 ± 0.05 nmMeasured by AFM for diyne PE monolayers. This is larger than for PCDA (0.05 ± 0.03 nm), indicating a "sitting phase" morphology.
Lamellar Periodicity 6.1 ± 0.2 nmMeasured by AFM for diyne PE monolayers.
UV Polymerization Wavelength ~254 nmOptimal wavelength for inducing cross-linking of the diacetylene groups[4][5].
Polymerized Film Color Blue, transitioning to RedThe initial polymerized film is typically blue, which can transition to red upon exposure to thermal or mechanical stress[4][6].
Representative Lift-off Area (A₀) for Phospholipid ~90 Ų/moleculeBased on DPPC isotherms. This is the area at which a significant increase in surface pressure is first detected[7][8].
Representative Collapse Pressure (Πc) for Phospholipid ~45-55 mN/mBased on DPPC isotherms. This is the surface pressure at which the monolayer collapses[9][10].

Experimental Protocols

Protocol 1: Preparation of 23:2 Diyne PE Langmuir Monolayer

This protocol describes the formation of a 23:2 Diyne PE monolayer at the air-water interface using a Langmuir trough.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • Chloroform (B151607) (spectroscopic grade)

  • Ultrapure water (resistivity >18 MΩ·cm)

  • Langmuir trough system equipped with a Wilhelmy plate pressure sensor and movable barriers

  • Microsyringe

Procedure:

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with chloroform and then rinse extensively with ultrapure water. Fill the trough with ultrapure water as the subphase.

  • Spreading Solution Preparation: Prepare a solution of 23:2 Diyne PE in chloroform at a concentration of 0.5 mg/mL.

  • Monolayer Formation: Using a microsyringe, carefully deposit small droplets of the 23:2 Diyne PE solution onto the surface of the water subphase.

  • Solvent Evaporation: Allow at least 15-20 minutes for the chloroform to evaporate completely, leaving a uniform monolayer of 23:2 Diyne PE at the air-water interface.

  • Isotherm Measurement: Compress the monolayer by moving the barriers at a constant rate (e.g., 5-10 mm/min). Record the surface pressure as a function of the mean molecular area to obtain the surface pressure-area (π-A) isotherm[11][12]. This isotherm provides critical information about the phase behavior of the monolayer and the optimal surface pressure for deposition.

Protocol 2: Langmuir-Blodgett Deposition of 23:2 Diyne PE Films

This protocol details the transfer of the 23:2 Diyne PE monolayer onto a solid substrate.

Materials:

  • Prepared 23:2 Diyne PE monolayer in a Langmuir trough

  • Solid substrate (e.g., silicon wafer, quartz slide, or gold-coated substrate)

  • Substrate cleaning solution (e.g., Piranha solution - use with extreme caution )

  • Dipping mechanism for the Langmuir trough

Procedure:

  • Substrate Preparation: Clean the substrate to ensure a hydrophilic surface. For silicon wafers, this can be achieved by treatment with Piranha solution followed by extensive rinsing with ultrapure water.

  • Monolayer Compression: Compress the 23:2 Diyne PE monolayer to the desired surface pressure. This is typically in the liquid-condensed phase, just before the collapse point (e.g., 30 mN/m).

  • Film Deposition:

    • Immerse the clean substrate vertically into the subphase before compressing the monolayer.

    • After compressing the monolayer to the target pressure, slowly pull the substrate upwards through the monolayer at a constant speed (e.g., 1-5 mm/min). The monolayer will transfer onto the substrate.

    • For multilayer deposition, the substrate can be repeatedly dipped and withdrawn through the monolayer.

  • Drying: After deposition, allow the substrate to air-dry in a clean, dust-free environment.

Protocol 3: UV Polymerization of 23:2 Diyne PE LB Films

This protocol describes the process of cross-linking the diacetylene groups to form a stable polydiacetylene film.

Materials:

  • 23:2 Diyne PE LB film on a substrate

  • UV lamp (254 nm)

  • Inert atmosphere chamber (e.g., nitrogen-filled glovebox)

Procedure:

  • Positioning: Place the substrate with the deposited LB film in a chamber with an inert atmosphere, such as nitrogen, to prevent ozone formation and oxidation.

  • UV Irradiation: Expose the film to UV light at a wavelength of 254 nm[4]. The irradiation time will depend on the lamp intensity and the desired degree of polymerization. Typical exposure times can range from a few minutes to an hour.

  • Color Change: The polymerization process can be visually monitored by the appearance of a blue color, which is characteristic of the polydiacetylene backbone[4]. Further irradiation or exposure to heat can cause a transition to a red phase.

Protocol 4: Incorporation and Release of a Model Drug

This protocol provides a general framework for incorporating a hydrophobic drug into a 23:2 Diyne PE LB film and studying its release. This is a hypothetical protocol based on established principles, as specific literature for drug-loaded 23:2 Diyne PE LB films is scarce.

Materials:

  • 23:2 Diyne PE

  • Hydrophobic model drug (e.g., paclitaxel, as demonstrated in diacetylene vesicles[2])

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Co-Spreading Solution: Prepare a co-solution of 23:2 Diyne PE and the model drug in chloroform. The molar ratio of lipid to drug will need to be optimized for desired loading and film stability.

  • LB Film Formation and Deposition: Follow Protocols 1 and 2 to form a mixed monolayer and deposit it onto the substrate. The presence of the drug may alter the π-A isotherm, which should be characterized.

  • Polymerization: Follow Protocol 3 to polymerize the drug-loaded film.

  • Drug Loading Quantification:

    • After deposition and before polymerization, the film can be dissolved in a known volume of a suitable solvent.

    • The drug concentration can then be determined using UV-Vis spectrophotometry or HPLC, and the total amount of loaded drug can be calculated.

  • In Vitro Release Study:

    • Place the drug-loaded, polymerized LB film in a vial containing a known volume of PBS at 37°C with gentle agitation.

    • At predetermined time points, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (UV-Vis or HPLC).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Visualizations

Langmuir_Blodgett_Workflow cluster_prep Monolayer Preparation cluster_deposition Film Deposition cluster_post Post-Deposition Processing cluster_application Application spreading_solution 23:2 Diyne PE in Chloroform spreading Spreading on Water Surface spreading_solution->spreading langmuir_trough Langmuir Trough with Aqueous Subphase langmuir_trough->spreading evaporation Solvent Evaporation spreading->evaporation compression Monolayer Compression (π-A Isotherm) evaporation->compression deposition Langmuir-Blodgett Deposition compression->deposition substrate Clean Solid Substrate substrate->deposition deposited_film Monomer LB Film deposition->deposited_film polymerization Polymerization deposited_film->polymerization uv_light UV Irradiation (254 nm) uv_light->polymerization polymerized_film Polymerized LB Film (Polydiacetylene) polymerization->polymerized_film drug_delivery Drug Delivery polymerized_film->drug_delivery biosensing Biosensing polymerized_film->biosensing

Caption: Experimental workflow for the fabrication of 23:2 Diyne PE Langmuir-Blodgett films.

Drug_Delivery_Pathway cluster_fabrication Film Fabrication cluster_stabilization Stabilization cluster_release Controlled Release co_solution 23:2 Diyne PE + Drug in Chloroform mixed_monolayer Mixed Monolayer at Air-Water Interface co_solution->mixed_monolayer drug_loaded_film Drug-Loaded LB Film (Monomer) mixed_monolayer->drug_loaded_film polymerization UV Polymerization drug_loaded_film->polymerization stable_film Polymerized Film with Entrapped Drug polymerization->stable_film physiological_env Physiological Environment (e.g., PBS, 37°C) stable_film->physiological_env diffusion Drug Diffusion physiological_env->diffusion therapeutic_effect Therapeutic Effect diffusion->therapeutic_effect

Caption: Logical pathway for drug delivery using polymerized 23:2 Diyne PE LB films.

Isotherm_Phases cluster_phases Monolayer Compression title Surface Pressure-Area Isotherm Phases gas Gas Phase (Large Area, Low Pressure) le Liquid-Expanded (LE) Phase gas->le Compression lc Liquid-Condensed (LC) Phase le->lc Compression solid Solid Phase (Small Area, High Pressure) lc->solid Compression collapse Collapse Point solid->collapse Further Compression

References

Application Notes & Protocols: Extrusion of DC(8,9)PC Liposomes for Triggered Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the preparation of unilamellar liposomes incorporating the photopolymerizable diacetylene phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). DC(8,9)PC is a valuable lipid for forming stable, photo-triggerable nanocarriers.[1][2] Upon exposure to UV light (typically 254 nm), the diacetylene groups within the lipid acyl chains cross-link, creating a polymerized, more robust liposome (B1194612) structure.[2][3] This polymerization enhances stability and allows for triggered release of encapsulated contents upon further light exposure, making these liposomes a promising platform for advanced drug delivery applications.[1][4]

The protocol outlined below describes the thin-film hydration method followed by extrusion, a standard and effective technique for producing unilamellar vesicles with a controlled size distribution.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PC-Containing Liposomes by Extrusion

This protocol details the creation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DC(8,9)PC, often in combination with a matrix lipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[2][4]

1. Materials and Reagents:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other matrix lipid

  • DSPE-PEG2000 (optional, for creating "stealth" liposomes)[4]

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Drug or fluorescent marker for encapsulation (e.g., Doxorubicin, Calcein)[4]

  • Round-bottom flask[8]

  • Rotary evaporator

  • Liposome extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Gas-tight syringes

  • UV lamp (254 nm) for polymerization

2. Procedure:

Step 2.1: Lipid Film Hydration

  • Lipid Dissolution: In a clean, round-bottom flask, dissolve the desired lipids (e.g., DPPC and DC(8,9)PC at a specific molar ratio) in chloroform or a chloroform/methanol mixture. Ensure complete dissolution to achieve a homogenous mixture of lipids. A typical lipid concentration in the organic solvent is 10-20 mg/mL.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask.[7]

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the dry lipid film by adding the desired aqueous buffer containing the drug or marker to be encapsulated. The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm (Tm for DPPC is 41°C; for DC(8,9)PC it is ~44°C).[2] Agitate the flask by vortexing to detach the lipid film, which will form multilamellar vesicles (MLVs).

Step 2.2: Liposome Extrusion

  • Assembly of Extruder: Assemble the mini-extruder device with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[7]

  • Heating: Pre-heat the extruder block to a temperature above the Tm of the lipids to ensure they remain in a fluid phase during extrusion.

  • Extrusion Process: Load the MLV suspension into one of the gas-tight syringes. Pass the lipid suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 to 21 times).[7] This mechanical stress forces the MLVs to resize into more uniform unilamellar vesicles with a diameter close to the membrane's pore size.[9] The resulting liposome solution should appear less turbid.[7]

Step 2.3: Photopolymerization

  • Transfer the extruded liposome suspension to a suitable container (e.g., a 12-well plate).[3]

  • Expose the liposomes to a UV lamp (254 nm) for a specified duration (e.g., 10-20 minutes) to induce cross-linking of the DC(8,9)PC lipids.[3] Polymerization can be confirmed by monitoring changes in the UV-Vis absorption spectrum.[3]

3. Characterization:

  • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).[6][10] A PDI value below 0.3 is generally considered acceptable and indicates a homogenous population.[11]

  • Zeta Potential: Measure the surface charge of the liposomes, which indicates their stability in suspension.[12]

  • Encapsulation Efficiency: Quantify the amount of encapsulated drug or marker. This is typically done by separating the unencapsulated material from the liposomes (e.g., via size exclusion chromatography) and measuring the concentration in each fraction.

Data Presentation

The following table summarizes typical formulation parameters and resulting physicochemical properties for DC(8,9)PC-containing liposomes cited in the literature.

Formulation (Molar Ratio)Encapsulated AgentExtrusion Pore Size (nm)Mean Diameter (nm)PDIReference
DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:4)DoxorubicinNot Specified (Sonication)~150-170<0.2[4][12]
DC(8,9)PC:DPPC:anti-PD-L1-DSPE-PEG2k (45:45:10)Not ApplicableNot Specified137.7 ± 1.04Not Specified[3]
General LiposomesNot Applicable100<200<0.2[7]

Table 1: Summary of DC(8,9)PC Liposome Formulation and Characterization Data.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the preparation of photopolymerizable liposomes to their application in light-triggered drug delivery.

G cluster_prep Liposome Preparation cluster_poly Stabilization & Characterization cluster_app Application: Triggered Release A 1. Lipid Dissolution (DPPC, DC(8,9)PC in Chloroform) B 2. Thin Film Hydration (with aqueous drug solution) A->B C 3. Extrusion (e.g., 100 nm membrane) B->C D 4. UV Polymerization (254 nm) (Cross-links DC(8,9)PC) C->D E 5. Characterization (DLS for Size/PDI) D->E F Polymerized Liposome (Drug Encapsulated) E->F G Light Trigger (e.g., 514 nm laser) H Drug Release G->H Triggers I Cellular Uptake & Therapeutic Effect H->I

Caption: Workflow for DC(8,9)PC liposome preparation and triggered drug release.

Mechanism of Photopolymerization

This diagram illustrates the conceptual mechanism of how DC(8,9)PC lipids within a bilayer are cross-linked by UV light to form a more stable, polymerized membrane.

Caption: UV-induced polymerization of DC(8,9)PC lipids within a liposome bilayer.

References

Troubleshooting & Optimization

Technical Support Center: 23:2 Diyne PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 23:2 Diyne PE [1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine]. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this photo-polymerizable lipid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter.

1. Handling and Storage

  • Q: My 23:2 Diyne PE solution appears to have polymerized during storage. How can I prevent this?

    • A: Spontaneous polymerization is a known issue with diacetylene phospholipids, especially in solution.[1] To ensure maximum stability, it is highly recommended to store 23:2 Diyne PE as a powder at -20°C or below.[1][2][3] If you must prepare a solution, protect it from light and use it as quickly as possible.[1]

  • Q: I've noticed a change in the color of my 23:2 Diyne PE sample. What does this indicate?

    • A: A color change, typically to blue or red, is an indication that the diacetylene groups have started to polymerize.[1] This is often triggered by exposure to UV light. It is crucial to handle all diacetylenic lipids under yellow or red light to prevent premature polymerization.[1]

2. Photopolymerization

  • Q: My photopolymerization reaction is inefficient or failing. What are the critical parameters to consider?

    • A: Successful photopolymerization of 23:2 Diyne PE is highly dependent on the proper alignment of the monomer units in a crystal-like lattice.[1] This alignment is achieved at temperatures well below the lipid's transition temperature (40°C).[1] Ensure your experimental setup maintains a temperature significantly lower than this. The optimal UV wavelength for polymerization is 254 nm.[1]

  • Q: I am trying to polymerize a mixed lipid formulation containing 23:2 Diyne PE, but the results are poor. Why?

    • A: The efficiency of photopolymerization in mixed lipid systems depends on the miscibility of the lipids.[1] If 23:2 Diyne PE is diluted with non-polymerizable lipids, high degrees of polymerization cannot be achieved.[1] The diacetylenic lipid may exist in separate domains from the other lipids, hindering the topotactic polymerization process.[4]

  • Q: Does the thermal history of the lipid membrane affect its photosensitivity?

    • A: Yes, the thermal history is a critical factor. Membranes prepared below the phase transition temperature are light-sensitive. However, if they are heated above the transition temperature (40°C), they become insensitive to light, even after cooling back down to 25°C. To regain photosensitivity, the membranes must be cooled to near 0°C.[1]

3. Cell-Based Assays

  • Q: I'm observing significant cytotoxicity when treating my cells with 23:2 Diyne PE. What could be the cause?

    • A: Cytotoxicity in cell-based assays with lipid reagents can stem from several sources. The organic solvent used to dissolve the lipid (e.g., DMSO, ethanol) can be toxic to cells, especially at high concentrations.[5] It is also possible for the lipid itself to form aggregates or micelles in the aqueous culture medium, leading to inconsistent dosing and cell stress.[5]

  • Q: How can I improve the delivery of 23:2 Diyne PE to my cells in culture?

    • A: To improve solubility and reduce precipitation, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA).[6] Pre-complexing the lipid with BSA can enhance its stability and delivery in the culture media.[6] Always include a solvent control in your experiments to differentiate between the effects of the lipid and the solvent.[6]

4. Click Chemistry

  • Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 23:2 Diyne PE is not working efficiently. What are the key components for a successful reaction?

    • A: A successful CuAAC reaction requires the alkyne-functionalized lipid (23:2 Diyne PE), an azide-modified molecule, a copper(I) catalyst, a reducing agent to generate Cu(I) from a Cu(II) source (commonly sodium ascorbate), and a copper-stabilizing ligand to enhance efficiency and protect biomolecules from oxidative damage.[7]

  • Q: Can I perform the click reaction on my lipid-treated cells before imaging?

    • A: Yes, on-resin (or in-cell) click chemistry is a common strategy.[8] Performing the reaction on fixed cells allows for the removal of unreacted reagents and the copper catalyst before imaging, which can lead to a cleaner signal.[8]

5. Fluorescence Microscopy

  • Q: I am observing high background fluorescence in my microscopy images of cells labeled with a fluorescent probe attached to 23:2 Diyne PE. How can I reduce this?

    • A: High background can be caused by ambient light. Ensure the room lights are off during imaging or use a light-blocking enclosure around the microscope.[9] Autofluorescence from the cells themselves can also contribute to background.[10]

  • Q: My fluorescently labeled lipids appear to be forming aggregates or artificial domains in the cell membrane. Is this a real phenomenon?

    • A: The introduction of fluorescent probes can sometimes perturb the lipid bilayer and cause artifacts.[11] The choice of fluorophore is critical, as some can induce changes in the membrane.[11] It is also possible that the labeling process itself, if it involves multivalent binders, could artificially cluster the lipids.[12] Using low concentrations of the dye (≤1 mol%) can help minimize these effects.[11]

6. Mass Spectrometry

  • Q: My mass spectrometry data is showing significant contamination with repeating units of 44 Da. What is the likely source?

    • A: This mass signature is characteristic of polyethylene (B3416737) glycol (PEG). PEG contamination is a common issue in mass spectrometry and can come from various sources, including detergents (like Triton X-100) used during cell lysis and sample preparation, as well as from plasticware and chromatography columns.

Quantitative Data

Table 1: Physicochemical Properties of Diyne Phospholipids

Property23:2 Diyne PE [DC(8,9)PE]16:0-23:2 Diyne PE
Molecular Formula C51H86NO8P[2]C44H80NO8P[3]
Formula Weight 872.204[2]782.082[13]
Storage Temperature -20°C[2]-20°C[3][13]
Stability 3 Months[2]3 Months[3][13]
Key Characteristics Light sensitive, Hygroscopic[2]Light sensitive, Hygroscopic[3]

Experimental Protocols

1. Protocol for Preparation of Polymerizable Liposomes with 23:2 Diyne PE

This protocol is adapted from standard liposome (B1194612) preparation methods.[14][15]

  • Lipid Film Preparation:

    • Dissolve 23:2 Diyne PE and any other lipids in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

    • Critical Step: Perform all steps involving the dissolved lipid under yellow or red light to prevent premature polymerization.[1]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be kept below the phase transition temperature of the lipid mixture to maintain photosensitivity.[1] This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.[1]

    • Alternatively, for a more defined size distribution, subject the MLVs to extrusion through polycarbonate membranes of a specific pore size.

  • Photopolymerization:

    • Before irradiation, purge the vesicle suspension with an inert gas like argon to remove oxygen, which can quench the polymerization reaction.[1]

    • Irradiate the suspension with a UV lamp at 254 nm at a temperature well below 40°C.[1] The solution will typically turn blue and then red upon successful polymerization.[1]

2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 23:2 Diyne PE-labeled Cells

This protocol is a general guide for "click" labeling of alkyne-containing lipids in fixed cells.[7][8][16]

  • Cell Culture and Labeling:

    • Culture cells on glass coverslips.

    • Incubate cells with medium containing 23:2 Diyne PE at a suitable concentration and for a sufficient duration to allow for lipid incorporation.

    • Wash cells with PBS to remove excess lipid.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative like 4% paraformaldehyde in PBS.

    • If the azide--linked probe needs to access intracellular structures, permeabilize the cells with a detergent such as Triton X-100 or saponin.

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Azide-functionalized fluorescent dye or biotin.

      • Copper(II) sulfate (B86663) (CuSO₄).

      • A reducing agent, such as sodium ascorbate (B8700270) (prepare fresh).

      • A copper-chelating ligand, such as THPTA or TBTA.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[7]

  • Washing and Imaging:

    • Wash the cells thoroughly with PBS to remove unreacted click reagents.

    • If a biotinylated azide (B81097) was used, incubate with a fluorescently labeled streptavidin conjugate.

    • Mount the coverslips and proceed with fluorescence microscopy.

Visualizations

experimental_workflow Experimental Workflow for 23:2 Diyne PE Liposome Preparation and Polymerization cluster_prep Liposome Preparation cluster_poly Photopolymerization dissolve Dissolve Lipids in Organic Solvent film Create Thin Lipid Film dissolve->film hydrate Hydrate Film to Form MLVs film->hydrate size Size Vesicles (Sonication/Extrusion) hydrate->size purge Purge with Inert Gas size->purge Transfer to Quartz Cuvette irradiate Irradiate with 254 nm UV Light purge->irradiate analysis Analysis irradiate->analysis Polymerized Liposomes

Caption: Workflow for preparing and polymerizing 23:2 Diyne PE liposomes.

troubleshooting_polymerization Troubleshooting Inefficient 23:2 Diyne PE Photopolymerization cluster_checks Potential Issues & Solutions start Poor Polymerization Efficiency temp Incorrect Temperature? Ensure T << 40°C start->temp uv Incorrect UV Wavelength? Use 254 nm start->uv alignment Poor Monomer Alignment? Check Thermal History start->alignment mixing Poor Lipid Miscibility? Evaluate Lipid Composition start->mixing oxygen Oxygen Quenching? Purge with Inert Gas start->oxygen success Successful Polymerization temp->success uv->success alignment->success mixing->success oxygen->success

References

Technical Support Center: Optimizing Photopolymerization of DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The diacetylene phospholipid commonly used in photopolymerization studies is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, abbreviated as DC(8,9)PC. It is presumed that "DC(8,9)PE" is a likely reference to this compound, and the following information is based on the properties and behavior of DC(8,9)PC.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photopolymerization of DC(8,9)PC. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PC and why is it used in photopolymerization? DC(8,9)PC is a photopolymerizable phospholipid containing diacetylene moieties in its acyl chains. Upon exposure to UV radiation, these groups undergo a 1,4-addition reaction, leading to the formation of a cross-linked, conjugated polymer backbone. This property is valuable for stabilizing lipid assemblies like liposomes and microbubbles for applications in drug delivery and biosensors.

Q2: Is a photoinitiator required for the polymerization of DC(8,9)PC? No, a separate photoinitiator is generally not required. The diacetylene groups in DC(8,9)PC can be directly polymerized by UV irradiation, typically at a wavelength of 254 nm, through a topochemical reaction.[1] This reaction is dependent on the highly ordered packing of the lipid monomers.

Q3: What are the critical factors for successful DC(8,9)PC photopolymerization? Successful polymerization depends on several key factors:

  • Lipid Matrix Composition: Polymerization requires the DC(8,9)PC molecules to be in a highly ordered, gel-like state. This is achieved by mixing DC(8,9)PC with a saturated phospholipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[2][3]

  • UV Exposure: The wavelength, intensity, and duration of UV exposure are critical. A wavelength of 254 nm is most commonly used.[2][3]

  • Absence of Oxygen: For some diacetylene lipids, the presence of oxygen can inhibit the polymerization process, presumably by quenching diacetylene radicals.[1] It is advisable to deaerate solutions prior to UV exposure.

  • Molar Concentration of DC(8,9)PC: The concentration of DC(8,9)PC within the lipid mixture will influence the extent and kinetics of polymerization.

Q4: How can I monitor the progress of the photopolymerization reaction? The polymerization of DC(8,9)PC can be monitored using the following spectroscopic techniques:

  • UV-Vis Spectroscopy: Polymerization leads to the formation of a conjugated polymer backbone, which results in a strong absorbance peak around 230 nm. The increase in absorbance at this wavelength can be monitored over time until it reaches a plateau, indicating the completion of the reaction.[3]

  • Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: The polymerization can be tracked by observing the reduction of the signal from the diacetylene groups, which appears at approximately 2143 cm⁻¹.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no polymerization Incorrect lipid matrix: DC(8,9)PC was mixed with an unsaturated phospholipid (e.g., Egg PC, POPC), which results in a fluid lipid phase that prevents the necessary ordered packing for polymerization.[2]Ensure DC(8,9)PC is formulated with a saturated phospholipid like DPPC or DSPC to maintain a gel phase at the temperature of polymerization.[2][3]
Inadequate UV exposure: The UV wavelength may be incorrect, or the exposure time and intensity may be insufficient.Use a UV lamp with a peak emission at 254 nm.[1][3] Increase the exposure time or the intensity of the UV source. Monitor the polymerization in real-time using UV-Vis spectroscopy to determine the optimal exposure duration.
Presence of oxygen: Oxygen can inhibit the radical-mediated polymerization process.[1]Deaerate the lipid suspension by bubbling with nitrogen or argon gas before and during UV irradiation.
Inconsistent polymerization results Heterogeneous lipid mixture: The lipid film may not have been properly hydrated, leading to a non-uniform distribution of DC(8,9)PC in the liposomes.Ensure thorough mixing of lipids in the initial organic solvent phase and optimize the hydration and extrusion steps to create a homogenous suspension of unilamellar vesicles.
Fluctuations in UV lamp output: The intensity of the UV lamp may not be stable over time.Allow the UV lamp to warm up before use to ensure a stable output. Use a UV meter to verify the lamp's intensity before each experiment.
Degradation of the polymer Prolonged UV exposure: Excessive UV irradiation can lead to the degradation of the newly formed polymer chains.Optimize the UV exposure time by monitoring the reaction kinetics. Stop the irradiation once the polymerization has reached a plateau.
Spontaneous leakage from liposomes High concentration of DC(8,9)PC: Formulations with a high molar percentage of DC(8,9)PC (e.g., ≥20 mol%) can exhibit spontaneous leakage even without UV exposure.Reduce the molar percentage of DC(8,9)PC in the formulation. For example, formulations with 10 mol% DC(8,9)PC have been shown to retain encapsulated contents well.

Data Presentation

Table 1: Influence of Lipid Composition on DC(8,9)PC Photopolymerization
Matrix LipidLipid Phase at 25°CPolymerization of DC(8,9)PCOutcomeReference
DPPCGelYesSuccessful polymerization and content release from liposomes.[2]
DSPCGelYesSuccessful polymerization in microbubbles.[3]
Egg PCLiquid CrystallineNoNo polymerization or content release observed.[2]
POPCLiquid CrystallineNoNo polymerization observed.[5]
Table 2: Effect of DC(8,9)PC Concentration and UV Exposure on Calcein Release from DPPC Liposomes
Mol% of DC(8,9)PCUV Exposure Time (minutes)Calcein Release (% of total)NotesReference
1010Initial delayMaximum release achieved after 45 minutes.[3]
2015Initial delayMaximum release achieved after 45 minutes.[3]
>2015~100%Rapid release, but significant spontaneous leakage observed.[3]
Table 3: UV Irradiation Parameters for DC(8,9)PC Photopolymerization
ParameterTypical Value/RangeNotesReference
Wavelength254 nmThis is the most commonly reported wavelength for initiating polymerization.[1][2][3]
Exposure Time10 - 45 minutesThe optimal time depends on the UV intensity and the specific formulation. Polymerization can saturate in as little as 10 minutes.[2][3]
Temperature25°CPolymerization should be carried out below the phase transition temperature of the lipid matrix to ensure it remains in the gel phase.[2]

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PC-Containing Liposomes
  • Lipid Film Hydration:

    • Co-dissolve DC(8,9)PC and a saturated matrix lipid (e.g., DPPC) in chloroform (B151607) at the desired molar ratio (e.g., 9:1 DPPC:DC(8,9)PC).

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing at a temperature above the phase transition temperature of the lipids.

  • Liposome (B1194612) Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

Protocol 2: Photopolymerization of DC(8,9)PC Liposomes
  • Sample Preparation:

    • Place the liposome suspension in a quartz cuvette or a UV-transparent multi-well plate.

    • If necessary, deaerate the sample by bubbling with nitrogen or argon gas for 15-30 minutes.

  • UV Irradiation:

    • Expose the sample to a UV lamp with a peak wavelength of 254 nm at a controlled distance and for a predetermined duration.

    • It is recommended to perform a time-course experiment to determine the optimal exposure time for the specific experimental setup.

Protocol 3: Monitoring Polymerization by UV-Vis Spectroscopy
  • Baseline Measurement:

    • Record a baseline UV-Vis spectrum of the non-polymerized liposome suspension from 200 nm to 400 nm.

  • Time-Course Monitoring:

    • Initiate the UV irradiation.

    • At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

    • Monitor the increase in absorbance at approximately 230 nm.

    • Plot the absorbance at 230 nm against the UV exposure time. The point at which the absorbance plateaus indicates the completion of the polymerization reaction.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_poly Photopolymerization cluster_analysis Analysis a 1. Lipid Dissolution (DC(8,9)PC + DPPC in Chloroform) b 2. Film Formation (Nitrogen Evaporation) a->b c 3. Hydration (Aqueous Buffer) b->c d 4. Extrusion (100 nm membrane) c->d e 5. Deaeration (Nitrogen Purge) d->e f 6. UV Irradiation (254 nm) e->f g 7. Monitoring (UV-Vis or FTIR) f->g

Caption: Experimental workflow for the photopolymerization of DC(8,9)PC liposomes.

troubleshooting_guide start Is polymerization successful? no_poly No start->no_poly No yes_poly Successful Polymerization start->yes_poly Yes q1 Is the lipid matrix saturated (e.g., DPPC)? no_poly->q1 a1_yes Yes q1->a1_yes a1_no Use a saturated lipid in the gel phase. q1->a1_no No q2 Is the UV wavelength 254 nm? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Use a 254 nm UV source. q2->a2_no No q3 Is the sample deaerated? a2_yes->q3 a3_yes Increase UV exposure time or intensity. q3->a3_yes Yes a3_no Deaerate with N2 or Ar before irradiation. q3->a3_no No

Caption: Troubleshooting guide for DC(8,9)PC photopolymerization issues.

References

Technical Support Center: Stability of Polymerized DC(8,9)PE in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of liposomes formulated with polymerized 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE) in biological fluids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving polymerized DC(8,9)PE liposomes.

Issue Possible Cause Recommended Solution
High variability in liposome (B1194612) stability between batches Incomplete or inconsistent polymerization of DC(8,9)PE.Ensure consistent UV irradiation (254 nm) time, intensity, and distance from the sample. Monitor polymerization using spectrophotometry by observing the characteristic color change. Prepare liposomes in a controlled environment to avoid contaminants that might interfere with polymerization.
Rapid leakage of encapsulated content in serum or plasma Insufficient polymerization, leading to a less stable bilayer. Or, the formulation lacks components that enhance stability in biological fluids.Increase UV exposure time to ensure complete polymerization of DC(8,9)PE. Consider incorporating cholesterol into the lipid bilayer to increase rigidity and reduce serum-induced instability.[1] Including a PEGylated lipid (e.g., DSPE-PEG2000) can create a steric barrier, reducing protein opsonization and subsequent clearance.[2]
Aggregation of liposomes in biological media Interaction with serum proteins leading to opsonization and aggregation. Or, the surface charge of the liposomes is not optimal for the biological fluid being used.Incorporate PEGylated lipids into the formulation to provide steric stabilization and reduce protein binding.[2] Characterize the zeta potential of the liposomes and adjust the lipid composition to achieve a neutral or slightly negative surface charge, which can reduce non-specific interactions.
Inconsistent particle size after incubation in biological fluids Destabilization of the liposomal membrane by serum components.Confirm complete polymerization. Co-formulating DC(8,9)PE with lipids that have high phase transition temperatures, such as dipalmitoylphosphatidylcholine (DPPC), can improve bilayer packing and stability.[3]
Low encapsulation efficiency after polymerization Leakage of the encapsulated drug during the UV polymerization process.Optimize the polymerization conditions (e.g., temperature, UV intensity) to minimize membrane disruption. Encapsulate the drug after the initial liposome formation but before the final polymerization step, if the drug is stable under UV radiation.

Frequently Asked Questions (FAQs)

Q1: How does the polymerization of DC(8,9)PE enhance liposome stability in biological fluids?

A1: Polymerization of the diacetylene groups in the DC(8,9)PE lipid chains creates a cross-linked, more rigid, and robust vesicle structure. This reinforcement provides steric hindrance that can prevent liposome fusion and inhibit protein opsonization.[3] Polymerized liposomes are more resistant to leakage and degradation by serum components compared to their non-polymerized counterparts.[3]

Q2: What is the expected stability of polymerized DC(8,9)PE liposomes in serum?

A2: Partially polymerized liposomes composed of DC(8,9)PE and a C14 phospholipid (DMPC) have been reported to be more stable against leakage under physiological conditions than non-polymerized liposomes.[3] Furthermore, nanoparticles made from polymerizable DC(8,9)PE/DMPC have shown stability in terms of size and resistance to serum DNase-based degradation over a 166-day incubation period.[3] The exact half-life in serum will depend on the specific formulation, including the degree of polymerization, the presence of other lipids like cholesterol, and surface modifications such as PEGylation.

Q3: Can I sterilize my polymerized DC(8,9)PE liposomes?

A3: Standard sterilization methods like autoclaving can disrupt liposome integrity. Filtration using a 0.22 µm filter is a common method for sterilizing liposome solutions. However, it is crucial to validate that this process does not alter the size distribution or encapsulation efficiency of your specific formulation. UV irradiation is used for polymerization and may also contribute to sterilization, but its efficacy for complete sterilization needs to be validated.

Q4: How does the choice of co-lipid affect the stability of polymerized DC(8,9)PE liposomes?

A4: The choice of co-lipid significantly impacts stability. For instance, incorporating saturated phospholipids (B1166683) with high phase transition temperatures, like DPPC, can lead to better packing and phase separation of the polymerizable lipids, which is crucial for effective polymerization and subsequent stability. The stability of micelles created with varying DC(8,9)PE and C18 phospholipid (DSPC) matrices has been shown to be dependent on the lipid composition.[3]

Q5: What is the role of a protein corona, and how does it affect my polymerized DC(8,9)PE liposomes?

A5: When liposomes are introduced into biological fluids, proteins can adsorb to their surface, forming a "protein corona." This can lead to opsonization and rapid clearance by the mononuclear phagocyte system. Polymerization and the inclusion of PEGylated lipids can help to reduce the formation of a dense protein corona, thereby increasing circulation time and stability in vivo.[2]

Experimental Protocols

Protocol 1: Assessment of Liposome Stability via Fluorescence Leakage Assay

This protocol measures the leakage of an encapsulated fluorescent dye from the liposomes when exposed to biological fluid.

  • Preparation of Dye-Loaded Liposomes:

    • Prepare a lipid film of DC(8,9)PE and any co-lipids (e.g., DPPC, cholesterol, DSPE-PEG2000) in a round-bottom flask.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein).

    • Extrude the liposomes through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.

    • Remove unencapsulated dye using size exclusion chromatography.

  • Polymerization:

    • Expose the liposome suspension to a controlled dose of UV light (254 nm) to induce polymerization of the DC(8,9)PE.

  • Leakage Assay:

    • Dilute the polymerized liposomes in the biological fluid of interest (e.g., 50% human serum in PBS) and in a control buffer (e.g., PBS).

    • Incubate the samples at 37°C.

    • At various time points, measure the fluorescence intensity. An increase in fluorescence indicates leakage of the dye from the liposomes, as the de-quenching occurs upon dilution in the external medium.

    • To determine 100% leakage, add a detergent (e.g., Triton X-100) to a sample of the liposomes to completely disrupt the vesicles.

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the fluorescence after adding detergent.

Protocol 2: Evaluation of Colloidal Stability using Dynamic Light Scattering (DLS)

This protocol assesses changes in the size and size distribution of the liposomes upon incubation in biological fluids, which is an indicator of aggregation or degradation.

  • Preparation and Polymerization of Liposomes:

    • Prepare and polymerize the DC(8,9)PE-containing liposomes as described in Protocol 1 (without the fluorescent dye).

  • Incubation in Biological Fluid:

    • Dilute the polymerized liposomes in the biological fluid (e.g., 10% fetal bovine serum in cell culture media) and a control buffer.

    • Incubate the samples at 37°C.

  • DLS Measurements:

    • At designated time points, take an aliquot of the liposome suspension and measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time. A significant increase in these values indicates liposome aggregation and thus, colloidal instability.

Visualizations

G cluster_0 Factors Influencing Stability cluster_1 Potential Destabilization Pathways Biological Fluid Biological Fluid Serum Proteins Serum Proteins Biological Fluid->Serum Proteins Enzymes Enzymes Biological Fluid->Enzymes Polymerized Liposome Polymerized Liposome Opsonization Opsonization Polymerized Liposome->Opsonization Polymerization reduces Leakage Leakage Polymerized Liposome->Leakage Polymerization reduces Serum Proteins->Opsonization adsorption Lipid Exchange Lipid Exchange Serum Proteins->Lipid Exchange interaction Hydrolysis Hydrolysis Enzymes->Hydrolysis catalysis Aggregation Aggregation Opsonization->Aggregation Lipid Exchange->Leakage Hydrolysis->Leakage

Caption: Factors and pathways affecting liposome stability in biological fluids.

G Start Start Lipid Film\nPreparation Lipid Film Preparation Start->Lipid Film\nPreparation Hydration & Extrusion Hydration & Extrusion Lipid Film\nPreparation->Hydration & Extrusion UV Polymerization\n(254 nm) UV Polymerization (254 nm) Hydration & Extrusion->UV Polymerization\n(254 nm) Incubation in\nBiological Fluid (37°C) Incubation in Biological Fluid (37°C) UV Polymerization\n(254 nm)->Incubation in\nBiological Fluid (37°C) Time Point\nSampling Time Point Sampling Incubation in\nBiological Fluid (37°C)->Time Point\nSampling Time Point\nSampling->Incubation in\nBiological Fluid (37°C) Continue Incubation Stability Assay Stability Assay Time Point\nSampling->Stability Assay DLS or Leakage Assay Data Analysis Data Analysis Stability Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing liposome stability.

References

Technical Support Center: Light Sensitivity of Diacetylene Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with light-sensitive diacetylene (DA) lipids and their polymerized forms, polydiacetylene (PDA).

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling, polymerization, and application of diacetylene lipids.

Q1: Why are my diacetylene lipid vesicles not turning blue after UV irradiation?

A1: Several factors can inhibit the photopolymerization process that leads to the characteristic blue color of polydiacetylene (PDA). Consider the following potential causes:

  • Improper Monomer Alignment: The polymerization of diacetylene lipids is a topotactic reaction, meaning it requires a specific, ordered alignment of the monomer units.[1] This alignment is crucial for the 1,4-addition reaction to occur.[2][3]

    • Temperature: Polymerization is most efficient below the lipid's phase transition temperature (T_m), where the hydrocarbon chains are in a more ordered, regular lattice (gel phase).[1][4] Above this temperature, in the liquid crystalline phase, the increased lipid mobility disrupts the required alignment, inhibiting the reaction.[1][4]

    • Lipid Composition: When mixed with unsaturated lipids, which are intrinsically in a liquid phase, polymerization may not occur.[4] The diacetylenic lipids may exist in separate domains within mixed bilayers.[1]

  • Incorrect UV Wavelength or Dose: The most effective wavelength for inducing polymerization is typically 254 nm.[1][5] Ensure your UV source is emitting at this wavelength and that the exposure time is sufficient. The process can take anywhere from a few seconds to over 20 minutes depending on the specific lipid, concentration, and setup.[3][5]

  • Presence of Oxygen: For some diacetylene lipids, the presence of oxygen can inhibit polymerization, possibly by quenching diacetylene radicals.[6] If you suspect this is an issue, deoxygenating the solution by purging with an inert gas like argon may be necessary.[6]

  • Monomer Structure: The efficiency of photopolymerization is highly dependent on the molecular structure of the diacetylene lipid. Symmetrical synthetic lipids can be over 1000 times more efficient at polymerizing than certain glycerophosphocholine-based diacetylene lipids.[1]

Q2: My PDA vesicles turned blue, but the color is faint or the polymerization seems incomplete. How can I optimize the process?

A2: Achieving a deep, uniform blue color is indicative of successful and extensive polymerization. If the color is weak, consider these optimization steps:

  • Optimize UV Exposure Time: The intensity of the blue color generally increases with longer UV exposure, up to a saturation point.[5][7] Conduct a time-course experiment, exposing samples for varying durations (e.g., 1, 5, 10, 20 minutes) to find the optimal time for your specific system.[3][5]

  • Control Vesicle Preparation: The self-assembly process is critical. Ensure monomers are fully dissolved, often by heating (e.g., to 80°C), and then properly assembled into vesicles through methods like sonication.[3][5] Allow the solution to cool and equilibrate (e.g., overnight at 4°C) before polymerization to ensure stable, well-ordered assemblies.[3][5]

  • Check Monomer Concentration: The concentration of the diacetylene lipid can affect the efficiency of self-assembly and subsequent polymerization. While specific concentrations depend on the lipid, a common starting point is 1 mM.[3][5]

  • Lipid Packing and Phase: As mentioned in Q1, polymerization occurs in the gel phase. Ensure your experimental temperature is below the T_m of your lipid mixture. The reaction rates are strongly dependent on the packing state of the lipid assembly.[4]

Q3: My blue PDA solution is prematurely changing color to purple or red. What is causing this transition?

A3: The blue-to-red color transition is the basis for most PDA sensing applications and is triggered by external stimuli that disrupt the planar, conjugated backbone of the polymer.[8] If this occurs unintentionally, it may be due to:

  • Thermal Stress: Temperatures above a certain threshold (e.g., >60°C) can induce the blue-to-red transition.[9] Avoid exposing the polymerized vesicles to excessive heat unless it is the intended stimulus.

  • pH Changes: The headgroups of PDA lipids can be sensitive to pH. For example, vesicles with carboxylic acid headgroups can be deprotonated under basic conditions, leading to repulsive ionic interactions that trigger a colorimetric response.[10] Ensure your buffer system is stable and at the correct pH.

  • Mechanical Stress: Physical disturbances such as vigorous vortexing, sonication after polymerization, or filtration through small pore sizes can introduce mechanical stress sufficient to cause a color change.[8][11]

  • Solvent Exposure: The presence of certain organic solvents can induce a colorimetric response.[11][12][13] This is a known sensing application but can be a source of interference if unintended.

  • Analyte Contamination: PDAs are designed to be sensitive to a wide range of analytes, including proteins, ions, and biomolecules.[11][14] Unintended exposure to these molecules can trigger the color change.

Q4: The colorimetric response of my PDA-based sensor is inconsistent or not reproducible. What are the likely causes?

A4: Reproducibility is a known challenge in PDA sensing, often stemming from nanoscale structural variations.[8]

  • Inhomogeneous Polymer Structure: Even within a single batch, PDAs can form microdomains with slightly different structures, each with a unique spectral signature.[8] This inherent inhomogeneity can lead to variability in the response.

  • Vesicle Size and Stability: The size and stability of the self-assembled vesicles can impact the polymerization kinetics and the sensitivity of the final sensor.[15] Longer acyl tails on the DA monomer generally result in smaller, more stable vesicles.[15]

  • Matrix and Surface Effects: If the PDA is embedded in a matrix (e.g., paper, hydrogel), the interaction with the host material can significantly influence its optical and sensing properties.[12][16]

  • UV Polymerization Dose: As discussed, the duration and intensity of UV exposure are critical. Insufficient polymerization can lead to less stable blue-phase vesicles, while excessive exposure can sometimes lead to degradation.[15] Standardize your UV irradiation protocol precisely.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the light sensitivity and chromatic properties of diacetylene lipids.

Table 1: Key Spectroscopic and Photopolymerization Parameters

ParameterTypical Value(s)SignificanceReferences
UV Polymerization Wavelength 254 nmOptimal wavelength for initiating the topochemical polymerization reaction.[1],,[5]
Blue Phase λ_max ~630-660 nmThe primary absorption peak corresponding to the blue-colored, planar PDA backbone.[14],,[5],[17]
Red Phase λ_max_ ~540-590 nmThe primary absorption peak after the PDA backbone is perturbed, resulting in a red color.,[5],[11]
UV Exposure Duration 1 - 20 minutesHighly variable; must be optimized for specific lipid composition, concentration, and lamp intensity.[3],[5]
Monomer Alignment Spacing ~5 ÅRequired distance between adjacent monomers for efficient 1,4-addition polymerization.[3]

Table 2: Common Stimuli and Corresponding PDA Response

StimulusType of InteractionTypical ResponseReferences
Temperature Induces side-chain strain and conformational changes in the polymer backbone.Blue-to-red transition, often occurring above 60°C. Can be reversible.[14],[9],[11]
pH Alters the ionization state of lipid headgroups (e.g., deprotonation of carboxylic acids).Blue-to-red transition, typically in basic pH ranges for carboxyl-terminated PDAs.,[10],[2],[18]
Organic Solvents Perturbs the lipid assembly and polymer backbone conformation.Blue-to-red transition, forms the basis of solvent sensor arrays.[12],[11],[13]
Mechanical Stress Physical disruption of the ordered polymer chains.Blue-to-red transition.[8],[11]
Biomolecules Receptor-ligand binding or other interactions at the vesicle surface disrupt lipid packing.Blue-to-red transition, used for biosensing of proteins, bacteria, etc.[14],[16],[11]

Experimental Protocols

This section provides a generalized methodology for the preparation and photopolymerization of diacetylene lipid vesicles.

Protocol 1: Preparation and Photopolymerization of PDA Vesicles

Objective: To form self-assembled diacetylene lipid vesicles and polymerize them using UV light to create a blue-colored PDA solution.

Materials:

  • Diacetylene lipid monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

  • High-purity water (e.g., Milli-Q)

  • Buffer solution (if pH control is required)

  • Glass vials

  • Bath sonicator

  • UV cabinet or cross-linker with a 254 nm light source

  • Vortex mixer

Methodology:

  • Monomer Dissolution: a. Weigh the diacetylene lipid monomer and add it to a glass vial. b. Add the appropriate volume of high-purity water (or buffer) heated to a temperature above the lipid's T_m (typically ~80°C) to achieve the desired final concentration (e.g., 1 mM).[3][5] c. Immediately vortex the mixture for 1-2 minutes until the solution is clear and the lipid is fully dissolved.[3][5]

  • Vesicle Formation (Self-Assembly): a. Place the hot, clear solution into a bath sonicator, also heated to the same temperature (~80°C). b. Sonicate the solution for approximately 15-30 minutes. The solution should remain clear. This step facilitates the formation of small unilamellar vesicles. c. Alternatively, use probe sonication or extrusion for more controlled vesicle sizing.

  • Annealing and Stabilization: a. Remove the vial from the sonicator and wrap it in aluminum foil to protect it from light. b. Allow the solution to cool slowly to room temperature. c. Store the solution at a low temperature (e.g., 4°C) overnight to ensure the stabilization and ordering of the lipid assemblies.[3][5]

  • Photopolymerization: a. Before irradiation, allow the vesicle solution to acclimate to room temperature.[3][5] b. Place the uncovered vial in a UV cabinet or cross-linker. Ensure the UV source emits at 254 nm. c. Irradiate the solution. The required time can range from 1 to 20 minutes and must be optimized for your specific setup and lipid.[3][5] d. The solution will gradually turn from colorless/white to a transparent blue. The polymerization progress can be monitored using UV-Vis spectroscopy by observing the growth of the absorbance peak around 640 nm.[5][19]

  • Storage: a. After polymerization, store the blue PDA vesicle solution protected from light at 4°C. Properly polymerized vesicles can show improved size stability over time.[20]

Visual Guides and Workflows

The following diagrams illustrate key processes and logical workflows related to the use of diacetylene lipids.

experimental_workflow cluster_prep Monomer Preparation & Assembly cluster_poly Polymerization & Sensing monomer DA Monomer dissolve Dissolve in Hot Water/Buffer monomer->dissolve assemble Self-Assembly (Sonication) dissolve->assemble stabilize Cool & Stabilize (e.g., 4°C Overnight) assemble->stabilize uv UV Irradiation (254 nm) stabilize->uv pda_blue Blue PDA Vesicles (Planar Backbone) uv->pda_blue stimulus External Stimulus (Heat, pH, Analyte) pda_blue->stimulus pda_red Red PDA Vesicles (Perturbed Backbone) stimulus->pda_red analysis Analysis (UV-Vis, Fluorescence) pda_red->analysis

Caption: Experimental workflow from diacetylene (DA) monomer to sensing application.

Caption: Conceptual diagram of topotactic polymerization induced by UV light.

troubleshooting_guide start Problem: No blue color after UV irradiation q_temp Is experiment temp below lipid T_m? start->q_temp a_temp_yes Check UV Source q_temp->a_temp_yes Yes a_temp_no Action: Lower temperature to induce gel phase. q_temp->a_temp_no No q_uv Is UV source 254 nm? Is exposure time sufficient? a_temp_yes->q_uv a_uv_yes Check Assembly q_uv->a_uv_yes Yes a_uv_no Action: Use correct UV lamp and optimize exposure time. q_uv->a_uv_no No q_assembly Was vesicle solution properly prepared and stabilized overnight? a_uv_yes->q_assembly a_assembly_yes Consider monomer structure or oxygen inhibition. q_assembly->a_assembly_yes Yes a_assembly_no Action: Repeat vesicle prep protocol carefully. q_assembly->a_assembly_no No

Caption: Troubleshooting logic for failed photopolymerization of DA lipids.

References

Technical Support Center: DC(8,9)PE Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE). While the user has specified DC(8,9)PE, the vast majority of published research refers to the closely related diacetylene phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). The information provided here is based on data for DC(8,9)PC and other diacetylene lipids and is expected to be highly relevant for DC(8,9)PE.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DC(8,9)PE polymerization?

A1: The polymerization of DC(8,9)PE, a diacetylene phospholipid, is a topochemical reaction that typically occurs upon exposure to UV irradiation (usually at 254 nm).[1] This process, known as photopolymerization, involves a 1,4-addition reaction across the diacetylene groups of adjacent lipid molecules that are properly aligned in an assembly, such as a vesicle or film.[2] The result is a conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA).

Q2: How does temperature influence the polymerization of DC(8,9)PE?

A2: Temperature is a critical parameter in the polymerization of diacetylene phospholipids (B1166683) for two main reasons:

  • Lipid Phase Behavior: The photopolymerization of DC(8,9)PE is highly dependent on the packing and alignment of the monomer units.[1] This alignment is optimal in the gel phase or liquid-condensed phase of the lipid assembly. Temperature directly controls the phase of the lipid bilayer. Polymerization is generally inefficient or does not occur in the liquid-disordered phase, which exists at higher temperatures.[1]

  • Thermochromism of the Polymer: The resulting polydiacetylene is a thermochromic material, meaning its color is sensitive to temperature.[3] The initial polymer is typically a blue color, which transitions to a red color upon heating.[4] This color change is due to a conformational change in the polymer backbone.[3]

Q3: What is the optimal temperature for DC(8,9)PE polymerization?

A3: The optimal temperature for polymerization is below the main phase transition temperature (Tm) of the DC(8,9)PE assembly, where it exists in the gel or liquid-condensed phase.[1] The exact Tm will depend on the specific lipid composition and the form of the assembly (e.g., vesicles, supported bilayers). For vesicles, it is common practice to anneal the vesicles at a temperature above the Tm and then cool them below the Tm before polymerization to ensure well-ordered packing of the monomers.[5]

Q4: How can I monitor the effect of temperature on polymerization?

A4: The progress and outcome of polymerization at different temperatures can be monitored using several techniques:

  • UV-Vis Spectroscopy: This is the most common method. The formation of the blue polydiacetylene is characterized by a strong absorbance peak around 640 nm.[6] The subsequent temperature-induced transition to the red form is observed by a decrease in the 640 nm peak and the appearance of a new peak around 540 nm.[3] The colorimetric response (CR) can be quantified to analyze the extent of this transition.[7]

  • Fluorimetry: The red phase of polydiacetylene is fluorescent, while the blue phase is not.[8] An increase in fluorescence can be used to monitor the blue-to-red transition.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track changes in the chemical bonds during polymerization.[4]

  • Dynamic Light Scattering (DLS): DLS can be used to monitor the size and stability of vesicles during the polymerization process.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low polymerization (solution remains colorless after UV exposure) Polymerization temperature is too high (above the phase transition temperature, Tm).Ensure the polymerization is carried out at a temperature below the Tm of your DC(8,9)PE assembly. For vesicles, this often means cooling the sample (e.g., on ice or at 4°C) during UV irradiation.[5] Consider determining the Tm of your specific lipid formulation using Differential Scanning Calorimetry (DSC).
Improper monomer alignment.Before polymerization, anneal the lipid assembly by heating it above its Tm and then slowly cooling it down. This promotes the formation of well-ordered domains.[5]
Insufficient UV exposure.Increase the UV irradiation time or use a more powerful UV source. Monitor the polymerization progress using UV-Vis spectroscopy to determine the optimal exposure time.[9]
Polymerized vesicles are unstable and aggregate. Polymerization-induced stress on the vesicle structure.Optimize the concentration of DC(8,9)PE in your lipid mixture. Including helper lipids can improve the stability of the polymerized vesicles.[10] Also, ensure the polymerization temperature is well below the Tm, as polymerization near the phase transition can lead to instability.
Inconsistent colorimetric response to temperature changes. Incomplete polymerization.Ensure complete polymerization by optimizing UV exposure time and temperature. Incomplete polymerization can lead to a heterogeneous mixture of polymer chain lengths with varying thermochromic responses.
Irreversible blue-to-red transition.The reversibility of the thermochromic transition is influenced by the headgroup interactions and the overall structure of the lipid assembly.[11] For some formulations, the red phase is thermodynamically more stable, and the transition is irreversible.[4] Consider modifying the lipid headgroup or incorporating other molecules to enhance reversibility if required.

Experimental Protocols

Protocol 1: Preparation and Temperature-Controlled Photopolymerization of DC(8,9)PE Vesicles

Objective: To prepare DC(8,9)PE-containing vesicles and polymerize them at a controlled temperature to achieve the blue polydiacetylene form.

Materials:

  • DC(8,9)PE (or DC(8,9)PC)

  • Helper lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • UV lamp (254 nm)

  • Water bath or cooling block

Methodology:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and DPPC (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with PBS by vortexing at a temperature above the phase transition temperature of the lipid mixture (e.g., 60°C for DPPC-containing mixtures) for 30 minutes. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs), extrude the MLV suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to the same temperature as hydration.

  • Annealing and Cooling:

    • Anneal the LUV suspension by incubating it at a temperature above the Tm for 1-2 hours.

    • Slowly cool the vesicle suspension to the desired polymerization temperature, which must be below the Tm (e.g., 4°C or room temperature, depending on the lipid composition). This step is crucial for the proper alignment of the diacetylene monomers.

  • Photopolymerization:

    • Place the vesicle suspension in a quartz cuvette or a petri dish on a cooling block or in a temperature-controlled water bath.

    • Expose the suspension to UV light (254 nm) for a predetermined amount of time (e.g., 5-20 minutes). The solution should turn a distinct blue color.

    • Monitor the polymerization by taking aliquots at different time points and measuring their absorbance at ~640 nm.

Protocol 2: Analysis of Thermochromic Transition

Objective: To quantify the temperature-induced blue-to-red color transition of polymerized DC(8,9)PE vesicles.

Materials:

  • Polymerized DC(8,9)PE vesicle suspension (from Protocol 1)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Fluorimeter with a temperature-controlled cuvette holder

Methodology:

  • UV-Vis Spectroscopy:

    • Place the blue vesicle suspension in a quartz cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Record the absorbance spectrum at an initial temperature (e.g., 20°C).

    • Increase the temperature in controlled increments (e.g., 5°C steps) and record the spectrum at each temperature after allowing the sample to equilibrate for a few minutes.

    • Observe the decrease in the absorbance peak at ~640 nm and the increase in the peak at ~540 nm.[3]

    • Calculate the Colorimetric Response (CR) at each temperature using the following formula: CR (%) = [(PB₀ - PBt) / PB₀] x 100 Where PB = A_blue / (A_blue + A_red), A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm. PB₀ is the initial percent blue and PBt is the percent blue at a given temperature.[7]

  • Fluorimetry:

    • Place the blue vesicle suspension in a quartz cuvette in the temperature-controlled holder of the fluorimeter.

    • Set the excitation wavelength to a value where the red form absorbs (e.g., 520 nm).

    • Record the fluorescence emission spectrum (typically ~550-700 nm) at an initial temperature (e.g., 20°C). The fluorescence should be minimal.

    • Increase the temperature in controlled increments and record the emission spectrum at each temperature.

    • Observe the increase in fluorescence intensity as the vesicles transition to the red phase.

Quantitative Data

The following tables summarize the expected effects of temperature on DC(8,9)PE polymerization based on studies of diacetylene lipids.

Table 1: Effect of Temperature on Polymerization Efficiency

TemperatureLipid PhaseExpected Polymerization Outcome
Below Tm (e.g., 4°C - 25°C)Gel / Liquid-CondensedHigh polymerization efficiency, formation of blue polymer.[1]
Near TmPhase CoexistenceReduced and potentially heterogeneous polymerization.
Above Tm (e.g., >40°C for many formulations)Liquid-DisorderedNo or very low polymerization efficiency.[1]

Table 2: Temperature-Induced Colorimetric Response of Polydiacetylene Vesicles

Temperature (°C)Observed ColorAbsorbance λmax (nm)Fluorescence
25Blue~640Non-fluorescent
40Blue-PurpleDecrease at ~640, Increase at ~540Weakly fluorescent
60Purple-RedPrimarily ~540Fluorescent
80Red-Orange~540Strongly fluorescent[3]

Note: The exact transition temperatures and spectral characteristics can vary depending on the specific lipid composition, vesicle size, and surrounding environment.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_analysis Analysis prep1 Lipid Film Formation (DC(8,9)PE + Helper Lipid) prep2 Hydration above Tm (Forms MLVs) prep1->prep2 prep3 Extrusion above Tm (Forms LUVs) prep2->prep3 prep4 Annealing above Tm prep3->prep4 poly1 Cooling below Tm prep4->poly1 Crucial Cooling Step poly2 UV Irradiation (254 nm) at Controlled Temperature poly1->poly2 poly3 Blue Polymerized Vesicles poly2->poly3 analysis1 Thermochromic Study (UV-Vis, Fluorescence) poly3->analysis1 analysis2 Heating analysis1->analysis2 analysis3 Red Fluorescent Vesicles analysis2->analysis3 signaling_pathway cluster_temp Temperature Effect cluster_phase Lipid Phase cluster_result Polymerization Outcome temp_low Low Temperature (< Tm) phase_gel Gel / Liquid-Condensed Phase (Ordered Monomers) temp_low->phase_gel Induces temp_high High Temperature (> Tm) phase_liquid Liquid-Disordered Phase (Disordered Monomers) temp_high->phase_liquid Induces result_poly Successful Polymerization (Blue Polydiacetylene) phase_gel->result_poly Enables result_no_poly Polymerization Inhibited phase_liquid->result_no_poly Prevents

References

Technical Support Center: Optimizing DC(8,9)PE Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) cross-linking experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during DC(8,9)PE cross-linking experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Cross-Linking Efficiency

  • Symptom: Analysis by SDS-PAGE, Western blot, or mass spectrometry shows a low yield or absence of cross-linked products.

Potential Cause Suggested Solution
Inadequate UV Exposure Ensure the UV lamp emits at the optimal wavelength for diacetylene polymerization (typically 254 nm).[1][2] Verify the lamp's intensity and increase the exposure time. It's important to perform a time-course experiment to determine the optimal exposure duration for your specific system.[2]
Suboptimal Lipid Phase DC(8,9)PE cross-linking is significantly more efficient in the gel phase.[1] If using a lipid mixture, ensure the matrix lipid has a transition temperature (Tm) that promotes a gel state at the experimental temperature.[1][3] For instance, using DPPC (Tm = 41°C) as a matrix lipid at room temperature enhances polymerization, whereas a lipid like POPC, which is in a liquid phase at room temperature, will inhibit it.[1]
Incorrect Buffer Composition Avoid buffers containing components that might interfere with the cross-linking reaction or the stability of your sample. Amine-containing buffers like Tris are generally acceptable for photo-crosslinking but ensure the pH is maintained between 7 and 9 for optimal protein stability.[4]
Low Concentration of DC(8,9)PE The concentration of the DC(8,9)PE probe within the membrane is crucial. A higher molar ratio of DC(8,9)PE can increase the probability of intermolecular cross-linking. However, excessively high concentrations might alter membrane properties. Titrate the concentration of DC(8,9)PE to find the optimal balance for your experiment.
Presence of Quenching Agents Ensure that no components in your sample or buffer system are quenching the photoreaction. This could include other UV-absorbing molecules.

Issue 2: Protein or Lipid Complex Precipitation

  • Symptom: Visible precipitation of the sample after the UV cross-linking step.

Potential Cause Suggested Solution
Over-Cross-linking Excessive cross-linking can lead to the formation of large, insoluble aggregates.[5] Reduce the UV exposure time or the concentration of the DC(8,9)PE probe.
Changes in Protein Solubility The covalent modification of the protein by the lipid can alter its isoelectric point (pI) and overall solubility.[5] Ensure the buffer composition (pH, ionic strength) is optimized to maintain the solubility of the cross-linked complex. Consider adding non-ionic detergents post-cross-linking to aid solubilization.
Sample Denaturation Prolonged exposure to UV radiation can cause protein denaturation and subsequent aggregation. Minimize UV exposure to the shortest effective time.

Issue 3: Non-Specific Cross-Linking

  • Symptom: Identification of proteins that are not expected to interact with the lipid or membrane, leading to a high background signal.

Potential Cause Suggested Solution
High Probe Concentration A high concentration of DC(8,9)PE can lead to random, proximity-based labeling rather than specific interaction-dependent cross-linking.[6] Reduce the concentration of the DC(8,9)PE probe.
Inappropriate Controls It is essential to include proper controls to distinguish specific from non-specific interactions. A key control is a sample that is not exposed to UV light but is otherwise treated identically.
Hydrolysis of the Cross-linker While DC(8,9)PE is relatively stable, ensure proper storage and handling to prevent degradation that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for DC(8,9)PE cross-linking?

The optimal wavelength for inducing polymerization of the diacetylene groups in DC(8,9)PE is 254 nm.[1][2]

Q2: How does temperature affect the efficiency of DC(8,9)PE cross-linking?

Temperature plays a critical role by influencing the phase of the lipid bilayer. Cross-linking is most efficient when DC(8,9)PE is in a gel phase, as this restricts the motional flexibility of the lipid acyl chains and allows the diacetylene groups to align for polymerization.[1] For example, with a matrix lipid like DPPC (Tm of 41°C), polymerization is efficient at room temperature but does not occur at 45°C (above its Tm).[1]

Q3: Can I use DC(8,9)PE for in vivo cross-linking?

While most applications of DC8,9PC (a similar lipid) are currently at the in vitro or cellular level, its use as a stable carrier makes it a promising material for in vivo applications.[7] However, challenges in delivering UV light to internal tissues and potential cytotoxicity with prolonged UV exposure need to be considered.

Q4: What are the best matrix lipids to use with DC(8,9)PE?

The choice of matrix lipid is crucial. To promote efficient cross-linking, a lipid that is in the gel phase at the experimental temperature should be used. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a common choice for experiments conducted at room temperature.[1] In contrast, unsaturated lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) will result in a liquid phase and inhibit polymerization.[1]

Q5: How can I confirm that cross-linking has occurred?

Successful polymerization of DC(8,9)PE results in a chromogenic change, with the material often turning blue or red. This can be monitored by UV-Vis absorption spectroscopy.[1] For protein-lipid cross-linking, the formation of higher molecular weight species can be detected by SDS-PAGE and Western blotting.

Experimental Protocols

Protocol 1: General Procedure for DC(8,9)PE Cross-Linking in Liposomes

  • Liposome (B1194612) Preparation:

    • Co-dissolve DC(8,9)PE and the chosen matrix lipid (e.g., DPPC) in chloroform (B151607) at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the appropriate buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles.

    • To create small unilamellar vesicles (SUVs), sonicate the suspension or extrude it through a polycarbonate membrane of a defined pore size.

  • Protein Reconstitution (if applicable):

    • Incorporate the protein of interest into the liposomes using standard methods such as detergent dialysis or direct insertion.

  • UV Cross-Linking:

    • Place the liposome suspension in a quartz cuvette or a UV-transparent plate.

    • Expose the sample to UV light at 254 nm. The distance from the lamp and the exposure time should be optimized for the specific experimental setup. A typical exposure time might range from 2 to 20 minutes.[1][2]

  • Analysis:

    • For polymerization analysis, measure the UV-Vis spectrum of the liposome suspension.

    • For protein-lipid cross-linking, solubilize the liposomes and analyze the protein complexes by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.

Data Presentation

Table 1: Influence of Matrix Lipid and Temperature on DC(8,9)PC Polymerization

Matrix LipidExperimental TemperatureLipid PhasePolymerization OutcomeReference
DPPCRoom Temperature (<41°C)GelEfficient Polymerization[1]
DPPC45°C (>41°C)LiquidNo Polymerization[1]
POPCRoom TemperatureLiquidNo Polymerization[1]
Egg PCRoom TemperatureLiquidNo Polymerization[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lipids Prepare Lipid Mixture (DC(8,9)PE + Matrix Lipid) create_film Create Thin Lipid Film prep_lipids->create_film hydrate Hydrate Film to Form Liposomes create_film->hydrate uv_exposure UV Irradiation (254 nm) hydrate->uv_exposure quench Quench Reaction (Optional) uv_exposure->quench uv_vis UV-Vis Spectroscopy uv_exposure->uv_vis sds_page SDS-PAGE / Western Blot quench->sds_page ms_analysis Mass Spectrometry quench->ms_analysis

Caption: Experimental workflow for DC(8,9)PE cross-linking.

G cluster_before Before UV Exposure cluster_after After UV Exposure (254 nm) L1 DC(8,9)PE uv UV Light (254 nm) L2 DC(8,9)PE L3 DC(8,9)PE P1 Protein XL1 Cross-linked DC(8,9)PE XL2 Cross-linked DC(8,9)PE XP1 Cross-linked Protein uv->XL1 Polymerization uv->XL2 uv->XP1 Covalent Bond Formation

Caption: Mechanism of UV-induced DC(8,9)PE cross-linking.

References

Technical Support Center: DC(8,9)PE (DOPE) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), often mistakenly referred to as DC(8,9)PE. Our aim is to address common issues encountered during experimental workflows involving this versatile phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the lipid I know as DC(8,9)PE?

The likely intended compound is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, commonly abbreviated as DOPE. It is a neutral helper lipid frequently used in liposome (B1194612) formulations for drug and gene delivery.

Q2: What are the general solubility properties of DOPE?

DOPE is a phospholipid with a zwitterionic head group and two unsaturated oleoyl (B10858665) chains. This structure dictates its solubility:

  • High solubility in organic solvents: It is readily soluble in chlorinated solvents like chloroform (B151607) and alcohols such as ethanol (B145695) and methanol.[]

  • Sparingly soluble in aqueous solutions: DOPE does not readily dissolve in water or aqueous buffers on its own.[2] To achieve stable aqueous dispersions, it is typically formulated into liposomes or mixed micelles.

Q3: How should I store DOPE?

Proper storage is crucial to maintain the integrity of DOPE:

  • Powder: Store at -20°C.[][3]

  • Organic Solutions: Store in a glass container with a Teflon-lined closure at -20°C.[4][5] It is recommended to purge the vial with an inert gas like nitrogen or argon to prevent oxidation of the unsaturated fatty acid chains.[6][7] Avoid storing organic solutions in plastic containers as this can lead to leaching of impurities.[4]

  • Aqueous Dispersions (Liposomes): It is generally not recommended to store aqueous solutions for more than one day.[2] If necessary, store at 4-8°C and monitor for any signs of aggregation or degradation.[5] For long-term storage, lyophilization of liposomal formulations can be considered.[8]

Troubleshooting Guide

Issue 1: My DOPE powder is difficult to dissolve directly in my aqueous buffer.

This is expected behavior. DOPE is sparingly soluble in aqueous solutions. Direct addition of the powder to a buffer will likely result in clumping and an inhomogeneous mixture.

  • Solution: A lipid film hydration method is recommended. This involves dissolving the DOPE in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with the desired aqueous buffer.

Issue 2: After dissolving DOPE in an organic solvent and adding my aqueous buffer, the solution is cloudy or contains precipitates.

This can be due to several factors:

  • Incomplete solvent removal: Residual organic solvent can interfere with proper liposome formation. Ensure the lipid film is thoroughly dried under vacuum.[6][7]

  • Incorrect hydration temperature: The hydration temperature should be above the phase transition temperature of the lipid. For DOPE, which has a low phase transition temperature, hydration at room temperature is usually sufficient. However, gentle warming can sometimes aid the process.

  • Insufficient energy input: Mechanical energy is required to form unilamellar vesicles (liposomes) from the hydrated lipid film.

  • Troubleshooting Steps:

    • Ensure complete evaporation of the organic solvent by placing the lipid film under high vacuum for at least 1-2 hours.

    • When hydrating the lipid film, vortex the solution vigorously.

    • For smaller, more uniform liposomes, sonication (using a bath or probe sonicator) or extrusion through membranes of a defined pore size is necessary.[6][7]

Issue 3: My DOPE-containing liposome solution aggregates over time.

Liposome aggregation can be influenced by factors such as pH, ionic strength of the buffer, and the overall lipid composition.

  • Solution:

    • Incorporate a stabilizing lipid: Including a PEGylated lipid (a lipid with a polyethylene (B3416737) glycol headgroup) in your formulation can create a steric barrier that prevents aggregation.[9]

    • Optimize buffer conditions: Evaluate the pH and salt concentration of your buffer to find conditions that minimize aggregation.

    • Prepare fresh: Due to the potential for instability, it is best to use liposome preparations as fresh as possible.[2]

Quantitative Solubility Data

SolventConcentrationNotes
Chloroform~3.3 mg/mLA common solvent for initial dissolution.[2]
Ethanol10 mg/mL (13.44 mM)Sonication and heating may be required.[10]
DMSO< 1 mg/mLInsoluble or only slightly soluble. Sonication is recommended.[10]
Aqueous BuffersSparingly solubleForms liposomes or micelles rather than a true solution.[2]

Experimental Protocols

Protocol 1: Preparation of DOPE Liposomes by Lipid Film Hydration

This protocol describes a standard method for preparing unilamellar liposomes.

Materials:

  • DOPE powder

  • Chloroform or ethanol

  • Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Glass vial with a Teflon-lined cap

  • Nitrogen or argon gas

  • Vacuum desiccator or rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve DOPE: Weigh the desired amount of DOPE powder and dissolve it in chloroform or ethanol in a glass vial to a concentration of 1-10 mg/mL.[6][7]

  • Create Lipid Film: Evaporate the organic solvent under a gentle stream of nitrogen or argon gas, while rotating the vial to create a thin, even film on the bottom and sides.

  • Dry the Film: Place the vial in a vacuum desiccator or on a rotary evaporator for at least 1-2 hours to remove any residual solvent.[6][7]

  • Hydrate the Film: Add the desired aqueous buffer to the vial. The volume should be chosen to achieve the final desired lipid concentration.

  • Form Liposomes: Vortex the vial vigorously for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes, or until the cloudy suspension becomes clearer.[6][7] This will create small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Visualizations

experimental_workflow Experimental Workflow for DOPE Liposome Preparation cluster_dissolution Step 1: Dissolution cluster_film_formation Step 2: Lipid Film Formation cluster_hydration Step 3: Hydration cluster_sizing Step 4: Sizing (Optional) cluster_end Final Product start Start with DOPE Powder dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Add Aqueous Buffer dry->hydrate vortex Vortex Vigorously (Forms MLVs) hydrate->vortex size_choice Choose Sizing Method vortex->size_choice sonicate Sonication (SUVs) size_choice->sonicate extrude Extrusion (LUVs) size_choice->extrude end_product Liposome Suspension sonicate->end_product extrude->end_product troubleshooting_logic Troubleshooting Logic for DOPE Handling cluster_dissolution_issue Dissolution Problems cluster_precipitation_issue Precipitation/Cloudiness cluster_aggregation_issue Stability Issues start Problem Encountered q1 Powder won't dissolve in aqueous buffer? start->q1 q2 Cloudy solution after hydration? start->q2 q3 Liposomes aggregate over time? start->q3 a1 Use lipid film hydration method. q1->a1 c2a Incomplete solvent removal? q2->c2a c2b Insufficient energy input? q2->c2b a2a Dry film under high vacuum for longer. c2a->a2a a2b Apply sonication or extrusion. c2b->a2b a3a Incorporate PEG-lipid. q3->a3a a3b Optimize buffer conditions. q3->a3b a3c Use fresh preparation. q3->a3c

References

Technical Support Center: Controlling the Size of DC(8,9)PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) liposomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of DC(8,9)PE liposomes?

A1: The two most common and effective methods for controlling the size of DC(8,9)PE liposomes are extrusion and sonication. Extrusion involves forcing a liposome (B1194612) suspension through a membrane with a defined pore size to produce vesicles of a more uniform size.[1] Sonication utilizes high-frequency sound waves to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[2]

Q2: How does the lipid composition of my formulation affect the final size of the DC(8,9)PE liposomes?

A2: Lipid composition is a critical factor. The inclusion of cholesterol can increase the rigidity of the lipid bilayer, which may result in larger vesicles. Conversely, the incorporation of PEGylated lipids can lead to the formation of smaller liposomes due to steric hindrance, which can also improve stability and prevent aggregation.[3][4] The choice of co-lipids and their molar ratios will significantly influence the packing of the lipid bilayer and, consequently, the vesicle size.

Q3: At what temperature should I perform the extrusion of DC(8,9)PE liposomes?

A3: Extrusion should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the formulation.[5] For DC(8,9)PE, the Tm is approximately 44°C.[6] Operating above the Tm ensures that the lipid bilayers are in a fluid state, making them easier to deform and pass through the extrusion membrane, resulting in more efficient and consistent size reduction.[7]

Q4: Does the polymerization of DC(8,9)PE affect the size of the liposomes?

A4: Polymerization, typically induced by UV irradiation (254 nm), cross-links the diacetylene groups in the DC(8,9)PE molecules, which stabilizes the liposomal structure.[8] This process should ideally be performed after the size-reduction step (extrusion or sonication). Polymerizing large, heterogeneous liposomes will make them resistant to size reduction. The polymerization itself does not significantly alter the size of the pre-formed liposomes but enhances their stability, preventing fusion or aggregation over time.

Q5: How can I prevent my DC(8,9)PE liposomes from aggregating?

A5: Aggregation can be minimized by several strategies. Including a charged lipid in the formulation can increase electrostatic repulsion between vesicles.[9] The addition of PEGylated lipids provides a steric barrier that prevents aggregation.[4] Ensuring that the liposome suspension is stored at an appropriate temperature (typically 4°C for short-term storage) and at a suitable pH can also enhance stability.[10] If aggregation is observed after preparation, a brief, low-power sonication might help to redisperse the vesicles.

Troubleshooting Guides

Issue 1: The final liposome size is larger than the extruder membrane pore size.

Possible Cause Troubleshooting Step
Insufficient number of extrusion passes Increase the number of passes through the extruder membrane. Typically, 10-20 passes are recommended to achieve a size distribution close to the membrane's pore size.[11]
Extrusion temperature is too low Ensure the extrusion is performed at a temperature above the phase transition temperature (Tm) of all lipid components. For formulations containing DC(8,9)PE, this is typically above 44°C.[6]
High lipid concentration High lipid concentrations can lead to increased viscosity and resistance during extrusion. Try diluting the lipid suspension before extrusion.
High cholesterol content High molar ratios of cholesterol can increase membrane rigidity, making it difficult for vesicles to pass through the pores. Consider reducing the cholesterol concentration if smaller sizes are desired.[12]
Membrane integrity is compromised Inspect the polycarbonate membrane for any damage or clogs. Replace the membrane if necessary.

Issue 2: The liposome size distribution is broad or multimodal (high Polydispersity Index - PDI).

Possible Cause Troubleshooting Step
Inadequate mixing of lipids Ensure that the lipids are completely dissolved and thoroughly mixed in the organic solvent before forming the lipid film.
Hydration process is incomplete Ensure the lipid film is fully hydrated. Vortexing or gentle agitation during hydration can help form a more uniform suspension of multilamellar vesicles (MLVs) before size reduction.
Sonication parameters are not optimal For probe sonication, ensure the probe is properly submerged and that the power and duration are optimized. For bath sonication, the position of the sample in the bath can affect efficiency.[13] Extended sonication can lead to a bimodal size distribution.[2]
Extrusion flow rate is too high A very high flow rate during extrusion can negatively impact the homogeneity of the resulting liposomes.[5] Try a slower, more controlled extrusion rate.
Presence of lipid aggregates Before extrusion, a brief bath sonication of the MLV suspension can help to break up larger aggregates.

Issue 3: Liposome yield is low after extrusion.

Possible Cause Troubleshooting Step
Clogging of the extruder membrane This can occur with high lipid concentrations or if the initial MLVs are very large. Try using a larger pore size membrane for a pre-extrusion step before the final sizing.
Lipid adherence to the apparatus Ensure all glassware and the extruder components are thoroughly cleaned. Some lipid loss is unavoidable, but proper cleaning can minimize it.
Pressure is too high Excessive pressure can cause the membrane to rupture or lead to sample leakage. Use a consistent and moderate pressure during manual extrusion.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the initial step of preparing multilamellar vesicles (MLVs) which can then be sized by extrusion or sonication.

  • Lipid Preparation: Dissolve DC(8,9)PE and other lipids (e.g., cholesterol, PEGylated lipids) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES) to the flask. The volume should be chosen to achieve the desired final lipid concentration.

  • Vesicle Formation: Hydrate the lipid film by rotating the flask at a temperature above the Tm of the lipids (e.g., 50-60°C for DC(8,9)PE-containing formulations) for 1-2 hours. Gentle vortexing can be applied intermittently to facilitate the formation of MLVs.

Protocol 2: Liposome Sizing by Extrusion
  • Extruder Assembly: Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Temperature Equilibration: Pre-heat the extruder block to a temperature above the lipid Tm (e.g., 60°C).

  • Loading: Load the MLV suspension prepared in Protocol 1 into one of the gas-tight syringes.

  • Extrusion: Place the syringe into the pre-heated extruder block and pass the lipid suspension back and forth between the two syringes through the membrane.

  • Number of Passes: Perform an odd number of passes (e.g., 11 or 21) to ensure the final product is collected in the opposite syringe.[11] The number of passes is a critical parameter for achieving a narrow size distribution.

  • Collection: Collect the resulting unilamellar vesicle (LUV) suspension.

Protocol 3: Liposome Sizing by Sonication
  • Sample Preparation: Place the MLV suspension from Protocol 1 in a glass vial.

  • Sonication:

    • Bath Sonication: Place the vial in a bath sonicator and sonicate for a predetermined time (e.g., 10-30 minutes). The water in the bath should be temperature-controlled.

    • Probe Sonication: Insert the tip of a probe sonicator into the liposome suspension. Use pulsed sonication (e.g., 3 seconds on, 6 seconds off) to prevent overheating of the sample.[14] The sample should be kept on ice.

  • Monitoring: The clarity of the solution will increase as the liposome size decreases.[9] The size should be monitored by Dynamic Light Scattering (DLS) to determine the optimal sonication time.

Quantitative Data

Table 1: Effect of Extrusion Parameters on Liposome Size (General Observations)

Data generalized from studies on various phospholipid formulations, applicable as a starting point for DC(8,9)PE.

ParameterEffect on Mean DiameterEffect on PDI (Homogeneity)Reference
Decreasing Membrane Pore Size DecreasesDecreases[5][12]
Increasing Number of Passes Decreases (up to a plateau)Decreases[11]
Increasing Flow Rate DecreasesMay Increase[5][12]
Increasing Temperature (above Tm) Minimal effectMinimal effect[5]

Table 2: Effect of Sonication Time on Liposome Size (Illustrative Data)

This table illustrates a general trend. Optimal times for DC(8,9)PE must be determined empirically.

Sonication Time (minutes)Mean Diameter (nm)PDI
0 (MLVs)>1000>0.5
5200 - 400~0.3
15100 - 200~0.2
30<100<0.2

Visualizations

Liposome_Preparation_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_final Final Product Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Film_Formation 2. Form Thin Lipid Film Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film to form MLVs Film_Formation->Hydration Extrusion Extrusion Hydration->Extrusion Sonication Sonication Hydration->Sonication Sized_Liposomes Sized Liposomes (LUVs or SUVs) Extrusion->Sized_Liposomes Sonication->Sized_Liposomes

Caption: Workflow for the preparation and sizing of liposomes.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Incorrect Liposome Size or High PDI Composition Lipid Composition Start->Composition Preparation Preparation Method (Hydration) Start->Preparation Sizing_Params Sizing Parameters (Extrusion/Sonication) Start->Sizing_Params Adjust_Lipids Adjust Molar Ratios (e.g., Cholesterol, PEG) Composition->Adjust_Lipids Optimize_Hydration Ensure Full Hydration (Temp > Tm, Agitation) Preparation->Optimize_Hydration Optimize_Sizing Adjust Passes, Pore Size, Sonication Time/Power Sizing_Params->Optimize_Sizing

References

Technical Support Center: Quenching of 23:2 Diyne PE Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quenching of 23:2 Diyne PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) polymerization. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What does "quenching" mean in the context of 23:2 Diyne PE polymerization?

In the context of 23:2 Diyne PE and other diacetylene lipids, "quenching" typically refers to the cessation or inhibition of the photopolymerization process, rather than the addition of a chemical quenching agent to terminate the reaction. This can manifest as incomplete polymerization or a plateau in the conversion of monomer to polymer. A primary mechanism for this is the quenching of the excited state of the monomer by the polymer chains that have already formed.[1] As the concentration of the polymer increases, it can act as an energy sink, preventing UV energy from initiating new polymer chains.[1]

Q2: My 23:2 Diyne PE is not polymerizing upon UV exposure. What are the possible causes?

Several factors can inhibit the topotactic photopolymerization of 23:2 Diyne PE. The most common issues are related to the alignment and packing of the monomer units.

  • Improper Monomer Alignment: Efficient polymerization requires the diacetylene units to be in a crystal-like lattice.[2] If the lipids are not properly ordered, the reaction will not proceed.

  • Temperature: The polymerization is most effective at temperatures well below the lipid's phase transition temperature (approximately 40°C for 23:2 Diyne PC).[2] Heating the sample above this temperature can render the lipid assembly insensitive to UV light.[2]

  • Incorrect UV Wavelength: The optimal UV wavelength for inducing polymerization in diacetylene-containing lipids is 254 nm.[2] Using a different wavelength may result in inefficient or no polymerization.

  • Presence of Non-Polymerizable Lipids: The presence of other lipids that do not participate in the polymerization can dilute the 23:2 Diyne PE monomers and disrupt the necessary crystal packing, leading to a low degree of polymerization.[2]

Q3: The polymerization of my 23:2 Diyne PE starts but then stops, resulting in low yield. Why is this happening?

This is a common observation and is often referred to as self-quenching.

  • Polymer-Induced Quenching: As the polydiacetylene chains form, they can quench the excited state of nearby monomer molecules, thus inhibiting the initiation of new chains.[1] This effect becomes more pronounced as the polymer concentration increases, leading to a saturation of the polymer content at a level below complete conversion.[1]

  • Internal Filtering Effect: In thicker samples, the newly formed blue or red polymer can absorb the UV radiation, preventing it from penetrating deeper into the sample and reaching the unreacted monomers.[1]

  • Steric Hindrance: The bulky headgroup of the PE lipid, or the presence of other large molecules, can create steric hindrance that limits the extent of polymerization.

Q4: Can I use a chemical agent to quench the polymerization at a specific time point?

While the term "quenching" is used, it's important to understand that simply turning off the UV light source effectively stops the photopolymerization process. The unreacted monomers will remain in the matrix. If a permanent termination is required, altering the physical state of the lipid assembly, for example by heating it above its phase transition temperature, will disrupt the monomer alignment and prevent further polymerization upon subsequent UV exposure.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the polymerization of 23:2 Diyne PE.

IssuePossible CauseRecommended Solution
No polymerization observed Improper monomer packing and alignment.Ensure that the lipid film or vesicle preparation method promotes the formation of a well-ordered, crystal-like lattice. This may involve optimizing annealing procedures or solvent evaporation techniques.
Temperature is above the phase transition temperature.Maintain the sample temperature well below the phase transition temperature of the lipid during UV irradiation. For 23:2 Diyne PC, this is below 40°C.[2]
Incorrect UV wavelength.Use a UV source with a wavelength of 254 nm for efficient polymerization.[2]
Presence of impurities or non-polymerizable lipids.Use highly pure 23:2 Diyne PE. If mixed lipid systems are necessary, be aware that this can lower the final polymer yield.[2]
Low polymer yield / Incomplete polymerization Polymer-induced quenching of the monomer excited state.This is an inherent property of the system. To achieve a higher overall conversion, it might be necessary to use thinner films to minimize the internal filtering effect.[1]
Internal filtering of UV light by the formed polymer.For bulk samples, consider using thinner films or agitating the sample (if in a suspension) to ensure uniform UV exposure.
Insufficient UV exposure time or intensity.Increase the UV irradiation time or use a higher intensity lamp. Monitor the polymerization progress using spectroscopy (observing the color change to blue or red).
Inconsistent polymerization results Variations in sample preparation.Standardize the protocol for lipid film or vesicle preparation to ensure reproducible monomer packing.
Thermal history of the sample.The photosensitivity of diacetylenic membranes can be dependent on their thermal history.[2] Ensure a consistent thermal history for all samples.
Presence of oxygen.While not always a primary inhibitor, purging the sample with an inert gas like argon can sometimes improve reproducibility.[2]

Experimental Protocols

General Protocol for Photopolymerization of 23:2 Diyne PE Vesicles

  • Vesicle Preparation:

    • Dissolve 23:2 Diyne PE in chloroform (B151607) or a suitable organic solvent.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Oxygen Removal (Optional but Recommended):

    • Transfer the vesicle suspension to a quartz cuvette.

    • Purge the suspension with argon or nitrogen gas for 15-30 minutes to remove dissolved oxygen.[2]

    • Seal the cuvette to maintain an inert atmosphere.

  • Photopolymerization:

    • Place the sample at a fixed distance from a UV lamp emitting at 254 nm.

    • Irradiate the sample for the desired amount of time. The solution will typically turn blue and then may transition to red upon extended exposure or thermal relaxation.[2]

    • Monitor the polymerization by observing the color change or by measuring the absorbance spectrum.

  • Stopping the Polymerization:

    • Simply turn off the UV lamp to halt the polymerization.

    • For long-term stability and to prevent any further reaction, store the sample in the dark and at a low temperature (e.g., 4°C).

Visualizations

Experimental Workflow for 23:2 Diyne PE Polymerization

G cluster_prep Sample Preparation cluster_poly Polymerization cluster_quench Quenching/Stopping a Dissolve 23:2 Diyne PE b Create Lipid Film a->b c Hydrate to form Vesicles b->c d Sonicate/Extrude (Optional) c->d e Deoxygenate (Ar/N2 Purge) d->e f UV Irradiation (254 nm) e->f g Monitor Color Change f->g h Turn off UV Source g->h i Store in Dark at 4°C h->i

Caption: Workflow for the preparation and photopolymerization of 23:2 Diyne PE vesicles.

Logical Diagram of Polymerization Quenching

G cluster_process Polymerization Process cluster_quenching Quenching Pathways UV UV Photon (254 nm) Monomer 23:2 Diyne PE Monomer UV->Monomer Absorption ExcitedMonomer Excited Monomer Monomer->ExcitedMonomer Polymer Polydiacetylene Chain ExcitedMonomer->Polymer Initiation & Propagation QuenchedMonomer Ground State Monomer ExcitedMonomer->QuenchedMonomer Non-radiative Decay Inhibition Inhibition of Initiation ExcitedMonomer->Inhibition Polymer->ExcitedMonomer Energy Transfer Polymer->Inhibition increases

Caption: The process of photopolymerization and the key quenching pathway.

References

Technical Support Center: Photodegradation of Polymerized Diacetylene Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of polymerized diacetylene lipids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the blue-to-red color transition in polydiacetylene (PDA) vesicles upon stimulation?

The characteristic blue-to-red color transition in PDA vesicles is a result of conformational changes in the ene-yne conjugated backbone of the polymer.[1][2][3] In the blue phase, the polymer backbone is in a planar, highly conjugated state. External stimuli, such as heat, pH changes, mechanical stress, or interaction with analytes, perturb the side chains of the lipid monomers.[1][2] This disruption releases strain in the polymer backbone, causing it to adopt a less planar, distorted conformation.[2][4] This change in conformation reduces the effective conjugation length of the π-electron system, leading to a shift in the absorption maximum to a shorter wavelength (higher energy), which is observed as a color change from blue to red.[1][3] The red phase is also fluorescent, while the blue phase is non-fluorescent.[5]

Q2: What factors influence the stability and sensitivity of PDA vesicles?

The stability and sensitivity of PDA vesicles are influenced by several factors, including:

  • Diacetylene Monomer Structure: The length of the acyl tail and the nature of the headgroup of the diacetylene lipid are critical. Longer acyl tails generally lead to the formation of smaller and more stable vesicles.[5][6] The headgroup can affect intermolecular interactions, such as hydrogen bonding, which influences the packing of the lipids and the stability of the vesicles.[7][5]

  • Vesicle Composition: The incorporation of other lipids, such as phospholipids, or polymers like polyethylene (B3416737) glycol (PEG) can modify the properties of the PDA vesicles.[4][8] Co-assembling with other molecules can enhance stability, reduce non-specific interactions, and tune the sensitivity of the vesicles.[4][8]

  • Environmental Conditions: The pH, temperature, and ionic strength of the surrounding medium can all impact the stability and responsiveness of the PDA vesicles.[1][7]

Q3: Is the blue-to-red color transition reversible?

The reversibility of the chromatic transition depends on the specific PDA system and the nature of the stimulus.[7] In some cases, particularly with thermal stimulation, the transition can be reversible.[7][9] However, for many stimuli, the transition is irreversible.[7] The reversibility is closely related to the strength of the hydrogen bonds and ionic interactions between the headgroups of the PDA monomers.[7]

Q4: How does UV irradiation time affect the polymerization and properties of PDA vesicles?

UV irradiation is essential for the topochemical polymerization of the self-assembled diacetylene monomers.[10][11] The duration of UV exposure is a critical parameter. Insufficient exposure will result in incomplete polymerization, leading to unstable vesicles. Conversely, prolonged UV irradiation can not only induce polymerization but also trigger the blue-to-red color transition, and in some cases, may lead to photodegradation of the polymer.[4] It is important to optimize the UV dose to maximize the formation of the blue-phase polymer without causing significant conversion to the red phase.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No blue color observed after UV polymerization. 1. Incomplete self-assembly of diacetylene monomers. 2. Incorrect temperature during vesicle formation and annealing. 3. Monomer concentration is too low. 4. The diacetylene lipids are not in the gel phase, which is necessary for polymerization.[12]1. Ensure proper vesicle formation by following a validated protocol (e.g., solvent injection or thin-film hydration). Allow sufficient time for self-assembly at a low temperature (e.g., 4°C overnight).[6][10] 2. The temperature for vesicle formation should be above the phase transition temperature of the monomer, followed by annealing below this temperature.[10] 3. Increase the monomer concentration. A typical starting concentration is 1-2 mM.[13] 4. Ensure the polymerization is carried out at a temperature below the lipid phase transition temperature.[14]
PDA vesicles aggregate and precipitate after polymerization. 1. Vesicles are unstable due to improper formulation. 2. High ionic strength of the buffer. 3. The headgroup of the diacetylene monomer leads to strong intermolecular interactions and instability.[5]1. Modify the vesicle composition by incorporating stabilizing lipids or PEGylated lipids.[8] 2. Prepare vesicles in a low ionic strength buffer or in deionized water. 3. Consider using a different diacetylene monomer with a headgroup that promotes stability.
Blue-to-red color transition is weak or absent upon stimulation. 1. Incomplete polymerization of the vesicles. 2. The stimulus is not strong enough to perturb the polymer backbone. 3. The vesicle composition is too rigid.1. Optimize the UV polymerization time and intensity. Monitor the polymerization process using UV-Vis spectroscopy. 2. Increase the concentration or intensity of the stimulus. 3. Adjust the vesicle composition by incorporating lipids that increase membrane fluidity.
Spontaneous blue-to-red color change without any external stimulus. 1. Vesicles are inherently unstable. 2. Photodegradation due to exposure to ambient light over time. 3. Thermal instability if stored at a temperature close to the transition temperature.1. Re-evaluate the vesicle formulation for better stability, potentially by changing the monomer or adding stabilizing components. 2. Store PDA vesicle solutions in the dark or in amber vials to protect them from light.[6] 3. Store vesicles at a temperature well below their thermochromic transition temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Preparation of Polydiacetylene Vesicles by Solvent Injection
  • Dissolve the diacetylene lipid (e.g., 10,12-pentacosadiynoic acid, PCDA) in ethanol (B145695) to a final concentration of 2 mg/mL.[6]

  • Heat a volume of deionized water (e.g., 15 mL) to a temperature 5-10°C above the melting temperature of the diacetylene lipid, while stirring vigorously.[6]

  • Slowly inject a small volume of the diacetylene lipid solution in ethanol (e.g., 500 µL) into the heated water.[6]

  • Continue stirring for approximately 1 hour as the solution cools to room temperature.[6]

  • Store the vesicle solution at 4°C overnight to allow for self-assembly and annealing.[6]

Protocol 2: Photopolymerization of Diacetylene Vesicles
  • Transfer the prepared diacetylene vesicle solution to a suitable container (e.g., a quartz cuvette or a petri dish).

  • Expose the solution to 254 nm UV light.[10][11] The distance from the UV source and the exposure time will need to be optimized for your specific setup. A typical exposure time can range from a few minutes to 15 minutes.[11]

  • Monitor the polymerization by observing the appearance of a distinct blue color.

  • The extent of polymerization can be quantified by measuring the absorbance of the solution at the characteristic wavelength for the blue phase (around 640 nm) using a UV-Vis spectrophotometer.[5]

Quantitative Data Summary

ParameterTypical Value/RangeSignificanceReference(s)
UV Polymerization Wavelength 254 nmStandard wavelength for inducing topochemical polymerization of diacetylenes.[8][10][11]
Blue Phase Absorbance Maximum ~640-650 nmCharacteristic absorbance peak of the planar, conjugated polydiacetylene backbone.[3][4][5]
Red Phase Absorbance Maximum ~540-550 nmCharacteristic absorbance peak of the distorted, less-conjugated polydiacetylene backbone.[1][3][5]
Monomer Concentration 1-2 mMAffects vesicle formation and the efficiency of polymerization.[13]
Vesicle Size (Hydrodynamic Diameter) 100 - 300 nmDependent on the diacetylene monomer structure and preparation method.[6][11]

Diagrams

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_analysis Analysis dissolve Dissolve Diacetylene Lipid in Ethanol inject Inject into Heated Water dissolve->inject stir Stir and Cool inject->stir anneal Anneal at 4°C stir->anneal uv Expose to 254 nm UV Light anneal->uv Polymerize stimulate Apply Stimulus uv->stimulate Blue Vesicles measure Measure Absorbance/ Fluorescence stimulate->measure Red Vesicles

Caption: Experimental workflow for the preparation, polymerization, and analysis of polydiacetylene vesicles.

TroubleshootingFlow start Problem: No Blue Color After UV check_assembly Check Self-Assembly Protocol (Temp, Time, Concentration) start->check_assembly check_phase Is the lipid in the gel phase during UV? check_assembly->check_phase Correct solution_assembly Adjust preparation parameters check_assembly->solution_assembly Incorrect solution_phase Lower polymerization temperature check_phase->solution_phase No success Blue Color Observed check_phase->success Yes solution_assembly->check_assembly solution_phase->check_phase

Caption: Troubleshooting logic for the absence of blue color after UV polymerization.

References

impact of lipid packing on DC(8,9)PE cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DC(8,9)PE cross-linking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols related to the impact of lipid packing on the photo-cross-linking of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE).

Frequently Asked Questions (FAQs)

Q1: Why is my DC(8,9)PE not cross-linking upon UV exposure?

A1: The most common reason for failed or inefficient cross-linking of DC(8,9)PE is improper lipid packing within your membrane system. The photopolymerization of diacetylenic lipids like DC(8,9)PE is a topotactic reaction, meaning it requires a specific, highly ordered alignment of the monomer units.[1] This alignment is achieved when the lipid membrane is in a gel (solid-ordered, So) or liquid-condensed (Lc) phase. In a fluid, liquid-disordered (Ld) phase, the increased mobility of the lipid acyl chains disrupts the necessary alignment of the diacetylene groups, thus inhibiting polymerization.

Q2: How does the choice of matrix lipid affect DC(8,9)PE cross-linking?

A2: The matrix lipid is a critical determinant of the overall lipid packing and, therefore, the cross-linking efficiency.

  • Saturated Lipids: Lipids with long, saturated acyl chains (e.g., DPPC, DSPC) tend to form tightly packed gel-phase membranes at room temperature, which facilitates the alignment of DC(8,9)PE and promotes efficient cross-linking.

  • Unsaturated Lipids: Lipids with unsaturated acyl chains (e.g., DOPC, POPC) introduce kinks into the lipid tails, leading to a more disordered, fluid membrane phase that inhibits polymerization.

  • Cholesterol: Cholesterol has a complex, concentration-dependent effect on membrane order. At lower concentrations in a fluid membrane, it can increase packing and potentially enhance cross-linking. However, at high concentrations, it can disrupt the highly ordered packing required for diacetylene polymerization.

Q3: What is the visual indicator of successful DC(8,9)PE cross-linking?

A3: Successful polymerization of DC(8,9)PE results in the formation of a conjugated polymer backbone (polydiacetylene), which is intensely colored. Typically, the polymerized liposome (B1194612) suspension will turn a distinct blue or purple color. This color change can be quantified using UV-Vis spectroscopy, with characteristic absorbance peaks appearing between 500 and 650 nm.[2][3]

Q4: Can I perform DC(8,9)PE cross-linking in the presence of proteins or other biomolecules?

A4: Yes, it is possible, but the presence of other molecules can influence the outcome. Membrane proteins or peptides can alter the local lipid packing, potentially inhibiting cross-linking in their immediate vicinity. It is crucial to assess the miscibility and potential interactions between your biomolecule and the diacetylenic lipids.

Q5: What UV wavelength and exposure time are optimal for DC(8,9)PE cross-linking?

A5: The most commonly used wavelength for initiating diacetylene photopolymerization is 254 nm.[1] The optimal exposure time can vary depending on the UV lamp intensity, the concentration of DC(8,9)PE, and the sample geometry. It is recommended to perform a time-course experiment to determine the point at which polymerization reaches a plateau. Over-exposure can potentially lead to degradation of the polymer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No visible color change after UV exposure. Incorrect Lipid Phase: The lipid membrane is likely in a liquid-disordered (Ld) phase.- Use a matrix lipid with a high phase transition temperature (Tm) to ensure the membrane is in the gel phase at the experimental temperature.- If using unsaturated lipids, consider reducing the temperature to below the Tm of the lipid mixture.- If cholesterol is present, titrate its concentration to find an optimal level that promotes order without disrupting diacetylene packing.
Insufficient UV Dose: The UV exposure time or intensity may be too low.- Increase the UV exposure time incrementally.- Ensure the UV lamp is functioning correctly and providing the specified wavelength (254 nm).- Reduce the distance between the UV source and the sample, if possible.
Low Concentration of DC(8,9)PE: The mole percentage of the cross-linkable lipid may be too low to form a visible polymer.- Increase the mole percentage of DC(8,9)PE in your lipid mixture. A common starting point is 10-50 mol%.
Weak or inconsistent color development. Phase Separation: DC(8,9)PE may be phase-separating from the matrix lipid, leading to domains with poor alignment.- Ensure proper mixing of lipids during liposome preparation.- Analyze the phase behavior of your specific lipid mixture using techniques like differential scanning calorimetry (DSC).
Oxygen Inhibition: In some systems, dissolved oxygen can quench the excited state of the diacetylene and inhibit polymerization.- Degas your buffer and sample by bubbling with an inert gas (e.g., argon or nitrogen) before and during UV exposure.
Sample appears aggregated or precipitated after UV exposure. Excessive Cross-linking: High concentrations of DC(8,9)PE and prolonged UV exposure can lead to the formation of large, insoluble polymer networks.- Reduce the mole percentage of DC(8,9)PE.- Optimize the UV exposure time to avoid over-polymerization.
Photodamage: High-intensity UV light can damage lipids and other components in the sample, leading to aggregation.- Use a lower intensity UV source for a longer duration.- Ensure the sample is adequately hydrated and buffered.

Quantitative Data Summary

The efficiency of DC(8,9)PE cross-linking is qualitatively dependent on the lipid matrix composition. The following table summarizes the expected outcomes. Generating precise quantitative data for your specific system requires following the experimental protocol outlined below.

Lipid Matrix Composition Expected Lipid Phase Predicted DC(8,9)PE Cross-linking Efficiency
100% Saturated PC (e.g., DPPC) below TmGel (So)High
Mixture of Saturated PC and DC(8,9)PE below TmGel (So) or Liquid-condensed (Lc)High
Mixture of Unsaturated PC (e.g., DOPC) and DC(8,9)PE above TmLiquid-disordered (Ld)Very Low to None
Saturated PC with low mol% CholesterolLiquid-ordered (Lo)Moderate to High
Saturated PC with high mol% CholesterolLiquid-ordered (Lo)Low to Moderate
Unsaturated PC with CholesterolLiquid-ordered (Lo) / Liquid-disordered (Ld) coexistenceVariable, depends on domain formation

Experimental Protocols

Protocol 1: Preparation and Cross-Linking of DC(8,9)PE-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing DC(8,9)PE and a matrix lipid, followed by UV-induced cross-linking.

Materials:

  • DC(8,9)PE

  • Matrix lipid(s) (e.g., DPPC, DOPC, Cholesterol)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES)

  • Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes)

  • UV lamp (254 nm)

  • UV-Vis Spectrophotometer

Methodology:

  • Lipid Film Hydration: a. In a round-bottom flask, dissolve the desired amounts of DC(8,9)PE and matrix lipids in chloroform. b. Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing vigorously above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the MLV suspension to a temperature above the Tm of the lipid mixture. c. Pass the MLV suspension through the extruder 11-21 times to form LUVs.

  • UV Cross-Linking: a. Transfer the LUV suspension to a quartz cuvette. b. Place the cuvette at a fixed distance from a 254 nm UV lamp. c. Irradiate the sample for a defined period. To optimize, take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Quantification of Cross-Linking: a. After each irradiation time point, record the UV-Vis spectrum of the liposome suspension from 400 to 700 nm. b. Successful polymerization will result in the appearance of absorbance peaks characteristic of the polydiacetylene backbone (typically around 540 nm and 640 nm). c. The extent of cross-linking can be quantified by monitoring the increase in absorbance at the peak maximum.

Protocol 2: Assessing the Impact of Lipid Packing on Cross-Linking Efficiency

This protocol outlines an experiment to quantitatively compare DC(8,9)PE cross-linking in different lipid environments.

Methodology:

  • Prepare Multiple Liposome Formulations:

    • Formulation A (High Packing): 50% DPPC, 50% DC(8,9)PE

    • Formulation B (Low Packing): 50% DOPC, 50% DC(8,9)PE

    • Formulation C (Intermediate Packing): 40% DPPC, 10% Cholesterol, 50% DC(8,9)PE

    • Prepare LUVs for each formulation as described in Protocol 1.

  • Controlled UV Exposure:

    • Irradiate each formulation with UV light (254 nm) for a fixed duration (e.g., 20 minutes, based on preliminary optimization).

  • Spectroscopic Analysis:

    • Record the final UV-Vis spectrum for each formulation.

    • Calculate a "Colorimetric Response" (CR) to quantify the polymerization, using the following formula: CR (%) = [(A0 - Af) / A0] x 100 Where A0 is the absorbance at the blue-phase peak (e.g., 640 nm) before stimulus (or in this case, comparing different formulations), and Af is the final absorbance at the same wavelength. A decrease in the blue-phase peak and an increase in a red-shifted peak (e.g., 540 nm) indicates a color transition often associated with the extent of polymerization.

  • Data Presentation:

    • Tabulate the CR (%) values for each formulation to quantitatively compare the cross-linking efficiency as a function of lipid packing.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_exp Cross-Linking and Analysis a Lipid Mixing (DC(8,9)PE + Matrix Lipids) b Solvent Evaporation (Lipid Film Formation) a->b c Hydration (MLV Formation) b->c d Extrusion (LUV Formation) c->d e UV Irradiation (254 nm) d->e Sample f Spectroscopic Analysis (UV-Vis) e->f g Data Quantification (Colorimetric Response) f->g

Caption: Experimental workflow for assessing the impact of lipid packing on DC(8,9)PE cross-linking.

logical_relationship cluster_legend Legend packing Lipid Packing State gel Gel Phase (So) Liquid-Condensed (Lc) packing->gel Ordered liquid Liquid-Disordered (Ld) packing->liquid Disordered high_align High Alignment gel->high_align low_align Low Alignment liquid->low_align alignment Diacetylene Alignment high_eff High Efficiency high_align->high_eff low_eff Low Efficiency low_align->low_eff crosslink Cross-Linking Efficiency l1 Favorable Condition l2 Unfavorable Condition l3 Concept/Outcome

Caption: Relationship between lipid packing and DC(8,9)PE cross-linking efficiency.

References

Technical Support Center: Long-Term Stability of Cross-Linked DC(8,9)PE Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of cross-linked 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) vesicles. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and storage of stable vesicle formulations.

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PE and why is it used to create cross-linked vesicles?

DC(8,9)PE is a synthetic phospholipid containing diacetylene (diyne) functionalities in its acyl chains.[1] This unique structure allows for polymerization or cross-linking upon exposure to UV radiation (typically at 254 nm). The resulting covalent bonds between adjacent lipid molecules significantly enhance the mechanical strength and stability of the vesicle bilayer. This makes cross-linked DC(8,9)PE vesicles more robust compared to conventional liposomes, which are held together by non-covalent forces and can be prone to disassembly under physiological conditions.[2]

Q2: How does cross-linking improve the long-term stability of the vesicles?

Cross-linking transforms the fluid lipid bilayer into a more rigid, covalently stabilized polymer network. This process significantly improves vesicle stability in several ways:

  • Reduces Leakage: The polymerized membrane has lower permeability, preventing the premature release of encapsulated contents.[3]

  • Prevents Dissociation: Cross-linked vesicles are less susceptible to dissociation into individual lipid molecules (unimers) when diluted below their critical micelle concentration.[2]

  • Increases Resistance: They exhibit enhanced stability against detergents, changes in pH, temperature fluctuations, and osmotic stress.[3][4]

  • Minimizes Aggregation: A stable surface charge and structure can help prevent vesicles from aggregating during storage.[3]

Q3: What are the key factors that influence the stability of my cross-linked vesicles?

The long-term stability of cross-linked DC(8,9)PE vesicles is influenced by a combination of physical and chemical factors. Proper control over these parameters during preparation and storage is critical for reproducibility and performance.

Table 1: Factors Affecting the Stability of Cross-linked DC(8,9)PE Vesicles

Factor CategorySpecific FactorInfluence on StabilityRecommended Practice
Physical Storage Temperature High temperatures can accelerate lipid degradation and compromise vesicle integrity.[5] Storing at 4°C is a common practice to slow down degradation processes.[3]Store vesicle solutions at 4°C for short-to-medium term storage. For long-term storage, consider lyophilization.
Vesicle Size Both very small (<50 nm) and very large (>1 µm) vesicles tend to be less stable.[6][7]Prepare vesicles within a controlled size range (e.g., 80-200 nm) using methods like extrusion for better stability.
Light Exposure In addition to the initial UV cross-linking, prolonged exposure to light can potentially degrade certain lipids or encapsulated cargo.[5]Store samples in amber vials or protected from light.
Chemical pH of Suspension Extreme pH values can lead to the hydrolysis of phospholipids.[5] Stability is often greatest near neutral pH.Maintain the pH of the storage buffer between 6.5 and 7.5.
Lipid Peroxidation The unsaturated diyne groups can be susceptible to oxidation, which can compromise the bilayer integrity.Use deoxygenated buffers during preparation and consider adding antioxidants like alpha-tocopherol (B171835) to the lipid mixture.
Surface Charge A net surface charge (typically negative) can increase colloidal stability by creating electrostatic repulsion between vesicles, thus preventing aggregation.[6][7]Incorporate a small percentage of a charged lipid (e.g., phosphatidylserine) into the formulation if aggregation is an issue.
Storage Medium Cryoprotectants During freeze-thawing or lyophilization, ice crystal formation can disrupt vesicle membranes. Sugars like trehalose (B1683222) and sucrose (B13894) act as cryoprotectants.[5][8]For lyophilization or frozen storage, add a cryoprotectant such as trehalose (e.g., at a 10% w/v concentration) to the vesicle suspension.[8]

Experimental Workflow and Methodologies

A generalized workflow for preparing and assessing the stability of cross-linked DC(8,9)PE vesicles is outlined below.

G A 1. Lipid Film Preparation (DC(8,9)PE + other lipids in organic solvent) B 2. Solvent Evaporation (Rotary evaporator or N2 stream) A->B C 3. Hydration (Add aqueous buffer and vortex) B->C D 4. Vesicle Sizing (Extrusion or sonication) C->D E 5. UV Cross-Linking (Expose to 254 nm UV light under N2) D->E F 6. Purification (Remove non-encapsulated material via dialysis or SEC) E->F G 7. Long-Term Storage (4°C or Lyophilized) F->G H 8. Stability Assessment (DLS, Cryo-TEM, Leakage Assay) G->H

Caption: General experimental workflow for preparing and evaluating cross-linked vesicles.

Protocol 1: Preparation and Sizing of DC(8,9)PE Vesicles
  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and any other desired lipids (e.g., cholesterol, charged lipids) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature.

    • A thin, uniform lipid film should form on the wall of the flask. Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the lipid film and the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the lipid's transition temperature.

    • Add the buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation or vortexing. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, use a mini-extruder apparatus.

    • Hydrate two polycarbonate membranes of the desired pore size (e.g., 100 nm) in the buffer.

    • Assemble the extruder and load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 21 times). The resulting suspension will contain large unilamellar vesicles (LUVs) with a narrow size distribution.

Protocol 2: UV-Induced Cross-Linking
  • Transfer the LUV suspension to a quartz cuvette or a glass vial transparent to UV light.

  • Deoxygenate the sample by bubbling with nitrogen or argon gas for 15-20 minutes, as oxygen can inhibit the polymerization reaction.

  • Place the sample under a low-pressure mercury UV lamp (emitting at 254 nm) at a controlled distance.

  • Irradiate the sample for a predetermined time (e.g., 15-30 minutes). The optimal time should be determined empirically by monitoring the disappearance of the diyne absorbance peak via UV-Vis spectroscopy.

  • After irradiation, store the cross-linked vesicles protected from light.

Troubleshooting Guide

Q: My vesicles are aggregating during storage. What can I do?

A: Aggregation is often caused by insufficient electrostatic repulsion or vesicle fusion.

  • Check Surface Charge: If your formulation contains only neutral lipids, consider adding 5-10 mol% of a negatively charged lipid like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or a PEGylated lipid to provide steric hindrance.

  • Verify Cross-Linking: Incomplete cross-linking can leave the vesicle surface prone to fusion. Confirm polymerization efficiency using spectroscopy.

  • Storage Conditions: Storing at elevated temperatures can increase vesicle fusion. Ensure storage is maintained at 4°C.[5]

G Problem Problem: Vesicle Aggregation Observed Cause1 Potential Cause: Insufficient Surface Charge Problem->Cause1 Cause2 Potential Cause: Incomplete Cross-Linking Problem->Cause2 Cause3 Potential Cause: Inappropriate Storage Problem->Cause3 Solution1 Solution: Incorporate charged lipids (e.g., DOPS) or PEG-lipids into the bilayer. Cause1->Solution1 Solution2 Solution: Optimize UV exposure time/intensity. Ensure sample is deoxygenated. Cause2->Solution2 Solution3 Solution: Store at recommended 4°C. Avoid freeze-thaw cycles without cryoprotectant. Cause3->Solution3

Caption: Troubleshooting logic for addressing vesicle aggregation issues.

Q: The encapsulated cargo is leaking out over time. How can this be minimized?

A: Premature leakage indicates a compromise in membrane integrity.

  • Increase Cross-Linking Density: A higher degree of polymerization results in a less permeable membrane. Try increasing the UV irradiation time or intensity, but be mindful of potential photodamage to the cargo.

  • Incorporate Cholesterol: Adding cholesterol (up to 30-40 mol%) to the lipid formulation can decrease bilayer fluidity and reduce the permeability of small molecules.

  • Check for Chemical Degradation: Ensure the storage buffer pH is neutral and that the sample is protected from light to prevent lipid hydrolysis or oxidation.[5]

Q: How do I properly assess the long-term stability of my vesicle preparation?

A: A multi-parametric approach is recommended to comprehensively evaluate stability over time. Samples should be analyzed at defined time points (e.g., Day 0, 1 week, 1 month, 3 months).

Table 2: Recommended Characterization Techniques for Stability Assessment

TechniqueParameter MeasuredTypical Observations for Instability
Dynamic Light Scattering (DLS) Mean hydrodynamic diameter and Polydispersity Index (PDI).An increase in mean diameter and PDI suggests vesicle aggregation or fusion.[9]
Nanoparticle Tracking Analysis (NTA) Vesicle concentration and size distribution.A decrease in particle concentration may indicate vesicle breakdown or aggregation followed by sedimentation.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Vesicle morphology, size, and lamellarity.Provides high-resolution visual confirmation of aggregation, fusion, or structural collapse.[9]
Fluorescence Leakage Assay Integrity of the vesicle membrane and retention of encapsulated cargo.An increase in fluorescence in the external medium (for self-quenched dyes like calcein) indicates leakage.[8]
UV-Vis Spectroscopy Light scattering (turbidity) at a specific wavelength (e.g., 400 nm).An increase in absorbance can be an indicator of aggregation.

References

Technical Support Center: Optimizing UV Irradiation for DC(8,9)PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing UV irradiation of photoactivatable lipids. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers working with diacetylenic phospholipids (B1166683) like 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). While your query mentioned DC(8,9)PE, it is highly likely you are working with DC(8,9)PC, a well-documented lipid that undergoes photopolymerization upon UV exposure. This process crosslinks the lipid molecules, altering the properties of the lipid bilayer.[1][2] This guide will address the optimization of this specific photochemical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the photochemical mechanism of DC(8,9)PC?

A1: DC(8,9)PC is a diacetylenic phospholipid. Upon exposure to UV light, typically around 254 nm, the diacetylene groups in the lipid acyl chains undergo a 1,4-addition reaction. This creates a network of crosslinked, conjugated polymer chains within the lipid bilayer.[1][2] This polymerization process alters the physical properties of the membrane, such as its stability and permeability. Unlike "caged" compounds, where UV light cleaves a bond to release a molecule, here the UV light initiates a polymerization reaction.[3][4]

Q2: What is the optimal UV wavelength for polymerizing DC(8,9)PC?

A2: The most commonly cited wavelength for inducing polymerization of diacetylenic lipids like DC(8,9)PC is 254 nm.[1][2] This is because the diacetylene moiety absorbs light in the UV-C range. Using the correct wavelength is crucial for efficient polymerization.

Q3: How can I confirm that the DC(8,9)PC lipids are polymerizing?

A3: The formation of the conjugated polymer backbone during polymerization leads to a distinct change in the optical properties of the lipid assembly. You can monitor the reaction by measuring the absorbance spectrum of your sample. A new absorbance peak, typically around 230-260 nm, will appear and increase in intensity as polymerization proceeds.[1] You can take measurements at different time points of UV exposure to track the reaction's progress until it reaches a plateau, indicating completion.[1]

Q4: My cells or liposomes seem to be damaged after UV exposure. What's causing this?

A4: This is likely due to phototoxicity. High-energy UV light, especially at 254 nm, can damage biological molecules like proteins and nucleic acids, and can generate reactive oxygen species (ROS) that lead to lipid peroxidation and cell death.[5][6][7] It is critical to find a balance between providing enough UV energy to complete the polymerization while minimizing the total exposure time to reduce off-target damage.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Polymerization Efficiency 1. Incorrect UV Wavelength: Your UV source may not be emitting at the optimal 254 nm wavelength. 2. Insufficient UV Dose: The exposure time is too short, or the lamp intensity is too low. 3. Poor Lipid Packing: DC(8,9)PC polymerization works best when the lipids are closely packed in the gel phase.[1]1. Verify the emission spectrum of your UV lamp. Use a lamp with a strong peak at 254 nm. 2. Perform a time-course experiment to determine the optimal irradiation time (see protocol below). Measure the UV power density at the sample plane and ensure it is sufficient.[8][9] 3. Ensure your experimental conditions (e.g., temperature) favor a gel-phase lipid bilayer.
High Cell Death or Sample Damage 1. Excessive UV Exposure: The irradiation time is longer than necessary for complete polymerization. 2. High UV Intensity: The UV lamp is too powerful, delivering a damaging dose of energy too quickly.1. Carefully titrate the UV exposure time to find the minimum duration required for complete polymerization. A 10-minute exposure has been reported as sufficient in some systems.[1] 2. Reduce the intensity of the UV source, if possible. This may require a longer exposure time but can reduce acute damage. Include control experiments exposing the sample to UV light without the DC(8,9)PC to isolate light-induced artifacts.[9]
Inconsistent Results Between Experiments 1. Variable UV Lamp Output: The intensity of arc lamps can fluctuate over time. 2. Inconsistent Sample Geometry: The distance and angle between the lamp and the sample are not identical for each experiment. 3. Differences in Sample Preparation: The concentration or incorporation efficiency of DC(8,9)PC varies.1. Allow the UV lamp to warm up sufficiently before each experiment. Regularly check the lamp's power output with a power meter. 2. Use a fixed sample holder to ensure reproducible positioning. 3. Standardize your protocol for liposome (B1194612) preparation or cell loading to ensure consistent starting material.

Experimental Protocols

Protocol 1: Determining Optimal UV Irradiation Time

This protocol provides a framework for identifying the minimum UV exposure time required to achieve complete polymerization of DC(8,9)PC in your system.

1. Sample Preparation:

  • Prepare your DC(8,9)PC-containing samples (e.g., liposomes in a quartz cuvette or cells on a quartz-bottom plate). Note that standard plastic or glass will block 254 nm UV light and should not be used.[10]

  • Prepare at least 6 identical samples. One will be the un-irradiated control (t=0).

2. UV Irradiation Setup:

  • Place your UV lamp (254 nm) at a fixed distance from the sample.

  • Measure the power density (e.g., in µJ/cm²) at the sample plane using a UV power meter. Record this value for consistency.[9]

3. Time-Course Exposure:

  • Leave the first sample un-irradiated (t=0).

  • Expose the remaining samples to UV light for increasing durations. A suggested time course based on published data is: 2, 5, 10, 15, and 20 minutes.[1]

  • Important: Ensure all samples are treated identically, apart from the UV exposure time.

4. Analysis of Polymerization:

  • After irradiation, immediately measure the UV-Vis absorbance spectrum for each sample, including the t=0 control.

  • Plot the absorbance at the characteristic peak of the polymerized product (e.g., ~230-260 nm) against the irradiation time.

  • The optimal irradiation time is the point at which the absorbance value reaches a plateau, indicating the polymerization reaction is complete.

5. (Optional) Assessment of Phototoxicity:

  • If working with cells, run a parallel experiment using the same time course.

  • After irradiation, incubate the cells for a period appropriate to your model system (e.g., 4-24 hours).

  • Assess cell viability using a standard assay (e.g., Trypan Blue, Propidium Iodide, or a commercial viability kit).

  • Compare the polymerization curve with the cell viability data to find an exposure time that maximizes polymerization while minimizing cell death.

Quantitative Data Summary

The following table provides key parameters and recommended starting points for your experiments. These values should be empirically optimized for your specific setup.

ParameterRecommended Value / RangeNotes
UV Wavelength 254 nmOptimal for diacetylene polymerization.[1]
Initial Exposure Time 5 - 15 minutesA 10-minute exposure has been shown to be effective.[1] Titration is essential.
UV Power Density ~0.5 µJ/µm²A general starting point for photoactivation; may need adjustment.[8]
Sample Container Quartz glassEssential for transmission of 254 nm UV light.[10]
Monitoring Wavelength ~230 - 260 nmThe absorbance peak of the polymerized diacetylene backbone.[1]

Visualizations

G cluster_prep Preparation cluster_exp Time-Course Experiment cluster_analysis Analysis prep_samples Prepare Identical Samples (e.g., Liposomes, Cells) control Control Sample (t=0) No UV Exposure prep_samples->control measure_power Measure UV Lamp Power at Sample Plane irradiate Irradiate Samples for Increasing Durations (e.g., 2, 5, 10, 15, 20 min) measure_power->irradiate measure_abs Measure Absorbance Spectrum for Each Sample control->measure_abs irradiate->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data determine_opt Identify Plateau: Optimal Irradiation Time plot_data->determine_opt G x_axis UV Exposure Time y_axis Effect origin->y_axis origin->p1 low_exp Insufficient Exposure opt_exp Optimal Window high_exp Excessive Exposure (Phototoxicity) p1->x_axis p2->p3 p3->p4 p4->p5 p5->p6 poly Polymerization Efficiency tox Phototoxicity

References

Validation & Comparative

A Head-to-Head Comparison of Cross-Linking Lipids for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical factor in ensuring therapeutic efficacy. Premature leakage of encapsulated cargo can lead to off-target effects and reduced drug concentration at the desired site. Cross-linking the lipid bilayer is a powerful strategy to enhance liposome (B1194612) stability. This guide provides an objective comparison of 23:2 Diyne PE, a UV-polymerizable lipid, with other common cross-linking technologies, supported by experimental data and detailed protocols.

Introduction to Cross-Linking Lipids

Cross-linking lipids are modified phospholipids (B1166683) that contain reactive groups capable of forming covalent bonds with neighboring lipids within the bilayer. This creates a more robust and stable liposomal structure, preventing drug leakage and improving performance in biological environments. The choice of cross-linking strategy depends on the desired release mechanism, the nature of the encapsulated drug, and the target application.

Comparison of Cross-Linking Lipid Technologies

This section details the mechanisms, advantages, and limitations of four major classes of cross-linking lipids.

23:2 Diyne PE: UV-Induced Polymerization

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE) is a phospholipid containing diacetylene functionalities in one of its acyl chains. Upon exposure to UV light, typically at 254 nm, the diyne groups polymerize, forming a covalently cross-linked lipid network. This process significantly enhances the mechanical stability of the liposome bilayer.

Advantages:

  • High stability: The resulting polymer network provides excellent resistance to leakage caused by detergents or serum components.

  • Control over cross-linking: The polymerization process can be precisely controlled by the duration and intensity of UV exposure.

Limitations:

  • Potential for UV-induced damage: UV irradiation can potentially damage sensitive encapsulated cargo, such as proteins or nucleic acids.

  • Limited in vivo application: The need for an external UV trigger makes in vivo cross-linking challenging.

Redox-Sensitive Cross-Linking: Disulfide Bonds

This approach utilizes lipids modified with thiol-reactive groups that can form disulfide bonds. These bonds are stable in the bloodstream but are cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular environment. This triggers the destabilization of the liposome and the release of its contents.

Advantages:

  • Biologically triggered release: Drug release is triggered by the intracellular reducing environment, leading to site-specific delivery.

  • Biocompatible trigger: GSH is a natural and abundant intracellular molecule.

Limitations:

  • Potential for premature release: The stability of the disulfide bond in the bloodstream can be a concern.

  • Complexity of synthesis: The synthesis of disulfide-containing lipids can be complex.

pH-Sensitive Cross-Linking

pH-sensitive liposomes are designed to be stable at physiological pH (7.4) but become unstable and release their cargo in acidic environments, such as those found in endosomes (pH 5.5-6.5) or the tumor microenvironment. This is often achieved by incorporating lipids with head groups that undergo a change in charge or conformation at lower pH, leading to bilayer destabilization.

Advantages:

  • Targeted release in acidic tissues: This is particularly useful for targeting tumors and for facilitating endosomal escape of the payload.

  • Tunable pH sensitivity: The pH at which the liposome destabilizes can be tuned by the choice of lipid components.

Limitations:

  • Potential for instability in the bloodstream: Small fluctuations in blood pH could potentially trigger premature release.

  • "Proton-sponge" effect is not always efficient: The mechanism of endosomal escape can be complex and not always efficient.

Maleimide-Thiol Cross-Linking

This method involves the use of lipids functionalized with maleimide (B117702) groups, which react specifically with thiol groups (cysteine residues) on other lipids or on targeting ligands. This "click chemistry" approach allows for efficient and specific cross-linking or surface functionalization under mild conditions.

Advantages:

  • High specificity and efficiency: The maleimide-thiol reaction is highly specific and proceeds rapidly under physiological conditions.

  • Versatility: Can be used for both bilayer cross-linking and for conjugating targeting molecules to the liposome surface.

Limitations:

  • Potential for hydrolysis of maleimide: The maleimide group can undergo hydrolysis, reducing its reactivity with thiols.

  • Introduction of thiolated components: Requires the incorporation of thiol-containing lipids or other molecules.

Quantitative Data Comparison

The following tables summarize key performance parameters for liposomes formulated with different cross-linking lipids. Data has been compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 1: Liposome Stability in the Presence of Serum (Leakage % after 24h)

Cross-Linking MethodSerum ConcentrationLeakage (%)Reference
23:2 Diyne PE (UV Cross-linked) 50% FBS~10-20%[1]
Redox-Sensitive (Disulfide) 50% FBS~20-30%[2]
pH-Sensitive 50% FBS~25-40%[3]
Maleimide-Thiol 50% FBS~15-25%[4]
Non-Cross-linked (Control) 50% FBS> 60%[2][3]

Table 2: Stimuli-Responsive Drug Release (Doxorubicin Release % after 4h)

Cross-Linking MethodTriggerRelease (%)Reference
Redox-Sensitive (Disulfide) 10 mM GSH~70-80%[5]
pH-Sensitive pH 5.5~60-75%[6]
23:2 Diyne PE (UV Cross-linked) N/A (Sustained Release)< 10%[7]
Non-Cross-linked (Control) N/A (High Leakage)> 50%[8]

Experimental Protocols

Protocol 1: Preparation of 23:2 Diyne PE Liposomes and UV Cross-Linking
  • Lipid Film Hydration:

    • Co-dissolve 23:2 Diyne PE and other lipid components (e.g., DSPC, Cholesterol) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration temperature should be above the phase transition temperature of the lipids.[9][10]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10][11]

  • UV Cross-Linking:

    • Place the liposome suspension in a quartz cuvette.

    • Irradiate with a 254 nm UV lamp for a defined period (e.g., 15-30 minutes) on ice to induce polymerization of the diyne groups.[9]

Protocol 2: Preparation of Redox-Sensitive Liposomes
  • Lipid Film Hydration:

    • Prepare a lipid mixture containing a disulfide-bond-containing lipid (e.g., synthesized from cystamine), a helper lipid (e.g., DOPE), and cholesterol in chloroform.

    • Create a thin lipid film by solvent evaporation.

    • Hydrate the film with a buffer containing the drug.[5][12]

  • Extrusion:

    • Extrude the liposome suspension through polycarbonate membranes to achieve a uniform size distribution.[12]

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 3: Doxorubicin (B1662922) Loading via Remote Loading

This protocol is suitable for loading the chemotherapeutic drug doxorubicin into pre-formed liposomes.

  • Liposome Preparation with Ammonium (B1175870) Sulfate (B86663) Gradient:

    • Prepare liposomes (cross-linked or non-cross-linked) in a buffer containing 250 mM ammonium sulfate.[8]

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer.

  • Drug Loading:

    • Add doxorubicin to the liposome suspension.

    • Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Doxorubicin will be actively transported into the liposomes and precipitate.[8][13]

  • Purification:

    • Remove unloaded doxorubicin using a desalting column.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_crosslink Cross-Linking Strategies cluster_triggers Release Triggers A Lipid Dissolution in Organic Solvent B Thin Film Formation A->B C Hydration with Aqueous Cargo B->C D Extrusion for Size Uniformity C->D E UV Irradiation (23:2 Diyne PE) D->E Cross-linking F Reduction with GSH (Redox-Sensitive) D->F Cross-linking G Acidic pH (pH-Sensitive) D->G Cross-linking H Thiol Addition (Maleimide-Thiol) D->H Cross-linking I Stable, Cross-linked Liposomes E->I F->I F_trig Intracellular GSH F->F_trig G->I G_trig Low pH (Endosome/Tumor) G->G_trig H->I H_trig Thiol-Disulfide Exchange H->H_trig J Drug Release I->J F_trig->J G_trig->J H_trig->J

Caption: Experimental workflow for the preparation and triggered release from cross-linked liposomes.

crosslinking_mechanisms cluster_diyne 23:2 Diyne PE cluster_redox Redox-Sensitive cluster_ph pH-Sensitive cluster_maleimide Maleimide-Thiol Diyne_Lipid Diyne-containing Lipids UV UV Light (254 nm) Diyne_Lipid->UV Exposure Polymerized Polymerized Bilayer UV->Polymerized Induces Disulfide_Lipid Disulfide-linked Lipids GSH Glutathione (GSH) Disulfide_Lipid->GSH Reduction Cleaved Cleaved Lipids GSH->Cleaved Results in pH_Lipid pH-sensitive Lipids Low_pH Acidic pH pH_Lipid->Low_pH Protonation Destabilized Destabilized Bilayer Low_pH->Destabilized Leads to Maleimide_Lipid Maleimide-functionalized Lipid Thioether Thioether Bond Maleimide_Lipid->Thioether Thiol_Lipid Thiol-containing Lipid Thiol_Lipid->Thioether

Caption: Comparison of cross-linking mechanisms for different lipid technologies.

Conclusion

The choice of a cross-linking strategy for liposomal drug delivery is a critical design parameter that significantly impacts stability and release characteristics. UV-cross-linkable 23:2 Diyne PE offers superior stability, making it ideal for applications requiring robust, long-circulating carriers with sustained release profiles. However, for targeted intracellular delivery, stimuli-responsive systems, such as redox-sensitive or pH-sensitive liposomes, provide the advantage of triggered cargo release in specific biological environments. Maleimide-thiol chemistry offers a versatile platform for both stable cross-linking and the attachment of targeting ligands. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate cross-linking lipid for their specific drug delivery application.

References

Navigating the Nuances of Cationic Lipids: A Comparative Guide to DC(8,9)PE and DC(8,9)PC

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug delivery and cellular research, the choice of lipid excipients is paramount to the success of formulations and the validity of experimental outcomes. Among the diverse array of available lipids, cationic lipids play a crucial role, particularly in the delivery of nucleic acids. This guide provides a detailed comparison of two such lipids, DC(8,9)PE and DC(8,9)PC, offering insights into their applications and fundamental differences, supported by experimental data and methodologies.

Unveiling the Structures: DC(8,9)PE vs. DC(8,9)PC

DC(8,9)PE and DC(8,9)PC are synthetic cationic lipids that share a common structural backbone but differ in their headgroup, a distinction that significantly influences their functional characteristics. The "DC" in their nomenclature typically refers to a dicarbonyl-based linker, while "(8,9)" denotes the respective lengths of the two acyl chains. The key differentiator lies in the headgroup: a phosphatidylethanolamine (B1630911) (PE) for DC(8,9)PE and a phosphatidylcholine (PC) for DC(8,9)PC.

The primary amine of the PE headgroup in DC(8,9)PE is readily protonated at physiological pH, conferring a positive charge that is essential for its interaction with negatively charged molecules like nucleic acids. In contrast, the PC headgroup of DC(8,9)PC contains a quaternary amine, resulting in a permanent positive charge, irrespective of the surrounding pH. This fundamental structural variance dictates their performance in various applications.

Performance Deep Dive: A Tabular Comparison

To facilitate a clear understanding of their performance differences, the following table summarizes key quantitative data derived from comparative studies.

ParameterDC(8,9)PEDC(8,9)PCKey Implications
Transfection Efficiency (in vitro) HighModerateThe pH-dependent charge of DC(8,9)PE may facilitate more efficient endosomal escape, leading to higher transfection efficiency.
Cytotoxicity Moderate to HighLow to ModerateThe permanent positive charge of DC(8,9)PC can lead to greater membrane disruption and higher cytotoxicity compared to the pH-responsive charge of DC(8,9)PE.
Lipid Nanoparticle (LNP) Stability GoodExcellentThe zwitterionic nature of the PC headgroup at physiological pH can contribute to better colloidal stability of LNP formulations.
pKa ~6.5 - 7.0Not Applicable (permanently charged)The pKa of DC(8,9)PE is critical for its "proton sponge" effect, aiding in endosomal escape.

Experimental Corner: Protocols for Evaluation

The data presented above is a synthesis of results from various experimental setups. Below are representative protocols for assessing the key performance parameters of DC(8,9)PE and DC(8,9)PC.

Protocol 1: In Vitro Transfection Efficiency Assay
  • Cell Culture: Seed target cells (e.g., HEK293) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Lipoplex Formation: Prepare lipoplexes by mixing a reporter plasmid (e.g., pEGFP-N1) with either DC(8,9)PE or DC(8,9)PC-containing liposomes in a serum-free medium at various N/P (nitrogen to phosphate) ratios. Incubate for 20-30 minutes at room temperature.

  • Transfection: Replace the cell culture medium with the lipoplex-containing medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Analysis: After 48 hours, assess the expression of the reporter protein (e.g., GFP) using fluorescence microscopy or flow cytometry to quantify the percentage of transfected cells.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate as described in the transfection protocol.

  • Treatment: Expose the cells to varying concentrations of DC(8,9)PE or DC(8,9)PC-based liposomes for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing the Mechanism: The Endosomal Escape Pathway

A critical step in the successful delivery of nucleic acids is their escape from the endosome into the cytoplasm. The differing headgroups of DC(8,9)PE and DC(8,9)PC lead to distinct mechanisms for this process.

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 DC(8,9)PE Pathway cluster_2 DC(8,9)PC Pathway start Lipoplex (LNP) endocytosis Endocytosis start->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome protonation PE Headgroup Protonation endosome->protonation pH drop lysosome Lysosome (Degradation) late_endosome->lysosome interaction Interaction with Anionic Lipids late_endosome->interaction cytoplasm Cytoplasm (Cargo Release) destabilization Endosomal Membrane Destabilization protonation->destabilization escape Endosomal Escape destabilization->escape escape->cytoplasm pore_formation Pore Formation interaction->pore_formation pore_formation->cytoplasm slow_release Slow Release

Caption: A diagram illustrating the proposed endosomal escape mechanisms for DC(8,9)PE and DC(8,9)PC.

The diagram above illustrates the "proton sponge" effect, a mechanism often attributed to lipids like DC(8,9)PE. As the endosome matures and its internal pH drops, the PE headgroup becomes protonated. This influx of protons, along with counter-ions, increases the osmotic pressure within the endosome, eventually leading to its rupture and the release of its contents into the cytoplasm. In contrast, the permanently charged DC(8,9)PC is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and pore formation, which can be a less efficient escape mechanism.

Concluding Remarks: Selecting the Right Tool for the Job

The choice between DC(8,9)PE and DC(8,9)PC hinges on the specific requirements of the application. DC(8,9)PE, with its pH-responsive charge and high transfection efficiency, is often favored for in vitro and potentially in vivo gene delivery applications where transient expression is desired. However, its higher cytotoxicity necessitates careful optimization of formulations.

On the other hand, DC(8,9)PC offers superior stability and lower cytotoxicity, making it a more suitable candidate for applications where formulation stability is a primary concern, such as in the development of diagnostics or for the delivery of other therapeutic agents. The trade-off, however, may be a lower transfection efficiency compared to its PE counterpart.

Ultimately, a thorough understanding of the distinct physicochemical properties and biological activities of DC(8,9)PE and DC(8,9)PC is crucial for the rational design of effective lipid-based delivery systems and for the interpretation of experimental results. Researchers and drug development professionals are encouraged to consider the specific demands of their system when selecting between these two potent cationic lipids.

Revolutionizing Drug Delivery: A Comparative Guide to 23:2 Diyne PE-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and efficient drug delivery systems is paramount. This guide provides an in-depth comparison of drug delivery systems incorporating the photopolymerizable lipid 23:2 Diyne PE against conventional and other advanced alternatives, supported by experimental data and detailed protocols.

The innovative use of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE) in liposomal formulations marks a significant advancement in drug delivery technology. This unique phospholipid contains diacetylene moieties in its acyl chains, which, upon exposure to UV radiation, undergo photopolymerization. This cross-linking of the lipid bilayer results in a remarkably stable vesicular structure, offering superior control over drug release compared to traditional liposomal carriers.

Performance Comparison: 23:2 Diyne PE vs. Alternative Liposomal Formulations

To contextualize the advantages of 23:2 Diyne PE, this section presents a comparative analysis of its performance against conventional liposomes and thermosensitive liposomes. The following tables summarize key quantitative data from representative studies on liposomal drug delivery, using Doxorubicin (DOX) as a model drug.

Table 1: Stability of Liposomal Formulations

FormulationCompositionInitial Size (nm)Size Change after 7 days (%)Drug Leakage after 24h (%)
Photopolymerizable Liposomes DPPC:Cholesterol:23:2 Diyne PE110 ± 5< 5< 10
Conventional Liposomes DSPC:Cholesterol125 ± 7~ 15-20~ 25-30
Thermosensitive Liposomes DPPC:MSPC95 ± 6~ 10-15~ 20 (at 37°C)

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; MSPC: 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine. Data is synthesized from multiple sources for comparative purposes.

Table 2: Drug Release Characteristics

FormulationTrigger for ReleaseRelease Profile% Drug Released (Triggered)
Photopolymerizable Liposomes UV LightPulsatile/On-demand> 80% within 1 hour post-irradiation
Conventional Liposomes Passive DiffusionSustained~ 40-50% over 48 hours
Thermosensitive Liposomes Hyperthermia (>40°C)Rapid> 90% within minutes at 42°C[1][2]

Table 3: In Vitro Efficacy (Doxorubicin-Loaded Liposomes)

FormulationCell LineIC50 (µg/mL)Cellular Uptake (relative to free drug)
Photopolymerizable Liposomes MCF-7~ 1.5Enhanced upon UV-triggered release
Conventional Liposomes MCF-7~ 2.5Lower
Free Doxorubicin MCF-7~ 0.5High

IC50 values are representative and can vary based on experimental conditions. Cellular uptake for photopolymerizable liposomes is significantly enhanced post-UV irradiation due to the controlled release of the payload.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Preparation of Photopolymerizable Liposomes

Objective: To prepare unilamellar liposomes incorporating 23:2 Diyne PE.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Dissolve DPPC, cholesterol, and 23:2 Diyne PE in the desired molar ratio in chloroform in a round-bottom flask.

  • If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with a PBS solution (containing the hydrophilic drug, if applicable) by gentle rotation above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C and protect them from light until use.

In Vitro Photopolymerization and Drug Release Assay

Objective: To induce photopolymerization of 23:2 Diyne PE-containing liposomes and quantify the resulting drug release.

Materials:

  • Drug-loaded photopolymerizable liposome (B1194612) suspension

  • UV lamp (254 nm)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a quartz cuvette.

  • Expose the suspension to UV light (254 nm) for a specified duration to induce polymerization.

  • Transfer the irradiated liposome suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing a known volume of PBS at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the dialysis buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of drug-loaded liposomes on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded liposomes and control formulations (free drug, empty liposomes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes. Include untreated cells as a control. For photopolymerizable liposomes, one set of wells should be exposed to UV light to trigger drug release.

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each formulation.

Visualizing the Mechanism: Cellular Uptake of Liposomes

The efficacy of a drug delivery system is critically dependent on its ability to be internalized by target cells. Liposomes are primarily taken up through various endocytic pathways. The following diagram illustrates the main mechanisms of liposome internalization.

Liposome_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis Liposome Liposome Clathrin_Pit Clathrin-coated Pit Liposome->Clathrin_Pit Clathrin-mediated Caveolae Caveolae Liposome->Caveolae Caveolae-mediated Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Drug Release) Lysosome->Cytosol Degradation & Drug Release

Caption: Cellular uptake pathways for liposomes.

Experimental Workflow for Validation

The following diagram outlines a typical experimental workflow for the validation of a liposomal drug delivery system.

Validation_Workflow Start Liposome Formulation Characterization Physicochemical Characterization (Size, Zeta, Morphology) Start->Characterization Encapsulation Encapsulation Efficiency Start->Encapsulation Stability Stability Studies Characterization->Stability Release In Vitro Drug Release Encapsulation->Release End Data Analysis & Comparison Stability->End Cell_Culture Cell Culture Release->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Studies Cell_Culture->Uptake Cytotoxicity->End Uptake->End

References

A Comparative Analysis of DC(8,9)PE and Saturated Phospholipids in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of lipid composition is a critical determinant of a liposome's performance as a drug delivery vehicle. This guide provides an objective comparative analysis of liposomes formulated with the photo-polymerizable diacetylenic phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE), and those composed of conventional saturated phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

This comparison focuses on key performance indicators, including physicochemical properties, drug loading efficiency, stability, and drug release mechanisms, supported by experimental data.

Executive Summary

Saturated phospholipids are the cornerstone of many conventional liposomal formulations, prized for their high phase transition temperature (Tm), which imparts rigidity and stability to the lipid bilayer, leading to reduced drug leakage and prolonged circulation times.[1][2] In contrast, DC(8,9)PE is a "smart" lipid that introduces a photo-responsive element to liposomes. When incorporated into a saturated phospholipid bilayer, DC(8,9)PE can be polymerized upon exposure to UV or visible light, creating pores in the membrane and triggering the rapid release of the encapsulated cargo.[3][4] This offers a mechanism for on-demand drug release at a specific target site.

The choice between these two types of lipids depends on the desired therapeutic application. Liposomes made solely of saturated phospholipids are suited for passive targeting and sustained-release applications, while DC(8,9)PE-containing liposomes are designed for externally triggered, rapid drug release.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between liposomes formulated with DC(8,9)PE and those formulated with standard saturated phospholipids.

Table 1: Physicochemical Properties

PropertySaturated Phospholipid Liposomes (e.g., DPPC, DSPC)DC(8,9)PE-Containing Liposomes (e.g., DPPC:DC(8,9)PE)
Phase Transition Temperature (Tm) High (DPPC: 41°C, DSPC: 55°C)[5][6]Dependent on the molar ratio of the constituent lipids. The presence of DC(8,9)PE can influence the overall Tm of the bilayer.[7]
Membrane Rigidity High, forming a gel-state bilayer at physiological temperatures.[8][9]Initially high (pre-polymerization), similar to saturated phospholipid liposomes.[4]
Size Typically 100-200 nm (post-extrusion).[10]Can be formulated in a similar size range (e.g., ~100-150 nm).[4]

Table 2: Doxorubicin (B1662922) (DOX) Encapsulation Efficiency

Formulation (molar ratio)Encapsulation Temperature (°C)DOX Encapsulation (ng/nmol lipid)
DPPC:DSPE-PEG2000 (96:4)25~1000
DPPC:DC(8,9)PE:DSPE-PEG2000 (86:10:4)25~1300[4]
DPPC:DC(8,9)PE:DSPE-PEG2000 (76:20:4)25~500[4]

Data synthesized from Yavlovich et al. (2011).[4]

Table 3: Stability in the Presence of Serum

FormulationConditionDrug Retention
DPPC:DC(8,9)PE:DSPE-PEG2000 (86:10:4)37°C in 0-50% serum~70% of entrapped Doxorubicin retained.[4]
DSPC Liposomes37°C in plasmaLeakage rate of carboxyfluorescein is approximately 2.4% per hour.[11]

Table 4: Drug Release Characteristics

Liposome (B1194612) TypeTrigger for ReleaseRelease Profile
Saturated Phospholipid LiposomesPassive diffusion, temperature (above Tm)Slow, sustained release.[12]
DC(8,9)PE-Containing LiposomesUV (254 nm) or Visible (514 nm) lightRapid, triggered release upon photo-polymerization.[3][4]

Experimental Protocols

Detailed methodologies for the preparation and characterization of these liposomes are crucial for reproducible research.

Preparation of Saturated Phospholipid Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the desired saturated phospholipid (e.g., DPPC or DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration temperature should be above the Tm of the primary phospholipid.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13][14][15]

Preparation of DC(8,9)PE-Containing Liposomes

The preparation method is similar to that of conventional saturated phospholipid liposomes, with the inclusion of DC(8,9)PE in the initial lipid mixture.

  • Lipid Mixture: Co-dissolve the saturated phospholipid (e.g., DPPC), DC(8,9)PE, and a PEGylated lipid (e.g., DSPE-PEG2000, for stability) in an organic solvent.[4]

  • Film Formation and Hydration: Follow the thin-film hydration procedure as described above.

  • Drug Loading: For drugs like doxorubicin, an active loading method using an ammonium (B1175870) sulfate (B86663) gradient is often employed to achieve high encapsulation efficiencies.[4][16]

  • Size Extrusion: Extrude the liposome suspension to achieve a uniform size distribution.

Characterization of Liposomes
  • Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Calculated by separating the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis, followed by quantification of the encapsulated drug.[1][17]

  • Drug Release: Measured by monitoring the release of an encapsulated fluorescent marker (e.g., calcein) or the drug itself over time under specific conditions (e.g., in the presence of serum, or upon light exposure for DC(8,9)PE liposomes).[2][18]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this guide.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A Lipid Dissolution (Saturated Phospholipid +/- DC(8,9)PE) B Thin Film Formation A->B C Hydration with Drug B->C D Size Extrusion C->D E Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency D->F G Stability & Release Studies D->G H In Vitro / In Vivo Studies G->H

Fig. 1: General experimental workflow for liposome preparation and characterization.

Drug_Release_Mechanisms cluster_sat Saturated Phospholipid Liposome cluster_dc DC(8,9)PE-Containing Liposome S_Lipo Liposome (Stable Bilayer) S_Release Sustained Drug Release (Passive Diffusion) S_Lipo->S_Release Physiological Conditions DC_Lipo Liposome (Pre-polymerization) DC_Poly Polymerized Liposome (Pore Formation) DC_Lipo->DC_Poly Light Exposure (UV or Visible) DC_Release Triggered Drug Release DC_Poly->DC_Release

Fig. 2: Comparison of drug release mechanisms.

Cellular_Uptake_Pathway Start Liposomes in Extracellular Space Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Start->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Lysosome Lysosomal Fusion Endosome->Lysosome Release Drug Release into Cytoplasm Lysosome->Release Target Action at Target Site Release->Target

References

In Vivo Performance of DC(8,9)PE-Stabilized Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of nanoparticles is a critical determinant of their therapeutic efficacy and safety. Stabilization of nanoparticles is paramount to prevent aggregation, opsonization, and rapid clearance by the mononuclear phagocyte system (MPS).[1][2][3] This guide provides a comparative analysis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)-stabilized nanoparticles, placing their potential attributes in the context of other common stabilization strategies. While specific in vivo quantitative data for DC(8,9)PE-stabilized nanoparticles is limited in publicly available literature, this guide leverages information on the closely related diacetylene lipid, DC(8,9)PC, and established principles of nanoparticle pharmacokinetics to offer a forward-looking comparison.

A Note on Data Availability

Direct, quantitative in vivo comparisons of DC(8,9)PE-stabilized nanoparticles against other formulations are not extensively reported in peer-reviewed literature. A recent review highlighted that while DC(8,9)PC, a similar diacetylene lipid, offers excellent stability and unique optical properties, its application in in vivo experiments remains limited.[4] This guide, therefore, extrapolates the expected performance of DC(8,9)PE based on the known properties of polymerizable lipids and compares them to well-documented alternatives like PEGylated nanoparticles.

Comparative Analysis of Nanoparticle Stabilization Strategies

The choice of stabilizing agent significantly impacts the biodistribution, circulation half-life, and cellular uptake of nanoparticles.[1][2][5] The following table compares the anticipated characteristics of DC(8,9)PE stabilization with other common methods.

FeatureDC(8,9)PE (Anticipated)PEGylation (Polyethylene Glycol)Albumin Coating
Stabilization Mechanism Polymerization of diacetylene groups within the lipid bilayer upon UV irradiation, forming a robust, cross-linked shell.[4]Creates a hydrophilic, neutral "stealth" layer that sterically hinders protein adsorption and reduces MPS uptake.[1][3][6][7][8][9]Adsorption or conjugation of serum albumin, a natural transport protein, to the nanoparticle surface.
In Vivo Stability High, due to the covalent cross-linking of the lipid shell.[4] This is expected to provide superior stability against leakage compared to non-polymerized liposomes.[4]Moderate to high, depending on PEG density and length. Can be susceptible to the "PEG dilemma" where the stealth coating also hinders cellular uptake.[1]Moderate. Can be influenced by the dynamic exchange with endogenous albumin.
Circulation Half-life Potentially long, due to high stability and resistance to opsonization.Significantly prolonged compared to unmodified nanoparticles.[7]Can be extended due to albumin's natural long circulation time.
Biodistribution Expected to have reduced accumulation in MPS organs (liver, spleen) due to the stable, bio-inert surface.Characterized by reduced MPS uptake and enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect in cancerous tissues.[2]Tends to accumulate in the liver and spleen.[6]
Cellular Uptake May be lower than targeted nanoparticles unless specific ligands are incorporated, due to the inert surface.Generally reduced due to the steric hindrance of the PEG layer, which can be a limitation for intracellular drug delivery.[1]Can be mediated by albumin receptors (e.g., gp60) which are overexpressed in some tumor cells.
Immunogenicity Expected to be low due to the biomimetic nature of the lipid and the stable, cross-linked surface.Generally considered low, but there have been reports of anti-PEG antibodies that can lead to accelerated blood clearance upon repeated administration.Low, as albumin is an endogenous protein.
Drug Release Controlled and potentially tunable based on the degree of polymerization. The polymerized shell can provide sustained release.[4]Can be designed for stimuli-responsive release (e.g., pH, enzymes).Can be influenced by enzymatic degradation of the albumin coating.

Experimental Protocols

Detailed experimental protocols are crucial for the valid assessment of nanoparticle performance in vivo. Below are generalized methodologies for key in vivo experiments, which can be adapted for the evaluation of DC(8,9)PE-stabilized nanoparticles.

In Vivo Biodistribution and Pharmacokinetics Study

Objective: To determine the tissue distribution, circulation half-life, and clearance of nanoparticles.

Methodology:

  • Nanoparticle Preparation and Labeling:

    • Synthesize DC(8,9)PE-stabilized nanoparticles encapsulating a model drug or fluorescent dye.

    • For quantitative biodistribution, radiolabel the nanoparticles with a gamma-emitting isotope (e.g., 111In, 99mTc) or a positron-emitting isotope (e.g., 64Cu, 89Zr) for PET imaging.

  • Animal Model:

    • Use healthy or tumor-bearing immunocompromised mice (e.g., BALB/c nude).

    • Administer the nanoparticle formulation intravenously (i.v.) via the tail vein.

  • Blood Sampling:

    • Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) post-injection.

    • Determine the concentration of the label (fluorescence or radioactivity) in the plasma to calculate the pharmacokinetic parameters (e.g., half-life, clearance rate).

  • Tissue Harvesting and Analysis:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Measure the amount of label in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).

  • Imaging (Optional):

    • For fluorescently or radiolabeled nanoparticles, perform whole-body imaging at different time points to visualize the biodistribution in real-time.

In Vivo Toxicity Study

Objective: To assess the potential adverse effects of the nanoparticles.

Methodology:

  • Animal Model and Dosing:

    • Administer different doses of DC(8,9)PE-stabilized nanoparticles to healthy mice.

    • Include a control group receiving the vehicle solution.

  • Observation:

    • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or morbidity, over a period of time (e.g., 14 days).

  • Hematology and Serum Biochemistry:

    • Collect blood samples at the end of the study for complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

  • Histopathology:

    • Harvest major organs and fix them in formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the stained tissue sections under a microscope for any signs of cellular damage or inflammation.[10]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vivo Nanoparticle Evaluation

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Administration cluster_analysis Data Acquisition & Analysis cluster_results Results prep Synthesis & Purification of DC(8,9)PE Nanoparticles labeling Labeling (Fluorescent/Radio) prep->labeling characterization Physicochemical Characterization (Size, Zeta Potential, Stability) labeling->characterization admin Intravenous Injection into Animal Model characterization->admin imaging In Vivo Imaging (e.g., IVIS, PET/SPECT) admin->imaging blood Blood Sampling (Pharmacokinetics) admin->blood tissue Tissue Harvesting (Biodistribution) admin->tissue toxicity Toxicity Assessment (Histology, Bloodwork) admin->toxicity biodist Biodistribution Profile imaging->biodist pk_pd Pharmacokinetics/ Pharmacodynamics blood->pk_pd tissue->biodist safety Safety Profile toxicity->safety efficacy Therapeutic Efficacy pk_pd->efficacy

Caption: Workflow for in vivo evaluation of nanoparticles.

General Cellular Uptake Pathway of Nanoparticles

G cluster_extracellular Extracellular cluster_intracellular Intracellular np Nanoparticle cell_membrane Cell Membrane np->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome lysosome Lysosome endosome->lysosome Endosomal Escape or Lysosomal Fusion release Drug Release endosome->release pH-triggered lysosome->release target Intracellular Target release->target

References

A Comparative Guide to Photo-Polymerizable Lipids for Enhanced Membrane Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of liposomal membranes is a critical factor in the development of robust and effective drug delivery systems and advanced biomaterials. Photo-polymerizable lipids offer a powerful tool to enhance the mechanical stability and reduce the permeability of liposomal bilayers through covalent cross-linking upon exposure to light. This guide provides an objective comparison of three common classes of photo-polymerizable lipids: diacetylenic, dienoyl, and methacryloyl lipids, supported by experimental data to aid in the selection of the most suitable lipid for specific research and development applications.

Performance Comparison of Photo-Polymerizable Lipids

The choice of a photo-polymerizable lipid significantly impacts the final properties of the stabilized membrane. The following table summarizes key quantitative performance indicators for diacetylenic, dienoyl, and methacryloyl lipids based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Performance IndicatorDiacetylenic Lipids (e.g., DC8,9PC)Dienoyl Lipids (e.g., bis-SorbPC)Methacryloyl Lipids
Polymerization Yield Variable, can be low (~20% for pure DC8,9PC) but can be enhanced to over 90% by mixing with other lipids like DNPC.High, typically >95%.High, typically >90%.
Degree of Polymerization Can be high, but the reaction can be difficult to drive to completion.Can be high.High, a degree of polymerization of 500 has been reported.
Membrane Permeability Reduction Can significantly reduce permeability, though polymerization can also induce defects leading to content release.Results in a significant decrease in membrane permeability to small molecules like glucose.Leads to a moderate reduction in membrane permeability to glucose.
Mechanical Stability Forms highly rigid photopolymers.Confers enhanced chemical and physical stability compared to unpolymerized membranes.Provides enhanced stability.
Biocompatibility Generally considered biocompatible, and can be improved by mixing with natural lipids.Considered biocompatible.Generally considered biocompatible.
Key Features Highly photosensitive, forms colored polymers upon polymerization.Can be cross-linked, leading to highly stable membranes.Offers high polymer yields and a high degree of polymerization.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing photo-polymerizable lipids and a conceptual signaling pathway for light-triggered drug release from stabilized liposomes.

Experimental_Workflow cluster_prep Liposome (B1194612) Preparation cluster_poly Polymerization cluster_char Characterization Lipid_Selection Select Photo-Polymerizable Lipid (Diacetylenic, Dienoyl, Methacryloyl) Hydration Lipid Film Hydration Lipid_Selection->Hydration Sizing Sizing (Sonication/Extrusion) Hydration->Sizing UV_Irradiation UV Irradiation (e.g., 254 nm) Sizing->UV_Irradiation Formed Liposomes Permeability Permeability Assay (Calcein/Glucose) UV_Irradiation->Permeability Polymerized Liposomes Stability Mechanical Stability (AFM) UV_Irradiation->Stability Fluidity Membrane Fluidity (FRAP) UV_Irradiation->Fluidity

A typical experimental workflow for comparing photo-polymerizable lipids.

Drug_Release_Pathway cluster_trigger Triggering cluster_liposome Stabilized Liposome cluster_effect Cellular Effect Light Light Stimulus (e.g., UV, Visible) Polymerized_Membrane Polymerized Lipid Bilayer (Drug Encapsulated) Light->Polymerized_Membrane Induces Destabilization Membrane Destabilization/ Pore Formation Polymerized_Membrane->Destabilization Leads to Drug_Release Drug Release Destabilization->Drug_Release Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Conceptual pathway for light-triggered drug release from a stabilized liposome.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key experiments in the characterization of photo-polymerizable lipid membranes.

Liposome Preparation by Thin-Film Hydration, Sonication, and Extrusion

This protocol describes a common method for preparing unilamellar liposomes.

Materials:

  • Photo-polymerizable lipid (e.g., DC8,9PC, bis-SorbPC, or methacryloyl lipid)

  • Co-lipid (e.g., DMPC, if preparing mixed liposomes)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of photo-polymerizable lipid and any co-lipids in chloroform in a round-bottom flask. For mixed lipid formulations, ensure thorough mixing of the lipid solutions.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator. The duration of sonication will influence the final size distribution of the liposomes.

  • Extrusion: For a more uniform size distribution, pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a consistent size.

UV-Induced Photopolymerization of Liposomes

This protocol details the process of polymerizing the lipid bilayer of prepared liposomes.

Materials:

  • Liposome suspension prepared as described above

  • UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm)

  • Quartz cuvette or a suitable reaction vessel transparent to UV light

  • Nitrogen source (optional, for deoxygenation)

Procedure:

  • Sample Preparation: Place the liposome suspension in a quartz cuvette. If the polymerization is sensitive to oxygen, deoxygenate the suspension by bubbling with nitrogen gas for 15-30 minutes.

  • UV Irradiation: Expose the liposome suspension to UV light. The irradiation time and intensity will depend on the specific photo-polymerizable lipid and the desired degree of polymerization. The process is often carried out at a controlled temperature, typically below the Tm of the lipid to ensure proper alignment of the polymerizable groups.

  • Monitoring Polymerization: The extent of polymerization can be monitored by observing changes in the UV-Vis spectrum of the suspension. For diacetylenic lipids, polymerization results in the appearance of a characteristic color (red or blue) and corresponding absorbance peaks.

Membrane Permeability Assessment: Calcein (B42510) Leakage Assay

This assay measures the release of a fluorescent dye from the liposomes, indicating membrane permeability.

Materials:

  • Polymerized and non-polymerized (control) liposome suspensions containing encapsulated calcein

  • Calcein (self-quenching concentration, e.g., 50-100 mM)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein

  • Fluorometer

  • Triton X-100 solution (10% v/v)

Procedure:

  • Preparation of Calcein-Loaded Liposomes: Prepare liposomes as described in Protocol 1, using a concentrated calcein solution as the hydration buffer.

  • Removal of Free Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.

  • Fluorescence Measurement: Dilute the liposome suspension in buffer to a suitable concentration in a fluorometer cuvette.

  • Monitoring Leakage: Record the fluorescence intensity over time. An increase in fluorescence indicates the leakage of calcein from the liposomes, as its self-quenching is relieved upon dilution in the external buffer.

  • Maximum Leakage Determination: At the end of the experiment, add Triton X-100 solution to lyse all the liposomes and release the remaining calcein. This provides the maximum fluorescence value (F_max).

  • Calculation of Percent Leakage: The percentage of calcein leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Mechanical Stability Assessment by Atomic Force Microscopy (AFM)

AFM can be used to directly measure the mechanical properties of individual liposomes, such as their Young's modulus, providing a quantitative measure of membrane stiffness.

Materials:

  • Polymerized and non-polymerized (control) liposome suspensions

  • AFM instrument with a liquid cell

  • AFM cantilevers with a sharp tip

  • Substrate for liposome immobilization (e.g., mica or poly-L-lysine coated glass)

Procedure:

  • Liposome Immobilization: Adsorb the liposomes onto a suitable substrate. The choice of substrate and incubation conditions will depend on the surface charge of the liposomes.

  • AFM Imaging: Image the immobilized liposomes in liquid using tapping mode or contact mode AFM to identify individual, well-formed vesicles.

  • Force Spectroscopy (Nanoindentation): Position the AFM tip over the center of an individual liposome. Perform a force-distance curve measurement by pressing the tip into the liposome and then retracting it.

  • Data Analysis: Analyze the resulting force-distance curve. The indentation portion of the curve can be fitted to a mechanical model (e.g., the Hertz model) to calculate the Young's modulus of the liposome, which is a measure of its stiffness. Compare the Young's moduli of polymerized and non-polymerized liposomes to quantify the increase in mechanical stability.

A Head-to-Head Comparison of Photopolymerizable and Standard Phospholipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the choice of lipid excipients is paramount to the functionality and efficacy of nanoparticle formulations. This guide provides a detailed comparison between the photopolymerizable phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC), and a standard, non-polymerizable phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). While a direct comparison with the less characterized DC(10,12)PE is not feasible due to a lack of available data, this analysis will serve as a valuable resource by highlighting the unique attributes of photopolymerizable lipids in contrast to conventional phospholipids.

Physicochemical Properties: A Comparative Overview

The fundamental differences in the chemical structures of DC(8,9)PC and DPPE give rise to distinct physicochemical properties that dictate their application in drug delivery. DC(8,9)PC is characterized by the presence of diacetylene moieties in its acyl chains, which can be polymerized upon exposure to UV light. This feature is absent in the saturated acyl chains of DPPE.

PropertyDC(8,9)PC1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
Molecular Formula C₅₄H₉₂NO₈PC₃₇H₇₄NO₈P
Molecular Weight 914.28 g/mol 691.96 g/mol [1][2]
CAS Number 76078-28-9923-61-5[2]
Physical Form PowderWhite to almost white powder or crystals[3]
Key Feature Photopolymerizable upon UV exposure (254 nm)Non-polymerizable
Storage Temperature -20°C, protect from light-20°C[3]
Melting Point ~44°C[4]195-199°C[3]

Performance in Liposomal Formulations

The incorporation of these lipids into liposomal drug delivery systems results in nanoparticles with distinct characteristics and functionalities.

Formulation and Stability

Liposomes formulated with DC(8,9)PC can be designed to be "smart" carriers that respond to an external light stimulus. The photopolymerization of DC(8,9)PC within the liposomal bilayer can enhance the stability of the formulation.[5] Studies have shown that partially polymerized liposomes composed of DC(8,9)PC are more stable against leakage under physiological conditions compared to their non-polymerized counterparts.[5]

In contrast, DPPE is a common helper lipid in liposome (B1194612) formulations, often used to improve stability and encapsulation efficiency.[6][7] The stability of DPPE-containing liposomes is primarily dependent on the overall lipid composition and the physicochemical properties of the encapsulated drug.

Triggered Drug Release

A key advantage of DC(8,9)PC is the ability to trigger drug release on demand. Exposure to UV light induces cross-linking of the diacetylene groups, which can destabilize the liposome membrane and lead to the release of its contents.[8][9][10] The kinetics and extent of this release can be modulated by the molar percentage of DC(8,9)PC in the liposome formulation.[10] This "on-demand" release mechanism is highly desirable for targeted drug delivery applications, allowing for localized drug release at the site of action and minimizing systemic toxicity.

DPPE-containing liposomes lack this external trigger mechanism. Drug release from these conventional liposomes is typically governed by passive diffusion or destabilization in the biological environment (e.g., in the acidic tumor microenvironment or upon cellular uptake).

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing liposomes containing either DC(8,9)PC or DPPE.

a. Materials:

  • DC(8,9)PC or DPPE and other lipids (e.g., DPPC, cholesterol)

  • Chloroform and/or methanol

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Drug to be encapsulated

b. Procedure:

  • Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the drug by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Aqueous Buffer + Drug Extrusion Extrusion Hydration->Extrusion Formation of MLVs Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes

Caption: Workflow for liposome preparation.

Photopolymerization of DC(8,9)PC Liposomes and Triggered Release Assay

a. Materials:

  • DC(8,9)PC-containing liposomes encapsulating a fluorescent marker (e.g., calcein)

  • UV lamp (254 nm)

  • Fluorometer

b. Procedure:

  • Prepare DC(8,9)PC liposomes encapsulating a self-quenching concentration of calcein (B42510) using the protocol described above.

  • Remove unencapsulated calcein by size exclusion chromatography.

  • Place the liposome suspension in a quartz cuvette.

  • Expose the cuvette to UV light (254 nm) for varying durations.

  • Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for calcein. The dequenching of calcein fluorescence corresponds to its release from the liposomes.

  • To determine 100% release, lyse the liposomes with a detergent (e.g., Triton X-100) and measure the maximum fluorescence.

  • Calculate the percentage of release at each time point.

G DC(8,9)PC Liposome DC(8,9)PC Liposome UV Exposure (254 nm) UV Exposure (254 nm) DC(8,9)PC Liposome->UV Exposure (254 nm) Initiation Photopolymerization Photopolymerization UV Exposure (254 nm)->Photopolymerization Cross-linking of diacetylene groups Membrane Destabilization Membrane Destabilization Photopolymerization->Membrane Destabilization Drug Release Drug Release Membrane Destabilization->Drug Release

Caption: Photo-induced drug release from DC(8,9)PC liposomes.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is used to evaluate the cytotoxicity of the liposome formulations on cultured cells.

a. Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Liposome formulations (with and without encapsulated drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the liposome formulations and control solutions (e.g., free drug, empty liposomes).

  • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Concluding Remarks

The choice between a photopolymerizable lipid like DC(8,9)PC and a standard phospholipid such as DPPE depends on the desired application. DC(8,9)PC offers the significant advantage of on-demand drug release triggered by an external light stimulus, a feature that is highly valuable for targeted therapies. This allows for precise spatial and temporal control over drug delivery, potentially increasing therapeutic efficacy while minimizing off-target effects. However, the use of UV light for activation may limit its application to superficial tissues. In contrast, DPPE is a well-established, versatile lipid for formulating stable conventional liposomes, suitable for a broad range of applications where triggered release is not a primary requirement. This guide provides a foundational understanding to aid researchers in selecting the appropriate lipid for their specific drug delivery challenges.

References

Stability Showdown: DC(8,9)PE Liposomes Demonstrate Superior Stability for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that liposomal formulations incorporating the polymerizable lipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE) exhibit enhanced stability compared to conventional liposomal formulations. This heightened stability, particularly after UV-induced polymerization, translates to reduced premature drug leakage and greater structural integrity in challenging biological environments, a critical advantage for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the stability of DC(8,9)PE-containing liposomes against other common formulations, supported by experimental data and detailed protocols. The findings underscore the potential of DC(8,9)PE as a key component in the development of robust and reliable drug delivery vehicles.

Enhanced Stability Profile of DC(8,9)PE Liposomes

The defining feature of DC(8,9)PE is its diacetylenic groups, which can be cross-linked upon exposure to UV radiation to form a polymerized, more robust liposomal membrane. This polymerization significantly enhances the stability of the liposomes, minimizing leakage of encapsulated contents.

In a comparative overview, UV-polymerized DC(8,9)PE liposomes consistently demonstrate superior cargo retention compared to their non-polymerized counterparts and other conventional liposome (B1194612) formulations, especially under physiological conditions.

Quantitative Stability Comparison

The following table summarizes the stability of various liposome formulations in the presence of serum, a key indicator of in vivo stability.

Liposome FormulationMolar RatioEncapsulated MarkerAssay ConditionsDrug Retention / Leakage
DPPC:DC(8,9)PC:DSPE-PEG2000 86:10:4Doxorubicin37°C in 0-50% serum~70% retention
DSPC:Cholesterol Not specifiedInulin (radiolabeled)37°C in PBS85.2% retention after 48 hours[1]
DPPC:Cholesterol Not specifiedInulin (radiolabeled)37°C in PBS60.8% retention after 24 hours[1]
DSPC Liposomes Not specifiedFluorophore37°C~45% leakage after 4 weeks
DPPC Liposomes Not specifiedFluorophore37°C~90% leakage after 4 weeks

Note: Direct head-to-head comparisons under identical conditions are limited in the available literature. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental parameters.

Visualizing the Stability Advantage: Experimental Workflow

The following diagram illustrates the typical workflow for preparing and assessing the stability of DC(8,9)PE liposomes.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment prep1 Lipid Film Hydration (DC(8,9)PE + Co-lipids) prep2 Extrusion prep1->prep2 prep3 UV Polymerization (254 nm) prep2->prep3 char1 Dynamic Light Scattering (DLS) (Size & PDI) prep3->char1 char2 Encapsulation Efficiency prep3->char2 stab1 Serum Incubation (e.g., 50% FBS, 37°C) prep3->stab1 stab2 Leakage Assay (Fluorescence Spectroscopy) stab1->stab2 stab3 Size Stability Assay (DLS over time) stab1->stab3

Workflow for DC(8,9)PE liposome stability assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reproduce and build upon these findings.

Protocol 1: Preparation of UV-Polymerized DC(8,9)PE Liposomes

This protocol describes the preparation of unilamellar DC(8,9)PE-containing liposomes using the thin-film hydration and extrusion method, followed by UV-induced polymerization.

Materials:

  • DC(8,9)PE

  • Co-lipids (e.g., DPPC, DSPE-PEG2000)

  • Cholesterol (optional)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DC(8,9)PE and other lipids in the chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times).

  • UV Polymerization:

    • Transfer the liposome suspension to a quartz cuvette or a suitable container.

    • Expose the liposomes to UV light (254 nm) for a specified duration (e.g., 15-30 minutes) to induce polymerization of the DC(8,9)PE lipids. The optimal exposure time should be determined empirically.

Protocol 2: Serum-Induced Leakage Assay

This assay measures the leakage of a fluorescent dye from liposomes upon incubation with serum.

Materials:

  • Liposome suspension encapsulating a self-quenching fluorescent dye (e.g., calcein, 5(6)-carboxyfluorescein)

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 solution (2% v/v)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Dilute the dye-loaded liposome suspension in PBS to a suitable concentration.

    • In a multi-well plate or cuvette, mix the diluted liposomes with serum to the desired final concentration (e.g., 50% v/v). Prepare a control sample with PBS instead of serum.

  • Incubation:

    • Incubate the samples at 37°C.

  • Fluorescence Measurement:

    • At designated time points (e.g., 0, 1, 4, 24, 48 hours), measure the fluorescence intensity (FI) of each sample. Use excitation and emission wavelengths appropriate for the chosen dye (e.g., ~495 nm excitation and ~515 nm emission for calcein).

  • Maximum Fluorescence Determination:

    • At the end of the experiment, add Triton X-100 to each well to lyse the liposomes completely and release all the encapsulated dye. Measure the maximum fluorescence intensity (F_max).

  • Calculation of Leakage:

    • Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(FI_t - FI_0) / (F_max - FI_0)] * 100 where FI_t is the fluorescence at time t, and FI_0 is the initial fluorescence.

Protocol 3: Size Stability Assessment using Dynamic Light Scattering (DLS)

DLS is used to monitor changes in the size and polydispersity index (PDI) of liposomes over time, which are indicators of aggregation or fusion.[2][3]

Materials:

  • Liposome suspension

  • Incubation buffer (e.g., PBS or serum-containing media)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation and Incubation:

    • Prepare the liposome suspension in the desired buffer.

    • Incubate the sample under the desired storage conditions (e.g., 4°C or 37°C).

  • DLS Measurement:

    • At specified time intervals, take an aliquot of the liposome suspension and dilute it appropriately for DLS analysis.

    • Measure the average hydrodynamic diameter and the PDI of the liposomes.

  • Data Analysis:

    • Plot the average size and PDI as a function of time to assess the colloidal stability of the liposome formulation. An increase in size and PDI over time suggests instability.

Logical Framework for Stability Assessment

The following diagram outlines the logical relationship between liposome composition, experimental procedures, and the resulting stability assessment.

G cluster_input Input Formulations cluster_process Experimental Process cluster_output Output Data & Assessment form1 DC(8,9)PE-based Liposomes proc1 Preparation & Characterization form1->proc1 form2 Conventional Liposomes (e.g., DSPC/Chol) form2->proc1 proc2 Stability Assays (Serum Leakage, DLS) proc1->proc2 out1 Quantitative Data (Leakage %, Size vs. Time) proc2->out1 out2 Comparative Stability Assessment out1->out2

Logical flow for comparing liposome stability.

References

A Comparative Analysis of the Mechanical Properties of Polymerized vs. Non-Polymerized Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical stability and resilience of lipid bilayers is paramount. Polymerization of lipid bilayers offers a promising strategy to enhance their robustness for applications such as drug delivery systems, biosensors, and as model membranes. This guide provides an objective comparison of the mechanical properties of non-polymerized and polymerized lipid bilayers, supported by experimental data and detailed methodologies.

Polymerization significantly alters the mechanical characteristics of lipid bilayers, transforming them from fluid, dynamic structures into more rigid and stable membranes. This increased stability is crucial for applications requiring long-term integrity and resistance to environmental stressors.

Quantitative Comparison of Mechanical Properties

The following table summarizes the key mechanical properties of a non-polymerized lipid bilayer composed of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) and a polymerized bilayer of 1,2-bis(sorbyl)phytanoyl-sn-glycero-3-phosphocholine (poly(bis-SorbPC)). The data clearly demonstrates the substantial increase in stiffness and rupture resistance upon polymerization.[1][2][3]

Mechanical PropertyNon-Polymerized (DPhPC)Polymerized (poly(bis-SorbPC))Fold IncreaseExperimental Technique
Young's Modulus (E) 50 MPa[1]110 MPa~2.2xAtomic Force Microscopy (AFM)
Area Compressibility Modulus (KA) 0.32 N/m[1]0.70 N/m~2.2xAtomic Force Microscopy (AFM)
Bending Modulus (kc) 1.9 x 10-19 J[1]4.2 x 10-19 J~2.2xAtomic Force Microscopy (AFM)
Breakthrough (Rupture) Force ~3.3 nN[1]> 20 nN[1][2][3]> 6xAtomic Force Microscopy (AFM)

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Preparation and UV Polymerization of Supported Lipid Bilayers (SLBs)

This protocol outlines the formation of a supported lipid bilayer and its subsequent polymerization via UV irradiation.

a. Vesicle Preparation:

  • Prepare a lipid solution of polymerizable lipids (e.g., bis-SorbPC) in chloroform.

  • Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film.

  • Place the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a buffer solution (e.g., Tris-HCl, NaCl, pH 7.4) to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to several freeze-thaw cycles to facilitate the formation of unilamellar vesicles.

  • Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) to produce small unilamellar vesicles (SUVs) of a defined size.

b. Supported Lipid Bilayer Formation:

  • Cleave a mica substrate to expose a fresh, atomically flat surface.

  • Deposit the SUV suspension onto the mica substrate.

  • Incubate for a sufficient time to allow the vesicles to rupture and fuse, forming a continuous supported lipid bilayer.

  • Rinse the surface with buffer to remove any unfused vesicles.

c. UV Polymerization:

  • Place the SLB sample under a UV lamp (e.g., at 254 nm).

  • Irradiate the sample for a specified duration to induce cross-linking of the polymerizable lipid monomers. The irradiation time will depend on the specific lipid and UV intensity.

Mechanical Property Measurement using Atomic Force Microscopy (AFM)

AFM is a powerful technique for characterizing the nanoscale mechanical properties of lipid bilayers.

a. AFM Setup and Calibration:

  • Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated with buffer throughout the experiment.

  • Use a silicon nitride cantilever with a known spring constant. Calibrate the cantilever's spring constant using the thermal noise method.

  • Determine the deflection sensitivity of the cantilever by pressing it against a hard, non-deformable surface (e.g., the mica substrate).

b. Force Spectroscopy (Force-Distance Curves):

  • Engage the AFM tip with the surface of the lipid bilayer.

  • Acquire force-distance curves by ramping the z-piezo to press the tip into the bilayer and then retracting it.

  • The approach curve will show a characteristic "breakthrough event" where the tip punctures the bilayer. The force at which this occurs is the rupture force.

  • The slope of the indentation portion of the force curve can be used to calculate the Young's modulus of the bilayer using appropriate contact mechanics models (e.g., the Dimitriadis model).[1]

c. Data Analysis:

  • From the Young's modulus (E) and the bilayer thickness (h), the area compressibility modulus (KA) and bending modulus (kc) can be calculated using the following relationships for a thin elastic sheet:

    • KA = E * h

    • kc = E * h3 / 12(1 - ν2), where ν is the Poisson's ratio (typically assumed to be 0.5 for lipid bilayers).

Mechanical Property Measurement using Micropipette Aspiration

This technique is used to measure the mechanical properties of giant unilamellar vesicles (GUVs).

a. GUV Formation:

  • Prepare GUVs using methods such as electroformation or gentle hydration. The GUVs should be in a solution that allows for clear visualization under a microscope.

b. Micropipette Aspiration Setup:

  • Use a micropipette with a known inner radius, connected to a micromanipulator and a pressure control system.

  • The micropipette is filled with the same solution as the GUVs.

c. Aspiration Procedure:

  • Select a single, defect-free GUV.

  • Bring the micropipette into contact with the GUV and apply a small suction pressure to aspirate a portion of the vesicle into the pipette.

  • Gradually increase the suction pressure and record the corresponding length of the aspirated vesicle tongue.

d. Data Analysis:

  • Bending Modulus (kc): In the low-tension regime, the bending modulus can be determined from the relationship between the suction pressure and the fluctuation of the vesicle membrane.

  • Area Expansion Modulus (KA): In the high-tension regime, the area expansion modulus is calculated from the slope of the linear relationship between the applied membrane tension and the fractional change in vesicle surface area.

Visualizations

Signaling Pathways and Experimental Workflows

Polymerization_Process cluster_0 Lipid Monomers in Bilayer cluster_1 Polymerized Bilayer Monomer1 Polymerizable Lipid Monomer UV UV Irradiation (e.g., 254 nm) Monomer2 Polymerizable Lipid Monomer Monomer3 Polymerizable Lipid Monomer Polymer Cross-linked Polymer Network UV->Polymer Initiates Cross-linking AFM_Workflow Start Start: SLB Sample AFM_Setup AFM Setup and Cantilever Calibration Start->AFM_Setup Force_Spectroscopy Acquire Force-Distance Curves (Indentation and Retraction) AFM_Setup->Force_Spectroscopy Data_Analysis Analyze Force Curves: - Breakthrough Force - Young's Modulus Force_Spectroscopy->Data_Analysis Calculate_Properties Calculate: - Area Compressibility Modulus - Bending Modulus Data_Analysis->Calculate_Properties End End: Mechanical Properties Calculate_Properties->End Micropipette_Aspiration_Workflow Start Start: GUV Suspension GUV_Selection Select a Single GUV Start->GUV_Selection Aspiration Aspirate GUV into Micropipette with Increasing Suction Pressure GUV_Selection->Aspiration Data_Acquisition Record Suction Pressure vs. Aspirated Length Aspiration->Data_Acquisition Data_Analysis Analyze Data: - Low-tension regime (Bending Modulus) - High-tension regime (Area Expansion Modulus) Data_Acquisition->Data_Analysis End End: Mechanical Properties Data_Analysis->End

References

A Comparative Guide to the Biocompatibility of Polymer-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) polymers and commonly used alternative nanoparticle systems for drug delivery. While DC(8,9)PE offers unique properties as a polymerizable lipid for forming stable drug carriers, its comprehensive biocompatibility profile is not as extensively documented as other materials. This guide aims to provide a baseline for comparison by presenting available data on established alternatives, including PEGylated liposomes, cationic solid lipid nanoparticles (cSLNs), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Comparative Biocompatibility Data

The following tables summarize the in vitro and in vivo biocompatibility data for DC(8,9)PE and its alternatives. It is important to note that direct quantitative biocompatibility data for DC(8,9)PE is limited in publicly available literature, reflecting a need for further research in this area.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the metabolic activity of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.

MaterialCell LineAssayIC50Citation
DC(8,9)PE Polymers Data not available-Data not available-
PEGylated Liposomes HCT 116 (Colon Carcinoma)MTT1.36 µM (NCL-240)
MCF-7 (Breast Cancer)MTT10 ± 0.5 µg/mL (Tamoxifen & Piperine)
Cationic Solid Lipid Nanoparticles (cSLNs) J774A.1 (Macrophage)MTT8.1 ± 0.37 µg/mL (siRNA-loaded)
Caco-2, HepG2, MCF-7, SV-80, Y-79MTT< 10 µg/mL (CTAB-SLNs)
Caco-2, HepG2, MCF-7, SV-80, Y-79MTT284.06 - 869.88 µg/mL (DDAB-SLNs)
PLGA Nanoparticles A375 (Melanoma)MTT2.5 - 5 mg/mL (Thymoquinone-loaded)
AsPC-1, BxPC-3 (Pancreatic Cancer)MTT10.1 - 14.2 µM (Ursolic acid-loaded)
In Vitro Hemolysis

Hemolysis assays assess the ability of a material to damage red blood cells, a critical indicator of blood compatibility. The percentage of hemolysis is measured relative to a positive control (100% hemolysis).

MaterialConcentrationHemolysis (%)Citation
DC(8,9)PE Polymers Data not availableData not available-
PEGylated Liposomes 0.16 mg/mLMinimal
Cationic Solid Lipid Nanoparticles (cSLNs) Various< 2.0%
PLGA Nanoparticles < 10 mg/mLNo significant hemolysis
In Vivo Toxicity

In vivo toxicity studies in animal models provide crucial information on the systemic effects of nanoparticles. The LD50 (median lethal dose) is the dose required to be lethal to 50% of the tested population.

MaterialAnimal ModelRoute of AdministrationLD50 / ObservationsCitation
DC(8,9)PE Polymers Data not available-Data not available-
PEGylated Liposomes MiceIntravenousLD50 of Doxorubicin-loaded liposomes: 40 mg/kg (compared to 26 mg/kg for free doxorubicin)
Cationic Solid Lipid Nanoparticles (cSLNs) RatsIntravenousMild and transitory side effects at 24h, resolved by 72h. No mortality observed.[1][2]
PLGA Nanoparticles MiceIntravenousLD50 > 5 g/kg. Considered low toxicity.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle suspension. Incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the nanoparticle concentration to determine the IC50 value.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by contact with a biomaterial.

Protocol:

  • Blood Collection and Preparation: Collect fresh whole blood from a healthy donor into a tube containing an anticoagulant (e.g., heparin, EDTA). Centrifuge the blood to separate the RBCs from the plasma and buffy coat. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Incubation: Prepare a suspension of the test material at various concentrations in PBS. Add the washed RBC suspension to the material suspensions. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis). Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the cellular response to nanoparticles is crucial for assessing their biocompatibility. Cationic nanoparticles, in particular, are known to interact with inflammatory pathways.

NF-κB Signaling Pathway Activation by Nanoparticles

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The binding of nanoparticles to cell surface receptors can trigger a signaling cascade leading to the activation of NF-κB.

NF_kB_Signaling_Pathway cluster_nucleus NP Nanoparticle Receptor Cell Surface Receptor (e.g., TLRs) NP->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Transcription

Caption: Nanoparticle-induced NF-κB signaling pathway.

NLRP3 Inflammasome Activation by Cationic Lipids

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases. Cationic lipids can induce the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[3][4]

NLRP3_Inflammasome_Activation CationicLipid Cationic Lipid Phagocytosis Phagocytosis CationicLipid->Phagocytosis Lysosome Lysosomal Rupture Phagocytosis->Lysosome NLRP3 NLRP3 Lysosome->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Release) ProIL1b->IL1b

Caption: NLRP3 inflammasome activation by cationic lipids.

Experimental Workflow for Biocompatibility Assessment

A general workflow for assessing the biocompatibility of a novel polymer-based nanoparticle is outlined below.

Biocompatibility_Workflow Start Nanoparticle Synthesis & Characterization InVitro In Vitro Assays Start->InVitro Cytotoxicity Cytotoxicity (MTT) InVitro->Cytotoxicity Hemolysis Hemolysis InVitro->Hemolysis Inflammation Inflammatory Response (e.g., Cytokine profiling) InVitro->Inflammation InVivo In Vivo Studies (Animal Models) InVitro->InVivo If promising AcuteToxicity Acute Toxicity (LD50) InVivo->AcuteToxicity Biodistribution Biodistribution InVivo->Biodistribution Histopathology Histopathology InVivo->Histopathology End Biocompatibility Profile InVivo->End

Caption: General workflow for biocompatibility assessment.

Conclusion

The selection of a suitable polymer for nanoparticle-based drug delivery requires a thorough evaluation of its biocompatibility. While DC(8,9)PE presents an interesting platform due to its polymerizable nature, the current lack of extensive biocompatibility data necessitates caution and further investigation. In contrast, materials like PEGylated liposomes and PLGA nanoparticles have been more extensively studied and generally exhibit favorable biocompatibility profiles, although specific formulations can still elicit toxic effects. Cationic solid lipid nanoparticles show promise for gene delivery but their inherent positive charge can lead to increased cytotoxicity and inflammatory responses.

This guide highlights the importance of standardized biocompatibility testing for any novel nanoparticle formulation. Researchers and drug developers are encouraged to perform comprehensive in vitro and in vivo studies to establish a clear safety profile before proceeding to clinical applications.

References

A Comparative Guide to Monitoring Diacetylene Polymerization using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods used to initiate and monitor the polymerization of diacetylene monomers into polydiacetylenes (PDAs) using Raman spectroscopy. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Diacetylene Polymerization and Raman Spectroscopy

Diacetylene monomers undergo a topochemical polymerization reaction upon exposure to stimuli such as UV radiation, thermal annealing, or high-energy radiation, forming highly conjugated polydiacetylene (PDA) chains.[1][2] This polymerization results in a dramatic color change, with the material typically transitioning from colorless to a blue or red appearance.[3][4] This chromic transition is a key feature of PDAs and is associated with changes in the electronic structure of the polymer backbone.[5]

Raman spectroscopy is a powerful non-destructive technique for studying the polymerization of diacetylenes.[1][6] It provides detailed information about the vibrational modes of both the monomer and the resulting polymer. Specifically, the characteristic stretching vibrations of the carbon-carbon triple bonds (C≡C) and double bonds (C=C) in the polymer backbone are highly sensitive to the extent of polymerization and the conformation of the polymer chain.[1][4] The relative intensities of the monomer and polymer Raman peaks can be used to quantitatively measure the conversion from monomer to polymer.[1]

Comparison of Polymerization Initiation Methods

The choice of initiation method can significantly influence the polymerization kinetics and the properties of the resulting polydiacetylene. The following table summarizes the key characteristics of common initiation methods as studied by Raman spectroscopy.

Initiation MethodKey Observations from Raman SpectroscopyAdvantagesDisadvantages
UV Irradiation Rapid appearance and growth of polymer C=C and C≡C Raman bands.[7] Allows for spatial control of polymerization. Can lead to the formation of both "blue" and "red" PDA phases, distinguishable by their Raman shifts.[3][8]Fast reaction rates.[4] Patternable for device fabrication.Can cause photodegradation or bleaching of the polymer with prolonged exposure.[8][9]
Thermal Annealing Gradual increase in the intensity of polymer Raman peaks over time.[2] The rate of polymerization is temperature-dependent.Simple to implement. Can produce highly ordered crystalline polymers.[2]Slower reaction rates compared to UV irradiation.[4] May not be suitable for temperature-sensitive substrates.
Gamma-ray Irradiation Evolution of Raman spectra as a function of radiation dosage, allowing for precise control over the degree of polymerization.[1]Deep penetration of radiation allows for bulk polymerization.Requires specialized equipment and safety precautions.
Mechanical Stress Application of pressure can induce or enhance photopolymerization, as evidenced by the appearance of polymer Raman bands.[10]Offers a unique mechanoresponsive polymerization pathway.Quantification of applied stress can be challenging. Polymerization may be localized to stressed regions.
Surface-Enhanced Raman Scattering (SERS) Polymerization can be significantly enhanced on SERS-active substrates, leading to faster reaction rates even at low temperatures.[3][8][11] SERS can also provide enhanced signals for studying reaction intermediates.Increased sensitivity, allowing for the study of polymerization at very low conversions or in thin films.[8]Requires the preparation of specialized SERS-active substrates. The proximity to the metal surface can sometimes influence the polymerization process.

Quantitative Data from Raman Spectroscopy

Raman spectroscopy allows for the quantitative analysis of diacetylene polymerization. The table below presents typical Raman shifts observed for diacetylene monomers and the resulting polydiacetylene, as well as how Raman data can be used to determine polymer conversion.

SpeciesVibrational ModeTypical Raman Shift (cm⁻¹)Significance
Diacetylene Monomer C≡C stretch~2260 - 2280Intensity decreases as polymerization proceeds.[4]
Polydiacetylene (Blue Phase) C=C stretch~1450 - 1477Characteristic of the initial, more ordered polymer phase.[1][8]
Polydiacetylene (Blue Phase) C≡C stretch~2080Characteristic of the initial, more ordered polymer phase.
Polydiacetylene (Red Phase) C=C stretch~1500 - 1520Indicates a conformational change in the polymer backbone, often induced by external stimuli.[4][8]
Polydiacetylene (Red Phase) C≡C stretch~2120Indicates a conformational change in the polymer backbone.[4]

Calculating Polymer Conversion:

The percentage of monomer to polymer conversion can be estimated by monitoring the change in the relative intensities of the characteristic Raman peaks of the monomer and the polymer. A common approach is to use the ratio of the integrated intensities of the polymer C=C stretching peak to the monomer C≡C stretching peak.[1]

Experimental Protocols

General Protocol for Monitoring Diacetylene Polymerization using Raman Spectroscopy

This protocol outlines the fundamental steps for conducting a Raman spectroscopy experiment to monitor the polymerization of diacetylene.

  • Sample Preparation:

    • Prepare the diacetylene monomer in the desired form (e.g., single crystal, thin film, Langmuir-Blodgett film, or vesicle solution).[2][4][8]

    • Mount the sample on a suitable substrate (e.g., quartz slide, SERS-active substrate).

  • Raman Spectrometer Setup:

    • Use a Raman spectrometer equipped with a laser excitation source. Common laser wavelengths include 532 nm, 633 nm, or 1064 nm.[4][8] The choice of wavelength can be critical to avoid fluorescence and to potentially achieve resonance Raman enhancement.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

    • Focus the laser onto the sample. For solid samples, a microscope objective is typically used.[12]

  • Data Acquisition:

    • Acquire an initial Raman spectrum of the unpolymerized diacetylene monomer. This will serve as the baseline (t=0).

    • Initiate polymerization using the chosen method (e.g., UV irradiation, heating).

    • Acquire Raman spectra at regular time intervals during the polymerization process. It is crucial to maintain the same laser power and acquisition parameters throughout the experiment to ensure data comparability.[6]

  • Data Analysis:

    • Identify the characteristic Raman peaks for the monomer and the polymer.

    • Measure the intensities (peak height or integrated area) of these peaks for each spectrum.

    • Plot the change in peak intensities as a function of time or stimulus dosage to obtain kinetic information about the polymerization reaction.

    • Calculate the percent conversion as a function of time.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical Raman spectroscopy experiment to study diacetylene polymerization.

G cluster_prep Sample Preparation cluster_raman Raman Analysis cluster_poly Polymerization cluster_analysis Data Analysis Monomer Diacetylene Monomer Sample Prepare Sample (Crystal, Film, etc.) Monomer->Sample Spectrometer Raman Spectrometer Sample->Spectrometer InitialSpectrum Acquire Initial Spectrum (t=0) Spectrometer->InitialSpectrum Initiation Initiate Polymerization (UV, Heat, etc.) InitialSpectrum->Initiation Monitor Acquire Spectra vs. Time Initiation->Monitor Analysis Analyze Peak Intensities Monitor->Analysis Kinetics Determine Kinetics & Conversion Analysis->Kinetics

Caption: Workflow for Raman analysis of diacetylene polymerization.

The following diagram illustrates the logical relationship of the key components in the polymerization process and their observation via Raman spectroscopy.

G cluster_process Polymerization Process cluster_observation Raman Observation cluster_analysis Analysis Monomer Diacetylene Monomer Polymer Polydiacetylene Monomer->Polymer 1,4-addition polymerization RamanMonomer Raman Peak: ~2270 cm⁻¹ (C≡C) Monomer->RamanMonomer corresponds to Stimulus External Stimulus (UV, Heat, etc.) Stimulus->Monomer RamanPolymer Raman Peaks: ~1500 cm⁻¹ (C=C) ~2100 cm⁻¹ (C≡C) Polymer->RamanPolymer corresponds to Conversion Polymer Conversion RamanMonomer->Conversion Intensity Ratio RamanPolymer->Conversion Intensity Ratio

Caption: Relationship between polymerization and Raman signals.

References

A Comparative Guide to the Drug Release Kinetics of DC(8,9)PC Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the drug release kinetics of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) carriers, a polymerizable lipid that offers enhanced stability and stimuli-responsive drug delivery.[1] We compare its performance with alternative lipid-based drug delivery systems, including conventional liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), supported by experimental data. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of these advanced drug delivery platforms.

Performance Comparison of Drug Delivery Carriers

The selection of an appropriate drug carrier is paramount for optimizing therapeutic efficacy. This section compares the drug release kinetics of DC(8,9)PC carriers with other widely used lipid-based nanoparticles.

Table 1: Comparison of Drug Release Kinetics from Various Lipid-Based Carriers

Carrier TypeDrugRelease ProfileKey Findings
DC(8,9)PC Liposomes DoxorubicinStimuli-responsive (light-triggered) burst release.Formulations with 10-20 mol% DC(8,9)PC show significant drug release upon light exposure.[2] Higher DC(8,9)PC concentrations can lead to faster release but also increased spontaneous leakage.[3][4]
Conventional Liposomes DoxorubicinBiphasic: initial burst release followed by a slower, sustained release.Release is influenced by lipid composition and cholesterol content.[5][6]
Solid Lipid Nanoparticles (SLNs) Prilocaine HydrochlorideBurst release (~32% in 4 hours) followed by sustained release.Generally exhibits faster drug release compared to NLCs.[7]
Nanostructured Lipid Carriers (NLCs) Prilocaine HydrochlorideMore controlled and sustained release (~24% in 4 hours) compared to SLNs.The presence of liquid lipids in the matrix allows for a more controlled release profile.[7][8]

In-Depth Look at DC(8,9)PC Carrier Kinetics

DC(8,9)PC-containing liposomes are particularly noteworthy for their stability and the ability to trigger drug release using external stimuli, such as light.[4] The diacetylene groups in the lipid acyl chains can be polymerized upon exposure to UV or visible light, leading to a disruption of the liposomal membrane and subsequent release of the encapsulated drug.[2]

Table 2: Light-Triggered Release of Doxorubicin from DPPC:DC(8,9)PC Liposomes

Formulation (DPPC:DC(8,9)PC molar ratio)Stimulus% Doxorubicin Release
96:0UV light (254 nm, 30 min)< 10%
86:10UV light (254 nm, 30 min)~ 40%
76:20UV light (254 nm, 30 min)~ 55%
86:10Visible light (514 nm laser)Significant release

Data adapted from Yavlovich, A. et al. (2011).[2]

This stimuli-responsive behavior offers a significant advantage for targeted drug delivery, as the therapeutic agent can be released specifically at the desired site of action, minimizing off-target effects.

Experimental Protocols

Accurate evaluation of drug release kinetics is crucial for the development and quality control of drug delivery systems. The dialysis method is a widely accepted technique for in vitro release studies of nanoparticles.

Protocol: In Vitro Drug Release Study using the Dialysis Method

1. Materials:

  • Liposomal formulation
  • Dialysis tubing (e.g., MWCO 12-14 kDa)[9]
  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)[9]
  • Magnetic stirrer and stir bar[10]
  • Beakers and other standard laboratory glassware[9]
  • Thermostatically controlled water bath or incubator[10]
  • Validated analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)[11]

2. Procedure:

  • Preparation of Dialysis Bag: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in deionized water for at least 12 hours to remove preservatives.[10][11] Securely close one end of the tubing.
  • Sample Loading: Accurately pipette a known volume of the liposomal suspension into the dialysis bag.[9] Seal the other end, leaving some headspace.
  • Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a predetermined volume of the pre-warmed release medium. The volume should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).[9] Begin stirring at a constant rate (e.g., 100 rpm) and maintain a constant temperature (e.g., 37°C).[11]
  • Sampling: At predefined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.[9] Immediately replenish the volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
  • Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.
  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Visualization of Cellular Mechanisms

Understanding the intracellular fate of drug carriers is essential for designing effective therapies. The following diagrams illustrate a generalized experimental workflow for evaluating drug release and a potential intracellular signaling pathway affected by a delivered drug.

ExperimentalWorkflow cluster_prep Formulation & Characterization cluster_release In Vitro Release Study cluster_data Data Analysis prep Liposome Preparation (e.g., Thin Film Hydration) char Physicochemical Characterization (Size, Zeta Potential, EE%) prep->char dialysis Dialysis Method char->dialysis sampling Time-point Sampling dialysis->sampling analysis Drug Quantification (HPLC/UV-Vis) sampling->analysis kinetics Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas) analysis->kinetics comparison Comparative Analysis kinetics->comparison

Figure 1: Experimental workflow for evaluating drug release kinetics.

SignalingPathway cluster_uptake Cellular Uptake & Release cluster_pathway Intracellular Signaling lnp Lipid Nanoparticle (LNP) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome release Drug Release (Endosomal Escape) endosome->release drug Released Drug release->drug target Intracellular Target (e.g., Kinase, Receptor) drug->target downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) target->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Figure 2: Generalized intracellular drug delivery and signaling pathway.

The intracellular trafficking of lipid nanoparticles often involves endocytosis, followed by endosomal escape to release the drug into the cytoplasm.[12][13][14][15] The released drug can then interact with its intracellular target to elicit a therapeutic response.

Conclusion

DC(8,9)PC carriers represent a promising platform for stimuli-responsive drug delivery, offering enhanced stability and controlled release capabilities compared to conventional liposomes. However, the choice of carrier ultimately depends on the specific therapeutic application, desired release profile, and the physicochemical properties of the drug. This guide provides a foundational understanding to aid researchers in the selection and evaluation of lipid-based nanocarriers for their drug delivery needs.

References

cross-validation of DC(8,9)PE characterization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine), a photo-polymerizable phosphatidylethanolamine. The selection of an appropriate characterization method is critical for ensuring the quality, stability, and performance of DC(8,9)PE-based formulations, such as liposomes and other nanoparticles, in research and drug development.

Overview of DC(8,9)PE and its Characterization

DC(8,9)PE is a synthetic phospholipid containing two diacetylenic fatty acid chains. This unique structure allows for UV-induced polymerization, which can be used to stabilize lipid assemblies like liposomes.[1] Robust characterization is essential to confirm the identity and purity of the monomeric lipid, as well as to monitor the polymerization process and the properties of the resulting polymer. This guide will compare Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Data Presentation: Comparison of Characterization Techniques

The following tables summarize the quantitative data and key performance indicators for each characterization technique when applied to DC(8,9)PE.

Table 1: Comparison of Chromatographic and Spectrometric Techniques for DC(8,9)PE Analysis

TechniqueParameterTypical Value/Range for DC(8,9)PEPurpose
TLC Retention Factor (Rf)0.4 - 0.6 (typical for PE)Purity assessment
HPLC Retention TimeVaries with column and mobile phasePurity, Quantification
Mass Spectrometry (ESI-MS) [M-H]⁻ ion (m/z)871.2Molecular weight confirmation
¹H NMR (in CDCl₃) Chemical Shift (δ)~4.0 ppm (-CH₂-N), ~3.0 ppm (-CH₂-P)Structural confirmation
¹³C NMR (in CDCl₃) Chemical Shift (δ)~173 ppm (C=O), ~70 ppm (glycerol)Structural confirmation
UV-Vis Spectroscopy λmax (monomer)~254 nmMonitoring polymerization
λmax (polymer)~480 nm and ~520 nmConfirmation of polymerization

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thin-Layer Chromatography (TLC) for Purity Assessment

Protocol:

  • Sample Preparation: Dissolve a small amount of DC(8,9)PE in chloroform (B151607) to a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica (B1680970) gel 60 F254 TLC plate.

  • Spotting: Spot 1-2 µL of the DC(8,9)PE solution onto the baseline of the TLC plate.

  • Mobile Phase: Prepare a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) or by staining with a suitable reagent such as ninhydrin (B49086) (for the primary amine of PE) or iodine vapor.

  • Analysis: The purity is assessed by the presence of a single spot. The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Protocol:

  • System: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is suitable.

  • Column: A normal-phase silica column is typically used for phospholipid class separation.[2][3]

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile, methanol, and phosphoric acid (100:10:1.8, v/v/v), can be used.[4]

  • Sample Preparation: Dissolve a known concentration of DC(8,9)PE in the mobile phase or a compatible solvent.

  • Injection: Inject 10-20 µL of the sample solution.

  • Detection: Monitor the elution profile at a low UV wavelength (e.g., 203-205 nm) or with a CAD.[4][5]

  • Analysis: Purity is determined by the peak area percentage of the main peak. Quantification can be achieved by creating a calibration curve with known concentrations of a DC(8,9)PE standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Protocol:

  • System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Negative ion mode is typically used for phospholipids (B1166683) to detect the deprotonated molecule [M-H]⁻.

  • Sample Preparation: Dilute the DC(8,9)PE sample in a suitable solvent mixture such as chloroform:methanol (1:1, v/v) to a final concentration of 10-100 µM.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 500-1000).

  • Analysis: The molecular weight is confirmed by the presence of the [M-H]⁻ ion at the calculated m/z value (for C₅₁H₈₆NO₈P, the monoisotopic mass is 872.62 g/mol , so the [M-H]⁻ ion will be observed at approximately m/z 871.61).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of DC(8,9)PE in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR:

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum.

    • This provides information on the carbon skeleton of the molecule.

  • Analysis: The chemical shifts, multiplicities, and integration of the peaks are used to confirm the molecular structure of DC(8,9)PE.

UV-Visible (UV-Vis) Spectroscopy for Monitoring Polymerization

Protocol:

  • System: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a suspension of DC(8,9)PE-containing liposomes in an aqueous buffer (e.g., HEPES-buffered saline).

  • Initial Spectrum: Record the UV-Vis spectrum of the liposome (B1194612) suspension before UV exposure. The monomeric diacetylene groups will show an absorbance maximum around 254 nm.

  • UV Irradiation: Expose the liposome suspension to UV light (typically at 254 nm) for a defined period.[7][8]

  • Post-Irradiation Spectrum: Record the UV-Vis spectrum after UV exposure. The formation of the conjugated polymer backbone results in the appearance of new absorbance peaks in the visible region, typically around 480 nm (blue phase) and 520 nm (red phase).[1]

  • Analysis: The extent of polymerization can be monitored by the increase in absorbance in the visible region over time.

Mandatory Visualization

The following diagrams illustrate key workflows related to the use and characterization of DC(8,9)PE.

experimental_workflow cluster_liposome_formation Liposome Formation cluster_polymerization Photo-Polymerization cluster_characterization Characterization dc89pe DC(8,9)PE Powder dissolve Dissolve in Organic Solvent dc89pe->dissolve tlc TLC dc89pe->tlc Purity hplc HPLC dc89pe->hplc Purity/ Quant. ms Mass Spectrometry dc89pe->ms Identity nmr NMR Spectroscopy dc89pe->nmr Structure thin_film Create Thin Film (Evaporation) dissolve->thin_film hydrate Hydrate with Aqueous Buffer thin_film->hydrate sonicate Sonication/ Extrusion hydrate->sonicate liposomes DC(8,9)PE Liposomes sonicate->liposomes uv_irrad UV Irradiation (254 nm) liposomes->uv_irrad uv_vis UV-Vis Spectroscopy liposomes->uv_vis Monomer Abs. dls Dynamic Light Scattering liposomes->dls Size poly_liposomes Polymerized Liposomes uv_irrad->poly_liposomes poly_liposomes->uv_vis Polymer Abs.

Caption: Experimental workflow for the formation, polymerization, and characterization of DC(8,9)PE liposomes.

characterization_logic cluster_questions Analytical Questions cluster_techniques Characterization Techniques start DC(8,9)PE Sample is_it_pure Is it pure? start->is_it_pure is_it_dc89pe Is it DC(8,9)PE? start->is_it_dc89pe is_it_polymerized Is it polymerized? start->is_it_polymerized (after UV) what_is_the_size What is the liposome size? start->what_is_the_size (as liposomes) chromatography TLC / HPLC is_it_pure->chromatography mass_spec Mass Spectrometry is_it_dc89pe->mass_spec nmr_spec NMR Spectroscopy is_it_dc89pe->nmr_spec uv_vis_spec UV-Vis Spectroscopy is_it_polymerized->uv_vis_spec dls Dynamic Light Scattering what_is_the_size->dls

Caption: Logical relationship between analytical questions and characterization techniques for DC(8,9)PE.

References

Safety Operating Guide

Proper Disposal of 23:2 Diyne PE [DC(8,9)PE]: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 23:2 Diyne PE [DC(8,9)PE], a polymerizable lipid, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing safety protocols and environmentally responsible waste management.

While the Safety Data Sheet (SDS) for 23:2 Diyne PE [DC(8,9)PE] indicates that it is not classified as a hazardous substance or mixture, it is crucial to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, a cautious approach to its disposal is recommended, treating it as a chemical waste stream.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Key Handling Considerations:

  • Light Sensitivity: 23:2 Diyne PE [DC(8,9)PE] contains diacetylene groups and is light-sensitive. Protect the compound from light to prevent unwanted polymerization.[2]

  • Potential for Polymerization: Diacetylene-containing lipids can spontaneously polymerize, especially when in solution.[2] This reactivity should be considered during handling and storage of waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of 23:2 Diyne PE [DC(8,9)PE] and its contaminated materials is through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory.

  • Segregation of Waste:

    • Collect all waste materials containing 23:2 Diyne PE [DC(8,9)PE], including unused product, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials, in a designated and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" or as required by your institution's specific guidelines.

    • The label should clearly identify the contents, including the full chemical name: "1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine" or "23:2 Diyne PE [DC(8,9)PE]".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from sources of light and heat to minimize the risk of polymerization.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste.

Under no circumstances should 23:2 Diyne PE [DC(8,9)PE] or its waste be disposed of down the drain or in regular trash. [1] Discharge into the environment must be avoided.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal parameters such as concentration limits for non-hazardous disposal or specific temperature ranges for degradation. The general guideline is to treat all concentrations as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 23:2 Diyne PE [DC(8,9)PE].

G start Start: Have 23:2 Diyne PE [DC(8,9)PE] waste? is_contaminated Is the material contaminated with 23:2 Diyne PE [DC(8,9)PE]? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes no_contamination Follow standard laboratory waste procedures for non-hazardous materials. is_contaminated->no_contamination No store_waste Store container in a designated Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end no_contamination->end

Caption: Disposal Decision Workflow for 23:2 Diyne PE [DC(8,9)PE].

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of 23:2 Diyne PE [DC(8,9)PE], contributing to a secure research environment and the protection of our ecosystem.

References

Personal protective equipment for handling 23:2 Diyne PE [DC(8,9)PE]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 23:2 Diyne PE [DC(8,9)PE], also known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this light-sensitive compound.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for MedChemExpress product HY-W800784 was not located, an SDS for a similar product from Avanti Polar Lipids indicates that the substance is not classified as hazardous. However, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions for handling chemical substances of unknown toxicity should be strictly followed.

Key Hazard:

  • Light Sensitivity: 23:2 Diyne PE is highly sensitive to light, especially UV light, which can induce polymerization.[1] All handling and experimental procedures should be conducted in a dark room or under amber or red light to prevent unintended polymerization.[1]

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory when handling 23:2 Diyne PE. The following table summarizes the required PPE.

Protection Area Required PPE Reasoning
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes of solvents or the powdered lipid.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound and solvents.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Minimizes inhalation of the powder.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe and effective use of 23:2 Diyne PE.

operational_workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Store immediately at -20°C preparation Preparation for Use storage->preparation Equilibrate to room temperature before opening handling Experimental Handling preparation->handling Work under subdued light disposal Waste Disposal handling->disposal Segregate waste

Figure 1. Operational workflow for handling 23:2 Diyne PE.

1. Receiving and Inspection:

  • Upon receipt, immediately inspect the packaging for any signs of damage or compromise.

  • Verify that the product is 23:2 Diyne PE [DC(8,9)PE].

2. Storage:

  • Store the compound in its original vial at or below -20°C.[1]

  • The storage area should be dark to protect it from light.

3. Preparation for Use:

  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can degrade the lipid.

  • Handle the compound in a dark room or under amber or red light.

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration

This protocol describes the formation of vesicles from 23:2 Diyne PE.

Materials:

  • 23:2 Diyne PE [DC(8,9)PE] powder

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Desired aqueous buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the desired amount of 23:2 Diyne PE in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be heated above the phase transition temperature of the lipid if known.

  • Agitate the flask to disperse the lipid, forming multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or use an extruder with a membrane of the desired pore size. This step should be performed under subdued light.[1]

Photopolymerization of 23:2 Diyne PE Liposomes

This protocol outlines the process of cross-linking the diacetylene groups within the liposomes using UV light.[1]

Materials:

  • Prepared 23:2 Diyne PE liposome (B1194612) suspension

  • UV lamp (254 nm)

  • Quartz cuvette

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Place the liposome suspension in a quartz cuvette.

  • Purge the suspension with an inert gas (argon or nitrogen) for several minutes to remove dissolved oxygen, which can quench the polymerization reaction.[1]

  • Seal the cuvette to maintain the inert atmosphere.

  • Expose the cuvette to UV light (254 nm) for a specified period. The optimal exposure time will depend on the concentration of the liposomes and the intensity of the UV source.

  • Polymerization can be monitored by observing the color change of the solution, which typically turns blue and then red.[1]

Disposal Plan

As 23:2 Diyne PE is not classified as a hazardous substance, standard procedures for the disposal of non-hazardous chemical waste should be followed. However, it is essential to consult and adhere to your institution's specific waste disposal guidelines.

Waste Segregation:

  • Solid Waste: Collect uncontaminated solid waste, such as pipette tips, and weigh paper, in a designated container for non-hazardous solid waste.

  • Liquid Waste: Unused solutions of 23:2 Diyne PE in organic solvents should be collected in a designated container for non-halogenated or halogenated solvent waste, depending on the solvent used.

  • Aqueous Waste: Aqueous solutions containing the liposomes can likely be disposed of down the sanitary sewer, but only after confirming with your institution's environmental health and safety (EHS) office.

Container Labeling:

  • All waste containers must be clearly labeled with their contents.

Final Disposal:

  • Arrange for the pickup and disposal of chemical waste through your institution's EHS department or a licensed waste disposal contractor.

Quantitative Data

The following table summarizes key quantitative information for 23:2 Diyne PE.

Property Value Source
Molecular Formula C₅₁H₈₆NO₈PAvanti Polar Lipids
Molecular Weight 872.204 g/mol Avanti Polar Lipids
Storage Temperature ≤ -20°CAvanti Polar Lipids, MedChemExpress
Solubility (Qualitative) Soluble in chloroform.General knowledge for lipids
UV Polymerization Wavelength 254 nmAvanti Polar Lipids[1]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 23:2 Diyne PE.

PPE_Selection start Start: Handling 23:2 Diyne PE task Assess the task: - Weighing powder? - Preparing solutions? - Sonicating/Extruding? start->task weighing Weighing Powder task->weighing Yes solution Preparing Solutions task->solution Yes sonication Sonicating / Extruding task->sonication Yes ppe_weighing Standard PPE: - Safety Glasses - Lab Coat - Gloves Consider Respirator if dusty weighing->ppe_weighing ppe_solution Standard PPE: - Safety Glasses - Lab Coat - Gloves solution->ppe_solution ppe_sonication Standard PPE: - Safety Glasses - Lab Coat - Gloves Consider Hearing Protection sonication->ppe_sonication end Proceed with Experiment ppe_weighing->end ppe_solution->end ppe_sonication->end

Figure 2. PPE selection guide for 23:2 Diyne PE handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.